Product packaging for Citromycin(Cat. No.:CAS No. 37209-30-6)

Citromycin

Cat. No.: B161856
CAS No.: 37209-30-6
M. Wt: 246.21 g/mol
InChI Key: QZZUHPUWIRSQPB-UHFFFAOYSA-N
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Description

Citromycin is a historical antibiotic compound identified in the late 1960s. It was isolated from cultures of Streptomyces strains and characterized as a water-soluble, basic substance related to the streptothricin group of antibiotics . As a streptothricin-like antibiotic, its research value lies in the study of its structure and potential mechanisms of action against susceptible bacteria. This product is intended for research purposes only and is not for use in diagnostic or therapeutic procedures. Researchers are encouraged to consult the primary scientific literature for further studies on this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O5 B161856 Citromycin CAS No. 37209-30-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8,9-dihydroxy-2-methyl-5H-pyrano[3,2-c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O5/c1-6-2-9(14)8-5-17-12-4-11(16)10(15)3-7(12)13(8)18-6/h2-4,15-16H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZUHPUWIRSQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C3=CC(=C(C=C3OC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190704
Record name Citromycin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37209-30-6
Record name 8,9-Dihydroxy-2-methyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37209-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Citromycin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citromycin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CITROMYCIN
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V8ST5MC5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Whitepaper on the Discovery and Origin of Citromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available on citromycin in peer-reviewed literature is limited. The foundational paper from 1969 detailing its initial discovery was not fully accessible. Therefore, this guide synthesizes all available data and, where explicit protocols are unavailable, provides representative methodologies for context.

Executive Summary

This compound is a water-soluble, basic antibiotic first discovered in 1969. Originally isolated from Streptomyces species, it has since been identified as a metabolite of the Antarctic marine-derived fungus Sporothrix sp. While initially noted for its weak, streptothricin-like antibiotic activity, recent research has unveiled its potential as an anti-cancer agent, specifically in inhibiting ovarian cancer cell invasion through the suppression of the ERK signaling pathway. This document provides a comprehensive overview of the discovery, origin, physicochemical properties, and known biological activities of this compound, based on available scientific literature.

Discovery and Origin

This compound was first reported in 1969 by a team of Japanese scientists, Kusakabe et al., who isolated the compound from the culture broth of two Streptomyces strains, IN-1483 and IN-2035[1]. This initial discovery classified this compound as a new water-soluble, basic antibiotic belonging to the streptothricin-like group[1].

For many years, this compound remained a relatively obscure compound. However, in 2022, a research group led by Choi et al. isolated this compound from an Antarctic marine-derived fungus, Sporothrix sp. (strain SF-7266)[2]. This more recent discovery has renewed interest in this compound, particularly for its potential therapeutic applications beyond its antimicrobial properties. The identification of this compound in both bacterial and fungal species suggests a potentially interesting distribution of its biosynthetic pathway in nature.

Physicochemical and Biological Properties

Physicochemical Properties

Detailed physicochemical data from the original discovery is limited. The available information is summarized in Table 1.

PropertyDescriptionReference
Chemical Nature Basic, water-soluble compound[1]
Classification Streptothricin-like antibiotic[1]
Producing Organisms Streptomyces sp. (IN-1483, IN-2035), Sporothrix sp. (SF-7266)[1][2]
Biological Activity

The 1969 study by Kusakabe et al. reported that this compound exhibits weak antibiotic activity against a range of bacteria. The specific minimum inhibitory concentration (MIC) values from this study are not available in the accessed literature. The reported spectrum of activity is presented in Table 2.

Organism TypeActivity StatusReference
Gram-positive bacteria Reported[1]
Gram-negative bacteria Reported[1]
Mycobacterium Reported[1]
Fungi Reported[1]

A 2022 study by Choi et al. investigated the effects of this compound on human ovarian cancer cell lines (SKOV3 and A2780). The key findings are summarized in Table 3. The study found that this compound significantly inhibited the migration and invasion of these cancer cells at concentrations that were not cytotoxic[2].

ParameterCell LineValue / ObservationReference
Cytotoxicity (IC50) SKOV3> 100 µM[2]
A2780> 100 µM[2]
Inhibition of Cell Migration SKOV3Significant inhibition at 25 µM[2]
A2780Significant inhibition at 25 µM[2]
Inhibition of Cell Invasion SKOV3Significant suppression at 25 µM[2]
A2780Significant suppression at 25 µM[2]
Effect on MMP-2 and MMP-9 Activity BothMarkedly decreased at 25 µM[2]
Effect on ERK Phosphorylation BothSignificantly suppressed at 25 µM[2]

Experimental Protocols

As the full experimental details from the original 1969 publication are not available, this section provides a generalized protocol for the isolation of natural products from fungal cultures, which would be similar to the methods used for the isolation from Sporothrix sp.. Additionally, the methodologies for the anti-cancer assays are described based on the 2022 study by Choi et al.

Representative Protocol: Isolation of this compound from Fungal Culture

This protocol is a representative example of how a secondary metabolite like this compound could be isolated from a fungal culture.

  • Fungal Fermentation:

    • Inoculate a pure culture of Sporothrix sp. into a suitable liquid medium (e.g., Potato Dextrose Broth).

    • Incubate the culture for a specified period (e.g., 14-21 days) at an appropriate temperature (e.g., 25°C) with shaking to ensure aeration.

  • Extraction:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Extract the culture filtrate with an organic solvent such as ethyl acetate (B1210297).

    • Separately, extract the mycelium with the same solvent after homogenization.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

  • Purification:

    • Subject the crude extract to column chromatography using a stationary phase like silica (B1680970) gel.

    • Elute with a gradient of solvents (e.g., hexane (B92381) to ethyl acetate to methanol) to separate the components.

    • Monitor the fractions using Thin Layer Chromatography (TLC).

    • Pool the fractions containing the compound of interest and subject them to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain pure this compound.

Protocol: Cell Migration and Invasion Assays

These methodologies are based on the study by Choi et al. (2022)[2].

  • Cell Culture:

    • Maintain human ovarian cancer cell lines (SKOV3, A2780) in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Wound-Healing Migration Assay:

    • Grow cells to confluence in a 6-well plate.

    • Create a uniform scratch (wound) in the cell monolayer using a sterile pipette tip.

    • Wash with PBS to remove detached cells.

    • Treat the cells with this compound (e.g., 25 µM) in a serum-free medium.

    • Capture images of the wound at 0 and 24 hours.

    • Quantify the migrated area to determine the extent of cell migration.

  • Transwell Invasion Assay:

    • Use transwell inserts with a porous membrane coated with Matrigel.

    • Seed cells in the upper chamber in a serum-free medium containing this compound.

    • Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubate for 24-48 hours.

    • Remove non-invading cells from the upper surface of the membrane.

    • Fix and stain the cells that have invaded the lower surface.

    • Count the number of invaded cells under a microscope.

Visualizations: Workflows and Signaling Pathways

Generalized Workflow for Antibiotic Discovery

The following diagram illustrates a generalized workflow for the discovery and characterization of a novel antibiotic, such as this compound, from a microbial source.

G cluster_0 Fermentation & Extraction cluster_1 Purification cluster_2 Characterization Fermentation Microbial Fermentation (e.g., Streptomyces sp.) Harvest Harvest Culture Broth Fermentation->Harvest Extraction Solvent Extraction Harvest->Extraction Chromatography Column Chromatography Extraction->Chromatography Crude Extract HPLC Preparative HPLC Chromatography->HPLC Structure Structural Elucidation (Spectroscopy) HPLC->Structure Pure Compound (this compound) Activity Antimicrobial Spectrum Analysis Structure->Activity G cluster_pathway ERK Signaling Pathway in Ovarian Cancer cluster_effect Cellular Response GrowthFactors Growth Factors / Mitogens Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation MMPs MMP-2 / MMP-9 Activation ERK->MMPs Invasion Cell Migration & Invasion MMPs->Invasion This compound This compound This compound->ERK Inhibits Phosphorylation

References

An In-depth Technical Guide to Citromycin (C13H10O5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citromycin (8,9-Dihydroxy-2-methyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one), a polyketide with the molecular formula C13H10O5, is a natural product isolated from various species of the Penicillium fungus. While initial investigations have noted its weak cytotoxic and antibacterial properties, recent studies have unveiled a more nuanced bioactivity profile, highlighting its potential as an anti-metastatic agent. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical and spectroscopic properties, biosynthesis, and biological activities. Detailed experimental protocols for its isolation and for assays evaluating its anti-invasive effects are also presented. The information herein aims to serve as a foundational resource for researchers interested in the further exploration and potential therapeutic development of this compound.

Physicochemical and Spectroscopic Properties

This compound is a yellow powder with a molecular weight of 246.21 g/mol .[2] Its structural and physical characteristics are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C13H10O5[2]
Molecular Weight 246.21 g/mol [2]
Appearance Yellow Powder[3]
Melting Point 296-298 °C[3]
Boiling Point (Predicted) 591.1 ± 50.0 °C[3]
Density (Predicted) 1.56 ± 0.1 g/cm³[3]
Solubility Soluble in Methanol and DMSO[3][4]
CAS Number 37209-30-6[2]
IUPAC Name 8,9-dihydroxy-2-methyl-5H-pyrano[3,2-c]chromen-4-one[2]
Table 2: Spectroscopic Data of this compound
Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to aromatic protons, a methyl group, a methylene (B1212753) group, and hydroxyl protons.
¹³C NMR Resonances for carbonyl, aromatic, olefinic, methyl, and methylene carbons.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C13H10O5 (246.0528 g/mol ).[2]

Biosynthesis

This compound is a polyketide, a class of secondary metabolites produced by fungi.[1] Its biosynthesis is closely related to that of citromycetin (B1669105), another polyketide isolated from Penicillium. The proposed biosynthetic pathway for citromycetin involves the condensation of seven acetate (B1210297) units via a polyketide synthase.[3] It is hypothesized that this compound shares a common precursor with citromycetin and is formed through a similar polyketide pathway.

Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA Polyketide Synthase Polyketide Synthase Acetyl-CoA->Polyketide Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Synthase Polyketide Intermediate Polyketide Intermediate Polyketide Synthase->Polyketide Intermediate Citromycetin Citromycetin Polyketide Intermediate->Citromycetin This compound This compound Polyketide Intermediate->this compound

Caption: Proposed biosynthetic pathway of this compound.

Biological Activity and Mechanism of Action

Cytotoxicity

Initial studies have indicated that this compound possesses weak cytotoxic activity.[1] More recent and targeted investigations on human ovarian cancer cell lines (SKOV3 and A2780) confirmed that this compound does not exhibit significant cytotoxicity at concentrations effective for inhibiting cell migration and invasion.[5]

Anti-Metastatic Activity

The most significant biological activity of this compound identified to date is its ability to inhibit the migration and invasion of human ovarian cancer cells.[5]

  • Inhibition of Cell Migration and Invasion: this compound has been shown to significantly inhibit the migration and invasion of both SKOV3 and A2780 ovarian cancer cells in a concentration-dependent manner.[5]

  • Mechanism of Action: The anti-invasive effects of this compound are attributed to the suppression of the extracellular signal-regulated kinase (ERK) signaling pathway. Treatment with this compound leads to a decrease in the phosphorylation of ERK1/2. The ectopic expression of ERK can negate the anti-invasive effects of this compound, confirming the central role of this pathway.[5] Furthermore, this compound has been observed to inhibit the expression of epithelial-mesenchymal transition (EMT) markers and the activation of matrix metalloproteinases (MMP)-2 and MMP-9, which are downstream effectors of the ERK pathway and crucial for cell invasion.[5]

Signaling_Pathway This compound This compound ERK_pathway ERK Signaling Pathway This compound->ERK_pathway Inhibits p_ERK Phosphorylated ERK1/2 ERK_pathway->p_ERK EMT_markers EMT Markers p_ERK->EMT_markers MMP_activation MMP-2/9 Activation p_ERK->MMP_activation Migration_Invasion Cell Migration & Invasion EMT_markers->Migration_Invasion MMP_activation->Migration_Invasion

Caption: Mechanism of anti-invasive action of this compound.

Experimental Protocols

Isolation and Purification of this compound from Penicillium bilaii

The following protocol is based on the methods described for the isolation of polyketides from Penicillium species.[1]

Extraction_Workflow cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification a Inoculation of P. bilaii b Incubation in appropriate medium a->b c Solvent Extraction of Culture Broth b->c d Concentration of Crude Extract c->d e Chromatographic Separation (e.g., HPLC) d->e f Isolation of Pure this compound e->f

Caption: General workflow for this compound extraction.

Methodology:

  • Fermentation: Penicillium bilaii is cultured in a suitable liquid medium (e.g., potato dextrose broth) under optimal conditions for secondary metabolite production.

  • Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate. The organic phases are combined and concentrated under reduced pressure to yield a crude extract.

  • Purification: The crude extract is subjected to chromatographic separation, typically using high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and a gradient elution system (e.g., water-acetonitrile) to isolate pure this compound.

Cell Migration and Invasion Assays

The following are generalized protocols for assessing the anti-migratory and anti-invasive properties of this compound, based on standard methodologies.[6][7]

4.2.1. Wound Healing (Scratch) Assay for Cell Migration

  • Cell Seeding: Plate ovarian cancer cells (e.g., SKOV3 or A2780) in a 6-well plate and grow to confluence.

  • Scratch Formation: Create a "scratch" in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the wells with phosphate-buffered saline (PBS) and replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 and 48 hours).

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

4.2.2. Transwell Invasion Assay

  • Chamber Preparation: Use a Transwell chamber with a porous membrane (e.g., 8 µm pore size) coated with a basement membrane matrix (e.g., Matrigel).

  • Cell Seeding: Seed serum-starved ovarian cancer cells in the upper chamber in a serum-free medium containing this compound or a vehicle control.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plate for a sufficient period (e.g., 48 hours) to allow for cell invasion.

  • Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane. Count the number of stained cells in several microscopic fields.[5]

Conclusion

This compound, a polyketide from Penicillium species, is emerging as a compound of interest not for its direct cytotoxic effects, but for its potential to inhibit cancer cell metastasis. Its demonstrated ability to suppress the migration and invasion of ovarian cancer cells through the inhibition of the ERK signaling pathway warrants further investigation. This technical guide consolidates the current understanding of this compound, providing a valuable resource for researchers aiming to explore its full therapeutic potential. Future research should focus on elucidating the complete spectroscopic profile, optimizing synthetic routes, and conducting in-vivo studies to validate its anti-metastatic efficacy.

References

Citromycin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the polyketide citromycin, detailing its chemical identity, biological activity, and mechanisms of action for professionals in drug discovery and development.

Introduction

This compound is a polyketide metabolite first identified in 1969 from cultures of two Streptomyces strains.[1][2] While initially noted for its weak antibiotic properties, recent research has unveiled its potential as an anti-cancer agent, specifically in inhibiting the invasion of ovarian cancer cells. This guide provides a comprehensive overview of this compound, consolidating its known chemical and biological data, experimental protocols, and signaling pathway interactions to support further research and development.

Chemical Identity and Synonyms

This compound is a structurally distinct aromatic polyketide. Its formal chemical nomenclature and recognized synonyms are essential for accurate identification and database searches.

IdentifierValue
Preferred IUPAC Name 8,9-Dihydroxy-2-methyl-4H,5H-pyrano[3,2-c][3]benzopyran-4-one
Computed IUPAC Name 8,9-dihydroxy-2-methyl-5H-pyrano[3,2-c]chromen-4-one
Synonym This compound
CAS Number 37209-30-6

Biological Activity and Quantitative Data

Initially characterized as a weak antibiotic, recent studies have shifted focus to this compound's anti-cancer properties.[4] Specifically, it has demonstrated activity in inhibiting the migration and invasion of human ovarian cancer cell lines, SKOV3 and A2780.[4][5]

Anti-cancer Activity

This compound has been shown to inhibit the migration and invasion of human ovarian cancer cells without cytotoxic activity against them.[4][5] This effect is mediated through the regulation of epithelial-mesenchymal transition (EMT) markers and the inhibition of matrix metalloproteinase (MMP) activation.[4][5]

Cell LineConcentrationEffect
SKOV325 µMMarkedly decreased activities of MMP2 and MMP9
A278025 µMMarkedly decreased activities of MMP2 and MMP9
Antimicrobial Activity

The original discovery of this compound reported weak antibiotic activity. It is described as a water-soluble, basic antibiotic related to the streptothricin-like group.[1][2] However, a study on this compound isolated from a marine sponge-associated fungus, P. erubescens, showed no antibacterial activity against Gram-negative and Gram-positive reference or multidrug-resistant strains.[4]

Experimental Protocols

This section details the methodologies for key experiments related to the isolation and biological evaluation of this compound.

Isolation and Characterization of this compound (from Sporothrix sp.)

The following provides a general workflow for the isolation of this compound from fungal cultures, based on modern natural product chemistry techniques.

G cluster_0 Fungal Culture and Extraction cluster_1 Chromatographic Purification cluster_2 Structure Elucidation Fungal Strain (Sporothrix sp.) Fungal Strain (Sporothrix sp.) Solid-phase Fermentation Solid-phase Fermentation Fungal Strain (Sporothrix sp.)->Solid-phase Fermentation Cultivation Extraction with Organic Solvent Extraction with Organic Solvent Solid-phase Fermentation->Extraction with Organic Solvent e.g., Ethyl Acetate Crude Extract Crude Extract Extraction with Organic Solvent->Crude Extract Evaporation Silica Gel Column Chromatography Silica Gel Column Chromatography Crude Extract->Silica Gel Column Chromatography Fractionation Active Fractions Active Fractions Silica Gel Column Chromatography->Active Fractions Bioassay-guided Sephadex LH-20 Column Chromatography Sephadex LH-20 Column Chromatography Active Fractions->Sephadex LH-20 Column Chromatography Size Exclusion Further Purified Fractions Further Purified Fractions Sephadex LH-20 Column Chromatography->Further Purified Fractions Preparative HPLC Preparative HPLC Further Purified Fractions->Preparative HPLC High-resolution separation Pure this compound Pure this compound Preparative HPLC->Pure this compound Spectroscopic Analysis Spectroscopic Analysis Pure this compound->Spectroscopic Analysis NMR, MS Structural Confirmation Structural Confirmation Spectroscopic Analysis->Structural Confirmation

Workflow for the Isolation and Identification of this compound.
Gelatin Zymography for MMP Activity

This protocol is used to determine the effect of this compound on the activity of matrix metalloproteinases MMP2 and MMP9 in ovarian cancer cells.[4]

  • Cell Culture and Treatment: Culture SKOV3 and A2780 cells in appropriate media. Treat the cells with 25 µM this compound for a specified period.

  • Sample Preparation: Collect the conditioned media from the treated and control cells. Centrifuge to remove cellular debris.

  • Electrophoresis: Perform non-reducing SDS-PAGE using a polyacrylamide gel containing gelatin as a substrate. Load equal amounts of protein from the conditioned media into the wells.

  • Enzyme Renaturation: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature.

  • Incubation: Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C to allow for gelatin digestion by the MMPs.

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue and then destain. Clear bands will appear against the blue background, indicating areas of gelatin degradation by MMP2 and MMP9.

  • Analysis: Quantify the intensity of the bands to determine the relative activity of MMP2 and MMP9 in the this compound-treated samples compared to the control.

Signaling Pathway Analysis

This compound has been shown to exert its anti-invasive effects on ovarian cancer cells by modulating the Extracellular signal-regulated kinase (ERK) signaling pathway.[4][5]

Inhibition of the ERK Signaling Pathway

Treatment of ovarian cancer cells with this compound leads to the inhibition of ERK1/2 signaling.[4] This, in turn, downregulates the expression of EMT marker genes and suppresses the activation of MMP2 and MMP9, ultimately leading to a reduction in cell migration and invasion.[4][5]

G This compound This compound ERK1_2 ERK1/2 Signaling This compound->ERK1_2 inhibits EMT_Markers EMT Marker Genes (e.g., VIM, ACTA2) ERK1_2->EMT_Markers promotes MMP_Activation MMP2/9 Activation ERK1_2->MMP_Activation promotes Invasion Cell Migration & Invasion EMT_Markers->Invasion MMP_Activation->Invasion

This compound's Inhibition of the ERK Signaling Pathway in Ovarian Cancer.

Conclusion

This compound, a polyketide with a history as a weak antibiotic, is re-emerging as a compound of interest for its anti-cancer properties. Its ability to inhibit ovarian cancer cell invasion through the suppression of the ERK signaling pathway presents a promising avenue for further investigation. The data and protocols outlined in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound. Further studies are warranted to elucidate its full spectrum of biological activities and to evaluate its efficacy and safety in preclinical and clinical settings.

References

An In-depth Technical Guide to the Solubility and Stability of Azithromycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility and stability of azithromycin (B1666446), a macrolide antibiotic. The information is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Azithromycin: An Overview

Azithromycin is a broad-spectrum macrolide antibiotic widely used for the treatment of various bacterial infections.[1] It functions by inhibiting protein synthesis in susceptible bacteria by binding to the 50S ribosomal subunit.[2] A key characteristic of azithromycin is its high stability at low pH, which contributes to a longer serum half-life and increased tissue concentrations compared to erythromycin.[2]

Solubility Data

Azithromycin is characterized as a water-insoluble drug.[3] Its solubility is a critical factor influencing its formulation and bioavailability. The following tables summarize the quantitative solubility data for azithromycin in various solvents and conditions.

Table 1: Solubility of Azithromycin in Various Solvents

Solvent/SystemSolubilityReference
WaterMinimally soluble[2][2]
Human Metabolome Database0.514 g/L[2]
EthanolSoluble[4][5][4][5]
DMSOSoluble[4][5][4][5]
Dimethylformamide (DMF)Approximately 5 mg/mL[4]
EthanolApproximately 16 mg/mL[4]
1:1 solution of ethanol:PBS (pH 7.2)Approximately 0.50 mg/mL[4]
Azithromycin Powder2.40 ± 0.05 mg/mL[6]

Table 2: Enhanced Solubility of Azithromycin via Solid Dispersion

Formulation (Azithromycin:Carrier)SolventMaximum SolubilityReference
1:7 ratio with PEG 6000Phosphate (B84403) Buffer (pH 6.0)253 ± 0.95 µg/mL[3]
1:7 ratio with PEG 4000Phosphate Buffer (pH 6.0)241 ± 1.45 µg/mL[3]

Stability Profile

The stability of azithromycin is influenced by various environmental factors, including light, pH, and temperature. Understanding its degradation pathways is crucial for ensuring its efficacy and safety.

3.1. Photostability

Azithromycin is susceptible to photodegradation. Studies have shown that its degradation follows first-order kinetics under both simulated and natural solar radiation.[7] The presence of substances like nitrate (B79036) and humic acids can accelerate this process.[7] Degradation has been observed under exposure to UV light, germicide light, and solar light.[8][9]

3.2. pH-Dependent Stability

The stability of azithromycin in aqueous solutions is highly dependent on pH. The maximum stability has been observed at approximately pH 6.3.[10] The degradation of azithromycin in buffered solutions is pH-dependent in the range of 6.0-7.2.[10] The major degradation product at pH 6.0 is desosaminylazithromycin, which results from the hydrolytic loss of the cladinose (B132029) moiety.[10]

3.3. Thermal Stability

The degradation of azithromycin in solution follows the Arrhenius equation over a temperature range of 70–100 °C, with an apparent activation energy of 96.8 kJ mol−1.[10] A study on reconstituted azithromycin oral suspension demonstrated good stability for 10 days under various in-home storage conditions, including refrigeration (4°C), room temperature (20°C), and elevated temperatures (30°C, 40°C, and 50°C).[11]

3.4. Stability Under Stress Conditions

Forced degradation studies have been conducted to understand the stability of azithromycin under various stress conditions. The drug undergoes degradation under acidic and alkaline hydrolysis, oxidation, and reduction.[12] It has also been shown to be susceptible to degradation in the presence of hydrogen peroxide.[8][9]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of solubility and stability. The following sections describe key experimental protocols.

4.1. Solubility Determination: Saturation Solubility Method

This protocol is used to determine the saturation solubility of azithromycin in a given solvent.

  • Sample Preparation: Add an excess amount of azithromycin to a known volume of the desired solvent (e.g., phosphate buffer pH 6.0) in a sealed container.

  • Equilibration: Stir the suspension at a constant speed (e.g., 200 RPM) and temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw a sample of the supernatant and filter it to remove any undissolved solid particles.

  • Analysis: Dilute the filtered sample appropriately and analyze the concentration of azithromycin using a validated analytical method, such as UV spectrophotometry at 215 nm.[3]

4.2. Stability Testing: Forced Degradation Study

This protocol is designed to evaluate the stability of azithromycin under various stress conditions.

  • Acid and Base Hydrolysis: Prepare solutions of azithromycin in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media. Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

  • Oxidative Degradation: Prepare a solution of azithromycin in the presence of an oxidizing agent (e.g., 3% H₂O₂). Store the solution under controlled conditions and monitor for degradation over time.

  • Photodegradation: Expose a solution of azithromycin to a controlled light source (e.g., UV lamp at a specific wavelength or a photostability chamber). Protect a control sample from light.

  • Thermal Degradation: Store solid or solution samples of azithromycin at elevated temperatures (e.g., 50°C, 70°C) for a specified duration.

  • Analysis: At predetermined time points, withdraw samples from each stress condition and analyze the remaining concentration of azithromycin using a stability-indicating analytical method like HPLC-UV.[13][14]

Visualizations

Diagrams are provided to illustrate key experimental workflows and logical relationships.

G cluster_0 Solubility Determination Workflow A Excess Azithromycin C Equilibration (Stirring) A->C B Solvent B->C D Filtration C->D E Analysis (e.g., UV-Vis) D->E

Caption: Workflow for determining the saturation solubility of azithromycin.

G cluster_1 Forced Degradation Study Logic Start Azithromycin Sample Stress Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Photo Photodegradation Stress->Photo Thermal Thermal Stress Stress->Thermal Analysis Stability-Indicating Analysis (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Result Degradation Profile Analysis->Result

Caption: Logical flow of a forced degradation study for azithromycin.

References

Spectroscopic Profile of Citromycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of Citromycin (Azithromycin), a widely used macrolide antibiotic. Utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document offers a comprehensive overview of the structural elucidation and analytical methodologies essential for research and development.

Introduction to Spectroscopic Analysis of this compound

Spectroscopic techniques are pivotal in the structural confirmation, purity assessment, and quality control of pharmaceutical compounds. For a complex macrocyclic structure like this compound, a combination of NMR, IR, and MS provides a detailed molecular fingerprint. NMR spectroscopy reveals the connectivity and chemical environment of individual atoms, IR spectroscopy identifies functional groups, and mass spectrometry determines the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the carbon-hydrogen framework.

¹H NMR Spectroscopic Data

Proton NMR spectra of this compound are complex due to the large number of protons in similar chemical environments. The chemical shifts are influenced by the solvent used for analysis.

Table 1: ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃ [1]

Proton AssignmentChemical Shift (ppm)MultiplicityJ-coupling (Hz)
6-OH7.29s-
H-1”5.18d4.7
11-OH4.99s-
H-134.72dd9.8, 2.4
H-1'4.46d7.3
H-34.28dd3.5, 1.9
H-5”4.11dq11.9, 6.0
H-53.71s-
H-113.67d7.3
H-5'3.54tdd13.0, 6.5, 2.1
Me-8”3.36s-
H-2'3.27dd10.0, 7.4
H-4”3.06d8.0
12-OH2.99s-
H-22.73m-
H-102.73m-
H-9a2.56d10.70
H-3'2.50m-
H-2”a2.38d15.3
Me-202.34s-
Me-7', Me-8'2.33s-
2'-OH2.20s-
H-8, H-9, 4”-OH2.12 – 2.01m-
H-41.98qd7.5, 1.4

s: singlet, d: doublet, dd: doublet of doublets, tdd: triplet of doublet of doublets, dq: doublet of quartets, m: multiplet, qd: quartet of doublets.

¹³C NMR Spectroscopic Data

Carbon-13 NMR provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound [2]

Carbon AssignmentChemical Shift (ppm)
C=O177.66
Other carbons9.36 - (data for all 37 carbons not fully available in a single reference)

Note: A complete, unambiguous assignment of all 37 carbon resonances requires advanced 2D NMR techniques.

Experimental Protocol for NMR Analysis[1][2]

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of complex signals.[2]

Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.[3]

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.[1][2]

Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans may be required.

  • For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to its various functional groups.

Table 3: Characteristic IR Absorption Peaks for this compound [2][4][5]

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3490, 3245O-H stretchingHydroxyl groups
2971, 2932, 2883, 2834C-H stretchingAliphatic groups
1719, 1723C=O stretchingCarbonyl (lactone ring)
1660C=O stretchingCarbonyl
1465, 1377C-H bendingAliphatic groups
1269C-O stretchingEster/Ether
1181, 1187C-O stretching, C-N stretchingEther, Amine
1083, 1040C-O stretchingAlcohol/Ether
992C-C stretchingSkeleton
Experimental Protocol for IR Analysis[6][7]

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer is used.

Sample Preparation (ATR-FTIR): [6]

  • Place a small amount of the solid this compound sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Ensure good contact between the sample and the crystal by applying pressure.

  • This method requires minimal sample preparation.

Sample Preparation (KBr Pellet): [7]

  • Mix approximately 1 mg of the finely ground this compound sample with about 100 mg of dry potassium bromide (KBr).

  • Press the mixture in a die under high pressure to form a transparent pellet.

Data Acquisition:

  • Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample compartment.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.[2]

  • A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.

Mass Spectrometric Data

Table 4: Key Mass-to-Charge Ratios (m/z) for this compound [8][9]

m/zInterpretation
749.50, 748.98[M+H]⁺ (Protonated molecule)
591.45, 592Fragment ion
574Fragment ion
434Fragment ion
416Fragment ion
Experimental Protocol for MS Analysis[9][10]

Instrumentation:

  • A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS), is used for analysis.[9]

Sample Preparation:

Data Acquisition (LC-MS/MS):

  • The sample solution is injected into the liquid chromatography system for separation from any impurities.

  • The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

  • The mass spectrometer is operated in a positive ion mode to detect the protonated molecule [M+H]⁺.[9]

  • For fragmentation analysis (MS/MS), the parent ion (e.g., m/z 749.5) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.[9]

Data Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample Dissolved_Sample Dissolved in Deuterated Solvent Sample->Dissolved_Sample Solid_Sample Solid Sample (ATR or KBr) Sample->Solid_Sample Dilute_Solution Dilute Solution in MS Solvent Sample->Dilute_Solution NMR NMR Spectrometer Dissolved_Sample->NMR IR FTIR Spectrometer Solid_Sample->IR MS LC-MS/MS System Dilute_Solution->MS NMR_Data 1H & 13C Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation) MS->MS_Data Structural_Elucidation Structural Elucidation NMR_Data->Structural_Elucidation IR_Data->Structural_Elucidation MS_Data->Structural_Elucidation

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Information from Spectroscopic Techniques

This diagram illustrates the logical relationship between the spectroscopic techniques and the structural information they provide for this compound.

logical_relationship cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information This compound This compound Structure NMR NMR Spectroscopy (¹H, ¹³C) This compound->NMR IR IR Spectroscopy This compound->IR MS Mass Spectrometry This compound->MS NMR_Info Carbon-Hydrogen Framework Atom Connectivity Stereochemistry NMR->NMR_Info IR_Info Functional Groups (C=O, O-H, C-N, C-O) IR->IR_Info MS_Info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Info

Caption: Information derived from different spectroscopic techniques for this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust analytical framework for the comprehensive characterization of this compound. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical sciences, facilitating accurate structural elucidation, quality control, and further development of this important antibiotic.

References

The Architectural Blueprint of an Antibiotic: A Technical Guide to Azithromycin Crystal Structure Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the methodologies employed in the determination of the crystal structure of azithromycin (B1666446), a macrolide antibiotic. Often referred to incorrectly as "citromycin," azithromycin's therapeutic efficacy is intrinsically linked to its three-dimensional conformation, which dictates its interaction with the bacterial ribosome. Understanding the intricacies of its crystal structure is paramount for the rational design of novel antibiotics and for optimizing its physicochemical properties for drug delivery.

Physicochemical and Crystallographic Properties of Azithromycin

Azithromycin, with the chemical formula C38H72N2O12, is a derivative of erythromycin (B1671065) and is characterized by a 15-membered macrocyclic lactone ring.[1][2] It is a white crystalline powder, practically insoluble in water, a property that presents challenges and opportunities in its formulation.[3][4] The molecule's structural flexibility allows it to exist in various crystalline forms, including different solvates and hydrates, each with unique physicochemical properties.[5][6]

Quantitative Crystallographic Data

The determination of the crystal structure of azithromycin has been accomplished through single-crystal X-ray diffraction, revealing multiple crystalline forms. The crystallographic data for some of these forms are summarized below.

Crystal FormMolecular FormulaCrystal SystemSpace GroupUnit Cell DimensionsReference
Form D (Monohydrate Monocyclohexane Solvate) C38H72N2O12 · H2O · C6H12OrthorhombicP212121a = 8.9 ± 0.4 Å, b = 12.3 ± 0.5 Å, c = 45.8 ± 0.5 Å[5][6]
Form F (Monohydrate Hemi-ethanol Solvate) C38H72N2O12 · H2O · 0.5C2H5OHMonoclinicP21a = 16.3 ± 0.3 Å, b = 16.2 ± 0.3 Å, c = 18.4 ± 0.3 Å, β = 109 ± 2°[5][6]
Form G (Sesquihydrate) C38H72N2O12 · 1.5H2OMonoclinicP21a = 16.3 ± 0.3 Å, b = 16.2 ± 0.3 Å, c = 18.4 ± 0.3 Å, β = 109 ± 2°[6]
Form J (Monohydrate Hemi-n-propanol Solvate) C38H72N2O12 · H2O · 0.5C3H7OHMonoclinicP21a = 16.3 ± 0.3 Å, b = 16.2 ± 0.3 Å, c = 18.4 ± 0.3 Å, β = 109 ± 2°[5][6]
Form M (Monohydrate Hemi-isopropanol Solvate) C38H72N2O12 · H2O · 0.5C3H7OHMonoclinicP21a = 16.3 ± 0.3 Å, b = 16.2 ± 0.3 Å, c = 18.4 ± 0.3 Å, β = 109 ± 2°[5]

Experimental Protocols for Structure Determination

The elucidation of azithromycin's three-dimensional structure relies on sophisticated analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography Protocol

Single-crystal X-ray crystallography provides a high-resolution, three-dimensional map of electron density within the crystal, allowing for the precise determination of atomic positions.[7]

Experimental Workflow for X-ray Crystallography

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution and Refinement Crystallization Crystallization of Azithromycin Crystal_Mounting Mounting a Single Crystal Crystallization->Crystal_Mounting Xray_Source X-ray Generation and Monochromatization Crystal_Mounting->Xray_Source Diffraction X-ray Diffraction by Crystal Lattice Xray_Source->Diffraction Detector Detection of Diffracted X-rays Diffraction->Detector Data_Processing Data Processing and Scaling Detector->Data_Processing Phase_Problem Solving the Phase Problem Data_Processing->Phase_Problem Model_Building Electron Density Map Interpretation and Model Building Phase_Problem->Model_Building Refinement Structure Refinement Model_Building->Refinement Validation Model Validation Refinement->Validation G Azithromycin Azithromycin Ribosome Bacterial 50S Ribosomal Subunit Azithromycin->Ribosome Binds to NFkB NF-κB Signaling Pathway Azithromycin->NFkB Suppresses Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth and Proliferation Protein_Synthesis->Bacterial_Growth Prevents Inflammation Inflammation NFkB->Inflammation Reduces

References

Preliminary Biological Activity of Azithromycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Analyzed Compound

Initial searches for "citromycin" yielded limited and dated information, with the most relevant study being its initial isolation and characterization in 1969.[1] Due to the scarcity of contemporary research on this compound, this technical guide focuses on the extensive preliminary biological activities of azithromycin (B1666446) , a widely researched macrolide antibiotic with a broad spectrum of effects. It is plausible that the initial query intended to investigate this well-documented compound.

This document provides a comprehensive overview of the preliminary biological activities of azithromycin, targeting researchers, scientists, and drug development professionals. Azithromycin, a macrolide antibiotic, is recognized for its antibacterial, anti-inflammatory, immunomodulatory, antiviral, and anticancer properties.[2]

Antibacterial Activity

Azithromycin is a broad-spectrum antibiotic effective against a variety of Gram-positive and Gram-negative bacteria.[3][4][5][6] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[3][7][8][9]

Mechanism of Action

Azithromycin binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA.[3][4][5][10] This binding interferes with the transpeptidation and translocation steps of protein synthesis, ultimately leading to the cessation of bacterial growth (bacteriostatic effect).[4][5][7] At high concentrations, it can be bactericidal against select organisms.[5]

cluster_bacteria Bacterial Cell 50S_subunit 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis Essential for Bacterial_Growth Bacterial Growth Inhibition Azithromycin Azithromycin Azithromycin->50S_subunit Binds to & Inhibits

Fig. 1: Azithromycin's antibacterial mechanism of action.
In Vitro Antibacterial Activity

The in vitro activity of azithromycin has been evaluated against a wide range of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of its efficacy.

Bacterial SpeciesMIC for 90% of strains (MIC90) in µg/mLReference
Campylobacter spp.0.125[11]
Chlamydia pneumoniae (6 wild-type strains)0.125[12]
Shigella spp.1[11]
Salmonella typhi1[11]
Escherichia coli (enterotoxigenic, enterohemorrhagic, enteroinvasive, and enteropathogenic)2[11]
Salmonella spp.4[11]
Neisseria gonorrhoeae (with reduced susceptibility)2 (median)[5]
Experimental Protocol: Agar (B569324) Dilution for MIC Determination

This protocol outlines the agar dilution method used to determine the Minimum Inhibitory Concentration (MIC) of azithromycin against bacterial enteric pathogens.[11]

1. Preparation of Azithromycin Stock Solution:

  • Dissolve a known weight of azithromycin powder in a suitable solvent (e.g., ethanol) to create a high-concentration stock solution.

  • Perform serial dilutions to obtain a range of concentrations.

2. Preparation of Agar Plates:

  • Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the agar to 45-50°C in a water bath.

  • Add a specific volume of each azithromycin dilution to molten agar to achieve the desired final concentrations.

  • Pour the agar into sterile Petri dishes and allow them to solidify. A control plate without any antibiotic should also be prepared.

3. Inoculum Preparation:

  • Culture the bacterial strains to be tested overnight in an appropriate broth medium.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

4. Inoculation of Plates:

  • Using a multipoint inoculator, spot a standardized volume of each bacterial suspension onto the surface of the agar plates, including the control plate.

5. Incubation:

  • Incubate the plates at 35-37°C for 18-24 hours under appropriate atmospheric conditions for the specific bacteria being tested.

6. Determination of MIC:

  • The MIC is the lowest concentration of azithromycin that completely inhibits the visible growth of the bacteria.

Start Start Prepare_AZM_Dilutions Prepare Azithromycin Serial Dilutions Start->Prepare_AZM_Dilutions Prepare_Agar Prepare and Cool Molten Agar Start->Prepare_Agar Mix_AZM_Agar Mix Azithromycin with Agar Prepare_AZM_Dilutions->Mix_AZM_Agar Prepare_Agar->Mix_AZM_Agar Pour_Plates Pour Agar Plates Mix_AZM_Agar->Pour_Plates Inoculate_Plates Inoculate Plates with Bacteria Pour_Plates->Inoculate_Plates Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plates Incubate Incubate Plates Inoculate_Plates->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End cluster_pathways Cellular Signaling Pathways NFkB NF-κB Pathway Inflammation Inflammation NFkB->Inflammation Promotes mTOR mTOR Pathway Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Azithromycin Azithromycin Azithromycin->NFkB Inhibits Azithromycin->mTOR Inhibits

References

An In-depth Technical Guide to the Isolation of Antibiotics from Stre-ptomyces Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for isolating antibiotic compounds from Streptomyces cultures. While this document is structured to be broadly applicable, it will use "Citromycin" as a placeholder for a target antibiotic to illustrate the process, acknowledging that specific details for a compound named "this compound" are not widely available in current scientific literature. The protocols and data presented herein are based on established methods for the isolation of secondary metabolites from Streptomyces species.

Introduction

Streptomyces is a genus of Gram-positive bacteria renowned for its ability to produce a wide array of secondary metabolites, including over two-thirds of the clinically useful antibiotics of natural origin.[1][2][3] The process of isolating a novel or known antibiotic from Streptomyces cultures is a meticulous multi-step process that begins with the cultivation of the microorganism and culminates in the purification and characterization of the bioactive compound. This guide outlines the critical stages of this process, from fermentation and extraction to purification and analysis.

Fermentation and Culture Optimization

The production of antibiotics by Streptomyces is highly dependent on the culture conditions. Optimization of these parameters is crucial for maximizing the yield of the target compound.[4][5]

The composition of the culture medium significantly influences the growth of Streptomyces and the biosynthesis of secondary metabolites. A variety of media can be used, and the optimal medium should be determined empirically for the specific Streptomyces strain and target antibiotic.

Table 1: Commonly Used Media for Streptomyces Cultivation

Media ComponentConcentration (g/L)Purpose
Carbon Source
Glucose10-20Readily available energy source
Starch10-20Complex carbohydrate, may induce secondary metabolism
Glycerol10-20Alternative carbon source
Nitrogen Source
Soyabean Meal5-15Complex nitrogen source, often enhances antibiotic production
Yeast Extract2-5Provides vitamins and growth factors
Peptone5-10Source of amino acids and nitrogen
Minerals & Salts
K₂HPO₄1-2Buffering agent, source of phosphate
MgSO₄·7H₂O0.5-1Source of magnesium ions, cofactor for enzymes
NaCl3-5Maintains osmotic balance
CaCO₃1-3pH stabilization

To enhance the production of the target antibiotic, several physical and chemical parameters of the fermentation process should be optimized.[6][7][8]

Table 2: Key Fermentation Parameters for Optimization

ParameterTypical RangeEffect on Production
pH 6.0 - 8.0Affects enzyme activity and nutrient uptake.
Temperature 25 - 37 °CInfluences microbial growth rate and enzyme kinetics.
Aeration 0.5 - 1.5 vvmEssential for aerobic respiration and growth.
Agitation 150 - 250 rpmEnsures uniform distribution of nutrients and oxygen.
Inoculum Size 5 - 10% (v/v)Affects the length of the lag phase and final biomass.
Incubation Time 5 - 14 daysProduction of secondary metabolites often occurs in the stationary phase.
  • Inoculum Preparation: Aseptically transfer a loopful of spores from a mature Streptomyces culture on an agar (B569324) plate to a 250 mL Erlenmeyer flask containing 50 mL of seed medium. Incubate at 28-30°C for 48-72 hours on a rotary shaker (200 rpm).

  • Production Culture: Inoculate a 1 L Erlenmeyer flask containing 200 mL of production medium with 10 mL (5% v/v) of the seed culture.

  • Incubation: Incubate the production culture at the optimized temperature and agitation speed for the predetermined duration.

  • Monitoring: Periodically and aseptically withdraw samples to monitor pH, cell growth (dry cell weight), and antibiotic production (using a bioassay or HPLC).

Extraction of the Target Antibiotic

Following fermentation, the antibiotic must be extracted from the culture broth. The choice of extraction method depends on the chemical properties of the target compound, such as its polarity and solubility.[9][10]

  • Separation of Biomass: Centrifuge the fermentation broth at 8,000-10,000 x g for 20 minutes to separate the mycelium from the supernatant. The target antibiotic may be intracellular or extracellular.

  • Supernatant Extraction:

    • Adjust the pH of the supernatant to optimize the solubility of the target antibiotic in the organic solvent.

    • Perform a liquid-liquid extraction by adding an equal volume of an appropriate organic solvent (e.g., ethyl acetate (B1210297), n-butanol, or chloroform).

    • Shake the mixture vigorously in a separatory funnel for 30-60 minutes.

    • Allow the phases to separate and collect the organic phase.

    • Repeat the extraction process 2-3 times to maximize recovery.

  • Mycelial Extraction (if the antibiotic is intracellular):

    • Wash the mycelial pellet with distilled water.

    • Homogenize the mycelia in a suitable solvent (e.g., acetone (B3395972) or methanol).

    • Centrifuge to remove cell debris and collect the solvent extract.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Extraction_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation (8,000-10,000 x g) Fermentation_Broth->Centrifugation Mycelium Mycelial Pellet Centrifugation->Mycelium Supernatant Supernatant Centrifugation->Supernatant Mycelial_Homogenization Mycelial Homogenization (e.g., Acetone) Mycelium->Mycelial_Homogenization Solvent_Extraction_S Liquid-Liquid Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction_S Organic_Phase Organic Phase Solvent_Extraction_S->Organic_Phase Aqueous_Phase Aqueous Phase (Discard) Solvent_Extraction_S->Aqueous_Phase Cell_Debris Cell Debris (Discard) Mycelial_Homogenization->Cell_Debris Solvent_Extract Solvent Extract Mycelial_Homogenization->Solvent_Extract Rotary_Evaporation Rotary Evaporation Organic_Phase->Rotary_Evaporation Solvent_Extract->Rotary_Evaporation Crude_Extract Crude Antibiotic Extract Rotary_Evaporation->Crude_Extract

Workflow for the extraction of antibiotics from Streptomyces cultures.

Purification of the Target Antibiotic

The crude extract contains a mixture of compounds. Purification is necessary to isolate the target antibiotic. Chromatography is the most common technique used for this purpose.

A combination of chromatographic methods is often employed to achieve high purity.

Table 3: Chromatographic Methods for Antibiotic Purification

TechniquePrincipleApplication
Silica (B1680970) Gel Column Chromatography Adsorption based on polarity.Initial fractionation of the crude extract.
Sephadex LH-20 Chromatography Size exclusion and partition chromatography.Separation of compounds with different molecular sizes and polarities.
Reverse-Phase HPLC (RP-HPLC) Partitioning between a non-polar stationary phase and a polar mobile phase.High-resolution separation and final purification.
  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target antibiotic.

  • Sephadex LH-20 Chromatography:

    • Pool the active fractions from the silica gel column and concentrate them.

    • Dissolve the concentrated sample in a suitable solvent (e.g., methanol).

    • Load the sample onto a Sephadex LH-20 column equilibrated with the same solvent.

    • Elute with the same solvent and collect fractions.

    • Analyze the fractions by TLC or HPLC to identify the fractions containing the purified compound.

  • Preparative RP-HPLC:

    • For final purification, subject the semi-purified fractions to preparative RP-HPLC.

    • Use a suitable C18 column and a mobile phase gradient (e.g., water-acetonitrile or water-methanol with a modifier like formic acid or trifluoroacetic acid).

    • Monitor the elution profile with a UV detector at a wavelength where the target antibiotic absorbs.

    • Collect the peak corresponding to the target antibiotic.

    • Remove the solvent by lyophilization or evaporation to obtain the pure compound.

Purification_Workflow Crude_Extract Crude Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel TLC_Analysis1 TLC Analysis of Fractions Silica_Gel->TLC_Analysis1 Active_Fractions1 Pool Active Fractions TLC_Analysis1->Active_Fractions1 Sephadex_LH20 Sephadex LH-20 Chromatography Active_Fractions1->Sephadex_LH20 TLC_HPLC_Analysis2 TLC/HPLC Analysis of Fractions Sephadex_LH20->TLC_HPLC_Analysis2 Active_Fractions2 Pool Active Fractions TLC_HPLC_Analysis2->Active_Fractions2 Prep_HPLC Preparative RP-HPLC Active_Fractions2->Prep_HPLC Pure_Compound Pure Antibiotic Prep_HPLC->Pure_Compound

A multi-step workflow for the purification of antibiotics.

Analysis and Quantification

Once purified, the antibiotic must be identified and its quantity determined. Various analytical techniques are employed for this purpose.[11][12][13][14]

Table 4: Analytical Techniques for Antibiotic Characterization and Quantification

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) Determination of molecular weight and structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidation of the detailed chemical structure.
Thin-Layer Chromatography (TLC) Monitoring purification progress and purity checks.
Bioassay (e.g., Agar Well Diffusion) Determination of antimicrobial activity.
  • Standard Preparation: Prepare a series of standard solutions of a known concentration of the purified antibiotic (or a reference standard if available).

  • Sample Preparation: Prepare a solution of the unknown sample at a concentration expected to fall within the range of the standard curve.

  • HPLC Analysis:

    • Inject equal volumes of the standard and sample solutions into an analytical HPLC system equipped with a suitable detector (e.g., UV-Vis or Diode Array Detector).

    • Use an appropriate analytical column (e.g., C18) and mobile phase.

  • Quantification:

    • Generate a standard curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of the antibiotic in the sample by interpolating its peak area on the standard curve.

Biosynthetic Pathway

Understanding the biosynthetic pathway of an antibiotic can provide insights into its regulation and potential for genetic engineering to improve yields or generate novel analogs. The biosynthesis of antibiotics in Streptomyces is typically governed by a cluster of genes.[15][16][17]

Biosynthesis_Signaling cluster_0 Environmental & Physiological Signals cluster_1 Regulatory Cascade cluster_2 Biosynthesis Gene Cluster Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Global_Regulators Global Regulators Nutrient_Limitation->Global_Regulators Cell_Density Cell Density (Quorum Sensing) Cell_Density->Global_Regulators Growth_Phase Stationary Phase Growth_Phase->Global_Regulators Pathway_Specific_Regulators Pathway-Specific Regulators (e.g., SARPs) Global_Regulators->Pathway_Specific_Regulators Biosynthetic_Genes Biosynthetic Genes (e.g., PKS, NRPS) Pathway_Specific_Regulators->Biosynthetic_Genes Antibiotic_Biosynthesis Antibiotic Biosynthesis Biosynthetic_Genes->Antibiotic_Biosynthesis Precursor_Metabolites Precursor Metabolites (e.g., Acetyl-CoA, Amino Acids) Precursor_Metabolites->Antibiotic_Biosynthesis This compound This compound Antibiotic_Biosynthesis->this compound

A generalized signaling pathway for antibiotic biosynthesis.

Conclusion

The isolation of antibiotics from Streptomyces cultures is a systematic process that requires careful optimization of fermentation conditions, efficient extraction and purification strategies, and robust analytical methods for characterization and quantification. The methodologies outlined in this guide provide a solid framework for researchers and scientists in the field of natural product discovery and drug development. While the specific parameters and techniques may need to be adapted for the isolation of a particular antibiotic like "this compound," the principles and workflows described here serve as a valuable starting point for such endeavors.

References

The Relationship Between Citromycin and Streptothricin-Like Antibiotics: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the classification and relationship of citromycin to the streptothricin (B1209867) class of antibiotics. Initial inquiries into this topic often suggest a structural relationship; however, a detailed analysis of the chemical evidence reveals this to be a misconception. This compound is an aromatic polyketide produced by Penicillium species, fundamentally differing in structure from the streptothricin family, which are aminoglycoside-like compounds produced by Streptomyces.

This whitepaper clarifies the distinct structural classes of these molecules. It then proceeds to fulfill the core analytical request by examining a true structural analog of streptothricin—glycinothricin—to provide a technically robust comparison within the streptothricin-like antibiotic class. The guide details the comparative structures, mechanisms of action, and biological activities, supported by quantitative data, detailed experimental protocols, and process visualizations to provide a comprehensive resource for researchers in antibiotic development.

Clarification of Chemical Structures: this compound vs. Streptothricin

A review of the chemical literature definitively shows that this compound and streptothricin antibiotics belong to different, unrelated structural families. This distinction is critical for any research or drug development program.

  • Streptothricin Family: These are complex aminoglycoside-like antibiotics produced by Streptomyces species. Their defining architecture consists of three core components: a streptolidine (B1256088) lactam ring, a carbamoylated gulosamine sugar, and a variable-length homopolymer chain of β-lysine. The number of β-lysine residues defines the specific variant, such as streptothricin F (n=1) and streptothricin D (n=3).

  • This compound: This compound is a much simpler aromatic polyketide with the chemical formula C₁₃H₁₀O₅. It features a pyranobenzopyran core and is produced by fungi of the Penicillium genus. It has been reported to possess weak antibiotic activity.

The "relationship" between them is one of historical nomenclature confusion rather than chemical similarity. To explore structural and functional variations as intended by the topic, this paper will use glycinothricin , a true streptothricin-like antibiotic, as the primary comparator. Glycinothricin is a natural analog where the characteristic β-lysine chain is replaced by a glycine (B1666218) residue, providing a clear basis for structure-activity relationship (SAR) analysis.

G Streptothricins Streptothricin Family (Aminoglycoside-like) Source: Streptomyces ST_F Streptothricin F Streptothricins->ST_F Glycinothricin Glycinothricin Streptothricins->Glycinothricin (Structural Analog) Polyketides Polyketide Family (Aromatic) Source: Penicillium This compound This compound Polyketides->this compound

Figure 1: Classification clarifying the distinct origins of these antibiotics.

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action for the streptothricin class of antibiotics is the inhibition of bacterial protein synthesis. This is achieved through direct binding to the bacterial ribosome.

Recent cryogenic electron microscopy (cryo-EM) studies have provided high-resolution insights into this interaction. Streptothricins bind to the 30S ribosomal subunit, specifically interacting with helix 34 (h34) of the 16S rRNA.[1][2] Key interactions involve:

  • The streptolidine moiety hydrogen bonding with the C1054 nucleobase.

  • The carbamoylated gulosamine sugar interacting with the A1196 base.[1]

This binding near the A-site is hypothesized to stabilize non-cognate tRNAs, leading to misreading of the mRNA transcript and the synthesis of non-functional, truncated, or erroneous proteins, which is ultimately lethal to the bacterial cell.[2] This mechanism is distinct from many other ribosome-targeting antibiotics, which often bind to different sites like helix 44.[2]

G cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit LSU Large Subunit SSU Small Subunit h34 16S rRNA (Helix 34) decoding A-Site (Decoding Center) Protein Truncated/ Miscoded Protein decoding->Protein Induces Miscoding Streptothricin Streptothricin Antibiotic Streptothricin->h34 Binds mRNA mRNA transcript mRNA->decoding Enters tRNA non-cognate tRNA tRNA->decoding Incorrect Stabilization Death Bacterial Cell Death Protein->Death

Figure 2: Mechanism of action for streptothricin antibiotics on the ribosome.

Quantitative Data: Biological Activity

The antimicrobial activity of streptothricin variants is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against various pathogens. The length of the β-lysine chain is a key determinant of both efficacy and toxicity; longer chains are generally more potent but also more toxic.[3] Streptothricin F (S-F), with a single β-lysine, exhibits a more favorable therapeutic index compared to variants with longer chains like streptothricin D (S-D).[3]

Below is a summary of reported MIC values. Glycinothricin is reported to be less active against both Gram-positive and Gram-negative bacteria compared to other streptothricins, which aligns with the trend of shorter side chains (glycine being smaller than β-lysine) leading to reduced potency. This compound's activity is generally described as weak and is not included in this comparative table due to its different structural class and mechanism.

Table 1: Comparative MIC Values of Streptothricin F (S-F) and Streptothricin D (S-D)

Organism Resistance Profile S-F MIC (µM) S-D MIC (µM) Reference
Escherichia coli Carbapenem-Resistant (CRE) 2 (MIC₅₀) 0.25 (MIC₅₀) [4][5]
Klebsiella pneumoniae Carbapenem-Resistant (CRE) 4 (MIC₉₀) 0.5 (MIC₉₀) [4][5]
Acinetobacter baumannii Multi-Drug Resistant 4 1 [4]
Staphylococcus aureus Vancomycin-Resistant (VRSA) 1 Not Reported [3]
Bacillus anthracis (Ames Strain Surrogate) 1 Not Reported [3]

| Yersinia pestis | (CO92 Strain) | 2 | Not Reported |[3] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Experimental Protocols

Protocol for Isolation and Purification of Streptothricins

This protocol outlines a representative method for the isolation and purification of streptothricin-class antibiotics from a Streptomyces fermentation broth using ion-exchange chromatography.

1. Preparation of Fermentation Broth: a. Culture the producing Streptomyces strain in a suitable liquid medium (e.g., YEME medium) for 48-72 hours at 28-30°C with shaking. b. Harvest the culture and separate the mycelia from the supernatant (broth) by centrifugation (e.g., 5,000 x g for 20 minutes). c. Filter the supernatant through a 0.45 µm filter to clarify the solution.

2. Cation-Exchange Chromatography: a. Resin Preparation: Use a strong cation-exchange resin (e.g., Dowex 50W). Equilibrate the resin by washing with 1 N HCl, followed by distilled water until the effluent is neutral, and then with the starting buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0). b. Sample Loading: Adjust the pH of the clarified broth to approximately 7.0. Pass the broth through the equilibrated resin column at a slow flow rate (e.g., 1-2 bed volumes per hour). Streptothricin, being basic, will bind to the resin. c. Washing: Wash the column with several volumes of the starting buffer to remove unbound impurities. d. Elution: Elute the bound streptothricin using a buffer with high ionic strength or altered pH. A common method is to use a dilute acid, such as 0.1 N HCl. Collect fractions and monitor for antibiotic activity using a bioassay.

3. Desalting and Concentration: a. Pool the active fractions. If an acid eluent was used, the solution can be passed through an anion-exchange column (e.g., Amberlite IR-4B) to remove excess acid.[6] b. The desalted solution containing the streptothricin hydrochloride can be concentrated under vacuum and then lyophilized (freeze-dried) to obtain a crude powder.

4. Further Purification (Optional): a. For separating individual streptothricin analogs (e.g., F from D), size-exclusion chromatography (e.g., using a Sephadex LH-20 column) can be employed.[3] b. Elute with a suitable solvent system (e.g., methanol-water mixtures) and collect fractions, analyzing each by HPLC or bioassay to identify pure compounds.

G start Start: Streptomyces Fermentation Broth centrifuge 1. Clarification Centrifuge & Filter (0.45 µm) start->centrifuge load 2. Cation Exchange Loading Adjust pH to ~7.0 Load onto equilibrated resin centrifuge->load wash 3. Washing Wash with starting buffer to remove impurities load->wash elute 4. Elution Elute with 0.1 N HCl Collect active fractions wash->elute desalt 5. Desalting & Concentration Neutralize/remove acid Lyophilize to powder elute->desalt purify 6. Final Purification (Optional) Size-Exclusion Chromatography (e.g., Sephadex LH-20) desalt->purify end End: Purified Streptothricin Analog purify->end

Figure 3: General workflow for the isolation of streptothricin antibiotics.
Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of an antibiotic, adhering to general CLSI (Clinical and Laboratory Standards Institute) guidelines.

1. Preparation of Materials: a. Antibiotic Stock: Prepare a concentrated stock solution of the purified antibiotic in a suitable sterile solvent (e.g., deionized water). b. Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar (B569324) plate. Select several colonies to inoculate a sterile broth (e.g., Mueller-Hinton Broth). Incubate until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells. c. Microtiter Plate: Use a sterile 96-well microtiter plate.

2. Serial Dilution: a. Add 100 µL of sterile broth to wells 2 through 12 in a given row. b. Add 200 µL of the antibiotic stock solution (at twice the highest desired test concentration) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no antibiotic). Well 12 will serve as the sterility control (no bacteria).

3. Inoculation: a. Add 100 µL of the prepared bacterial inoculum (at 1 x 10⁶ CFU/mL, which is twice the final desired concentration) to wells 1 through 11. This dilutes the antibiotic and bacteria to their final test concentrations. b. Add 100 µL of sterile broth to well 12.

4. Incubation: a. Cover the plate and incubate at 35-37°C for 18-24 hours.

5. Interpretation: a. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear), as compared to the turbid growth in the control well (well 11).

Conclusion

The assertion that this compound is a streptothricin-like antibiotic is incorrect due to fundamental differences in their chemical structures, biosynthetic origins, and likely mechanisms of action. This whitepaper clarifies this distinction and provides a relevant comparative analysis using glycinothricin, a true structural analog of streptothricin. The streptothricin family, particularly streptothricin F, inhibits bacterial growth by binding to a unique site on the 16S rRNA of the 30S ribosomal subunit, inducing protein miscoding. Structure-activity relationships within this class show a clear correlation between the length of the side chain, antimicrobial potency, and toxicity. The detailed protocols and data presented herein serve as a foundational resource for researchers working on the development and characterization of this promising class of antibiotics.

References

Citromycin Production from Marine-Derived Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citromycin, a polyketide metabolite, has been isolated from marine-derived fungi, notably Penicillium bilaii and Sporothrix sp.[1]. This document provides a comprehensive technical guide on the production of this compound, consolidating available research into a practical framework for researchers. It covers fungal strain isolation and culture, fermentation parameters for secondary metabolite production, detailed protocols for extraction and purification, and an overview of the biosynthetic pathways. Due to the limited specific data on this compound, this guide integrates established methodologies for the production of polyketides from marine fungi as a foundational reference.

Introduction

Marine microorganisms are a prolific source of novel bioactive compounds with significant therapeutic potential[2][3][4][5][6]. Among these, marine-derived fungi, particularly species of Penicillium and Sporothrix, have emerged as producers of a diverse array of secondary metabolites, including the polyketide this compound[1][2]. This compound has demonstrated interesting biological activities, including the inhibition of ovarian cancer cell invasion through the suppression of the ERK signaling pathway, making it a compound of interest for further investigation and drug development[1].

This guide aims to provide a detailed technical overview for the production of this compound from marine-derived fungi, addressing the core requirements of laboratory-scale production and analysis.

Fungal Strains and Culture

Producing Organisms

The primary reported marine-derived fungal producers of this compound are:

  • Sporothrix sp. SF-7266: Isolated from the Antarctic marine environment[1].

  • Penicillium bilaii: An Australian marine-derived isolate[1].

Culture Media and Conditions

The composition of the culture medium is a critical factor in inducing the production of secondary metabolites. While specific optimal conditions for this compound production are not extensively documented, general media for marine fungi and polyketide production can be employed.

Table 1: Representative Culture Media for Marine-Derived Fungi

Media ComponentConcentration (g/L)Purpose
Potato Dextrose Broth (PDB) Base
Potato Infusion(from 200g potatoes)Nutrient source
Dextrose20Carbon source
Supplements for Marine Fungi
Sea Salt Mix or Artificial Seawater30-35Mimics marine environment
Yeast Extract1-5Nitrogen and vitamin source
Peptone1-5Nitrogen source
Alternative Carbon Sources
Soluble Starch10-20Complex carbohydrate source
Glycerol10-20Alternative carbon source

Experimental Protocols

Fungal Fermentation for this compound Production

This protocol outlines a general procedure for the fermentation of a marine-derived fungus, such as Sporothrix sp., for the production of this compound.

Objective: To cultivate the fungal strain under conditions that favor the production of secondary metabolites, including this compound.

Materials:

  • Pure culture of the this compound-producing fungus (e.g., Sporothrix sp. SF-7266)

  • Potato Dextrose Agar (B569324) (PDA) plates with sea salts

  • Liquid fermentation medium (e.g., PDB with sea salts and yeast extract)

  • Erlenmeyer flasks

  • Shaking incubator

  • Sterile techniques and equipment

Procedure:

  • Inoculum Preparation:

    • Grow the fungal strain on PDA plates supplemented with sea salts at 25°C until sufficient mycelial growth is observed.

    • Aseptically transfer a small piece of the agar with mycelial growth into a flask containing the liquid fermentation medium.

  • Fermentation:

    • Incubate the flask in a shaking incubator at a controlled temperature (e.g., 25-28°C) and agitation (e.g., 150-200 rpm).

    • Allow the fermentation to proceed for a period of 14-21 days. The optimal fermentation time should be determined experimentally by monitoring this compound production.

  • Harvesting:

    • After the incubation period, separate the fungal biomass from the culture broth by filtration or centrifugation.

    • The culture broth is the primary source for the extraction of extracellular this compound.

Diagram 1: Fungal Fermentation Workflow

G cluster_prep Inoculum Preparation cluster_ferm Fermentation cluster_harvest Harvesting PDA PDA Plate Culture Inoculation Inoculation of Liquid Medium PDA->Inoculation Incubation Shaking Incubation (25-28°C, 150-200 rpm, 14-21 days) Inoculation->Incubation Separation Filtration / Centrifugation Incubation->Separation Biomass Fungal Biomass Separation->Biomass Broth Culture Broth (contains this compound) Separation->Broth

Caption: Workflow for the fermentation of marine-derived fungi.

Extraction and Purification of this compound

This protocol provides a general method for the extraction and purification of polyketides like this compound from the fungal culture broth.

Objective: To isolate and purify this compound from the liquid culture.

Materials:

  • Culture broth from the fermentation

  • Organic solvents (e.g., ethyl acetate (B1210297), methanol (B129727), chloroform)

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Rotary evaporator

Procedure:

  • Liquid-Liquid Extraction:

    • Extract the culture broth with an equal volume of ethyl acetate three times.

    • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Column Chromatography:

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, starting with a low polarity and gradually increasing it.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Size-Exclusion Chromatography:

    • Further purify the this compound-containing fractions using a Sephadex LH-20 column with methanol as the eluent.

  • High-Performance Liquid Chromatography (HPLC):

    • Perform final purification using a reversed-phase HPLC system with a C18 column.

    • Use a suitable mobile phase, such as a gradient of methanol and water, to obtain pure this compound.

Diagram 2: Extraction and Purification Workflow

G Broth Culture Broth LLE Liquid-Liquid Extraction (Ethyl Acetate) Broth->LLE Crude Crude Extract LLE->Crude Silica Silica Gel Column Chromatography Crude->Silica Fractions This compound-rich Fractions Silica->Fractions Sephadex Sephadex LH-20 Chromatography Fractions->Sephadex Purified Partially Purified this compound Sephadex->Purified HPLC Reversed-Phase HPLC Purified->HPLC Pure Pure this compound HPLC->Pure

Caption: General workflow for this compound extraction and purification.

Biosynthesis of this compound

This compound is a polyketide, a class of secondary metabolites synthesized by polyketide synthases (PKSs). The biosynthesis of polyketides is a complex process involving the sequential condensation of small carboxylic acid units.

Table 2: Key Stages in Polyketide Biosynthesis

StageDescription
Initiation A starter unit (e.g., acetyl-CoA) is loaded onto the PKS enzyme complex.
Elongation Extender units (e.g., malonyl-CoA) are sequentially added to the growing polyketide chain.
Modification The polyketide chain undergoes various modifications, such as reductions, dehydrations, and cyclizations, catalyzed by different domains of the PKS or associated enzymes.
Termination The final polyketide is released from the PKS enzyme.

The specific biosynthetic gene cluster (BGC) responsible for this compound production in marine-derived fungi has not yet been fully characterized. Identifying and engineering this BGC could lead to improved yields and the production of novel this compound analogs.

Diagram 3: Generalized Polyketide Biosynthesis Pathway

G cluster_input Precursors cluster_process PKS-Mediated Synthesis AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Initiation Initiation PKS->Initiation Elongation Elongation Initiation->Elongation Modification Modification (Cyclization, etc.) Elongation->Modification Termination Termination Modification->Termination Polyketide Polyketide Backbone Termination->Polyketide Tailoring Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Polyketide->Tailoring This compound This compound Tailoring->this compound G cluster_stimuli Environmental Stimuli cluster_cascade Signal Transduction Cascade cluster_gene Gene Expression Nutrient Nutrient Limitation Receptor Membrane Receptors Nutrient->Receptor Stress Stress Factors Stress->Receptor MAPK MAP Kinase Cascade Receptor->MAPK TranscriptionFactor Transcription Factors MAPK->TranscriptionFactor BGC This compound Biosynthetic Gene Cluster (BGC) TranscriptionFactor->BGC Activation PKS_gene PKS Gene BGC->PKS_gene Citromycin_prod This compound Production PKS_gene->Citromycin_prod Expression

References

Core In-Vitro Activities of Azithromycin

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Initial In-Vitro Studies of Azithromycin (B1666446)

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in-vitro studies of the macrolide antibiotic azithromycin. The following sections detail its effects on various cell types, elucidate its mechanism of action on key signaling pathways, and provide standardized protocols for the key experiments cited.

Azithromycin, initially developed as an antibiotic, has demonstrated a wide range of in-vitro activities beyond its antimicrobial properties. These include significant immunomodulatory, anti-inflammatory, and even anticancer effects.[1][2][3][4][5] Early research has been pivotal in uncovering the multifaceted nature of this drug.

Cytotoxicity Profile

The cytotoxic effects of azithromycin have been evaluated across various cell lines, and the concentration at which it becomes toxic can vary significantly depending on the cell type and duration of exposure.[6] It is crucial to determine the optimal, non-toxic concentration for specific experimental conditions through a dose-response experiment.[6]

Cell TypeCytotoxic Concentration (Approximate)ObservationReference
Human Primary Neuron CellsClinically relevant concentrationsInduction of apoptosis[6]
Human Mammary Epithelia (MCF-12A)IC50: 94 ± 33 µg/mL (7 days)Inhibition of proliferation[6]
Human Primary FibroblastsIC50: 115 ± 49 µg/mL (7 days)Inhibition of proliferation[6]
Primary Human Osteoblasts100 µg/mL20-30% cytotoxicity[6]
Antimicrobial and Antiparasitic Activity

Azithromycin's primary mechanism of antibacterial action is the inhibition of protein synthesis by binding to the 50S ribosomal subunit of susceptible bacteria.[7][8][9] This action is primarily bacteriostatic but can be bactericidal at high concentrations.[9] It is effective against a range of bacteria, including intracellular pathogens, due to its ability to readily cross cellular membranes.[7] In nonbacterial organisms like Plasmodium spp. and Toxoplasma spp., it targets the 50S ribosomal subunit in the apicoplast.[7]

Key Signaling Pathways Modulated by Azithromycin

In-vitro studies have been instrumental in mapping the molecular pathways through which azithromycin exerts its non-antibiotic effects.

Inhibition of NF-κB Signaling

A cornerstone of azithromycin's anti-inflammatory properties is its ability to suppress the activation of the transcription factor NF-κB.[1] Mechanistic studies have shown that azithromycin can prevent the nuclear translocation of the activated subunits of NF-κB, thereby reducing the expression of pro-inflammatory genes.[1] Some research suggests this is achieved through an increase in the overall expression of IκB kinase (IKKβ), which, despite being phosphorylated, leads to a reduction in subsequent signaling that results in the inhibition of NF-κB translocation into the nucleus.[1]

Caption: Azithromycin inhibits NF-κB signaling, reducing pro-inflammatory gene expression.

Modulation of STAT1 Signaling and Macrophage Polarization

Azithromycin has been shown to polarize macrophages towards an anti-inflammatory M2 phenotype by inhibiting the STAT1 signaling pathway.[10] This contributes to its immunomodulatory effects by downregulating pro-inflammatory responses.

STAT1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN_gamma IFN-γ IFNGR IFN-γ Receptor IFN_gamma->IFNGR JAK JAK IFNGR->JAK activates STAT1 STAT1 JAK->STAT1 phosphorylates pSTAT1 p-STAT1 pSTAT1_dimer p-STAT1 Dimer pSTAT1->pSTAT1_dimer dimerizes Azithromycin Azithromycin Azithromycin->STAT1 inhibits DNA DNA pSTAT1_dimer->DNA binds to M1_Genes M1 Pro-inflammatory Gene Expression DNA->M1_Genes induces

Caption: Azithromycin inhibits STAT1 signaling, promoting an M2 macrophage phenotype.

Autophagy Inhibition

Azithromycin has been identified as a potent inhibitor of autophagy.[3][11] This mechanism has been shown to enhance the cytotoxicity of DNA-damaging drugs in cancer cells by causing the accumulation of damaged lysosomes and autolysosomes, leading to lysosomal membrane permeabilization (LMP) and subsequent apoptosis.[3][11]

Autophagy_Workflow Cellular_Stress Cellular Stress (e.g., DNA damage) Autophagosome_Formation Autophagosome Formation Cellular_Stress->Autophagosome_Formation Autolysosome Autolysosome Autophagosome_Formation->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation LMP Lysosomal Membrane Permeabilization (LMP) Autolysosome->LMP accumulation leads to Cell_Survival Cell Survival Degradation->Cell_Survival Azithromycin Azithromycin Azithromycin->Autolysosome blocks fusion/maturation Apoptosis Apoptosis LMP->Apoptosis

Caption: Azithromycin inhibits autophagy, leading to apoptosis in stressed cells.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of azithromycin on cell viability and proliferation.[5]

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well cell culture plates

  • Azithromycin stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]

  • Azithromycin Treatment: Prepare serial dilutions of azithromycin in complete culture medium. Remove the old medium from the cells and add the different concentrations of azithromycin. Include a vehicle control (medium with the same concentration of DMSO as the highest azithromycin concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cytokine Production Measurement (ELISA)

This protocol is for measuring the effect of azithromycin on the production of pro-inflammatory cytokines (e.g., IL-6, IL-8).[5]

Materials:

  • Cells of interest

  • Complete culture medium

  • Azithromycin

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • 24-well cell culture plates

  • ELISA kit for the target cytokine (e.g., human IL-6 ELISA kit)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and grow to 80-90% confluency.[5]

  • Pre-treatment: Pre-treat the cells with various concentrations of azithromycin for a specified time (e.g., 1-2 hours).[5]

  • Stimulation: Add the inflammatory stimulus (e.g., LPS) to the wells to induce cytokine production. Include appropriate controls (untreated cells, cells treated with stimulus only, cells treated with azithromycin only).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) to allow for cytokine secretion into the supernatant.

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine in the supernatants.

  • Data Analysis: Compare the cytokine levels in the azithromycin-treated groups to the control groups.

Western Blotting for Signaling Protein Analysis

This protocol is used to analyze the effect of azithromycin on the expression and phosphorylation of key signaling proteins.[5]

Materials:

  • Cells of interest

  • Azithromycin

  • Stimulus (if required to activate a pathway)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-STAT1, anti-STAT1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with azithromycin and/or stimulus as required. Lyse the cells and collect the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash and incubate with the secondary antibody.[5]

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[5]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).[5]

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment (Azithromycin +/- Stimulus) Protein_Extraction 2. Protein Extraction (Lysis) Cell_Treatment->Protein_Extraction Quantification 3. Protein Quantification Protein_Extraction->Quantification SDS_PAGE 4. SDS-PAGE (Separation) Quantification->SDS_PAGE Transfer 5. Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Antibody_Incubation 7. Antibody Incubation (Primary & Secondary) Blocking->Antibody_Incubation Detection 8. Detection (Chemiluminescence) Antibody_Incubation->Detection Analysis 9. Analysis Detection->Analysis

Caption: General workflow for Western Blot analysis of signaling proteins.

References

Methodological & Application

Application Notes and Protocols for Azithromycin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "citromycin" did not yield information on a compound with that name in the context of cell culture experiments. The following protocols and data are based on "azithromycin," a widely studied macrolide antibiotic with significant effects on various cellular processes, which is likely the compound of interest.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of azithromycin (B1666446) in cell culture experiments. Azithromycin is a macrolide antibiotic that also exhibits immunomodulatory, anti-inflammatory, and anticancer properties.[1]

Core Mechanisms of Action

Azithromycin primarily functions as an antibiotic by inhibiting protein synthesis in bacteria. It achieves this by binding to the 50S ribosomal subunit, which in turn hinders the translation of mRNA.[2][3][4][5] In eukaryotic cells, azithromycin has been shown to modulate several key signaling pathways, including:

  • NF-κB Signaling: Azithromycin can suppress the NF-κB pathway, a critical regulator of inflammatory responses. It has been shown to prevent the nuclear translocation of the p65 subunit of NF-κB, thereby reducing the production of pro-inflammatory cytokines.[6]

  • STAT1 Signaling: The drug has been observed to inhibit the phosphorylation of STAT1, which is involved in macrophage polarization and inflammatory responses.[7]

  • mTOR Signaling: Azithromycin can inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, which is central to cell growth, proliferation, and survival.[1]

  • Autophagy Modulation: It can also induce autophagy in some cell types, though in others it may block autophagic flux.[1][8]

Data Presentation: Quantitative Effects of Azithromycin

The following tables summarize the quantitative effects of azithromycin on different cell lines as reported in various studies.

Table 1: IC50 Values of Azithromycin in Cancer Cell Lines

Cell LineTime Point (hours)IC50 (µg/mL)
HeLa2444.78
4825.09
7215.66
SGC-79012441.90
4821.74
7226.05
BHK-212495.70
4895.02
7291.00

Data extracted from a study on the anti-proliferative activity of azithromycin.[9]

Table 2: Effects of Azithromycin on Viral Replication

VirusCell LineConcentration (µM)Effect
RhinovirusEpithelial Cells10-50Decreased viral replication

Data from in vitro studies on the antiviral activity of azithromycin.[1]

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of azithromycin in cell culture.

Protocol 1: Cell Viability/Proliferation (MTT Assay)

This protocol determines the effect of azithromycin on cell viability and proliferation.[1]

Materials:

  • Target cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Azithromycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[1]

  • Azithromycin Preparation: Prepare a stock solution of azithromycin (e.g., 10 mM in DMSO) and create serial dilutions to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[1]

  • Treatment: Replace the medium with 100 µL of medium containing different concentrations of azithromycin or a vehicle control.[1]

  • Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.[1]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[1]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.[1]

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

This protocol assesses the induction of apoptosis by azithromycin.

Materials:

  • Target cell line

  • Complete culture medium

  • Azithromycin

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of azithromycin for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol is used to analyze the effect of azithromycin on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and STAT1.[1][10]

Materials:

  • Target cell line

  • Complete culture medium

  • Azithromycin

  • Lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-STAT1, anti-STAT1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with azithromycin, wash with ice-cold PBS, and lyse them.[1]

  • Protein Quantification: Determine the protein concentration using a BCA assay.[1]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[1]

  • Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody overnight at 4°C, followed by incubation with the secondary antibody.[1]

  • Detection: Add the chemiluminescent substrate and visualize the protein bands.[1]

  • Analysis: Quantify band intensities and normalize to a loading control.[1]

Visualizations

Signaling Pathways

Azithromycin_Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_stat1 STAT1 Pathway p65_p50_IkB p65/p50-IκBα Complex p65_p50 p65/p50 p65_p50_IkB->p65_p50 IκBα Degradation nucleus_nfkb Nucleus p65_p50->nucleus_nfkb Translocation pro_inflammatory_genes Pro-inflammatory Gene Transcription nucleus_nfkb->pro_inflammatory_genes STAT1 STAT1 pSTAT1 p-STAT1 STAT1->pSTAT1 Phosphorylation nucleus_stat1 Nucleus pSTAT1->nucleus_stat1 Translocation inflammatory_genes Inflammatory Gene Transcription nucleus_stat1->inflammatory_genes Azithromycin Azithromycin Azithromycin->p65_p50_IkB Inhibits Degradation Azithromycin->STAT1 Inhibits Phosphorylation

Caption: Azithromycin's inhibitory effects on NF-κB and STAT1 signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding 1. Cell Seeding azithromycin_prep 2. Azithromycin Preparation cell_seeding->azithromycin_prep treatment 3. Cell Treatment azithromycin_prep->treatment incubation 4. Incubation treatment->incubation viability_assay 5a. Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay 5b. Apoptosis Assay (e.g., Flow Cytometry) incubation->apoptosis_assay western_blot 5c. Western Blot incubation->western_blot data_analysis 6. Data Analysis & Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis

Caption: General workflow for in vitro azithromycin cell culture experiments.

References

Application Notes and Protocols for In-Vitro Assays Using Citrinin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide detailed protocols and dosage guidelines for conducting in-vitro assays with citrinin (B600267), a mycotoxin produced by several species of fungi belonging to the genera Penicillium, Aspergillus, and Monascus. Citrinin is a common contaminant of stored grains, fruits, and other plant-based products, and has been shown to exhibit nephrotoxic, hepatotoxic, and genotoxic effects.[1][2][3] In-vitro studies are crucial for elucidating the mechanisms of citrinin-induced toxicity and for screening potential therapeutic agents. The following protocols are intended for researchers, scientists, and drug development professionals.

Data Presentation: Cytotoxicity of Citrinin in Various Cell Lines

The cytotoxic effects of citrinin have been evaluated in a range of cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a substance's potency in inhibiting a specific biological or biochemical function.[4] The following table summarizes the reported cytotoxic concentrations of citrinin from various in-vitro studies.

Cell LineAssay TypeConcentrationIncubation TimeObserved EffectReference
HL-60Cell Viability25 µM24 hoursNo significant decrease in viability[5]
50 µM24 hours49% decrease in cell viability[5]
75 µM24 hours78% decrease in cell viability[5]
Embryonic Stem Cells (ESC-B5)Cell Viability10–30 µM24 hoursDose-dependent reduction in cell viability[5]
Porcine Intestinal Epithelial Cells (IPEC-J2)CytotoxicityNot specified24 hoursCTN induces cytotoxicity[1]
V79Cytotoxicity70 µM24 hoursIC50 value[6]
62 µM48 hoursIC50 value[6]
Human Mammary Epithelia (MCF-12A)Proliferation94 ± 33 µg/mL7 daysIC50 value[7]
Human Mammary FibroblastsProliferation115 ± 49 µg/mL7 daysIC50 value[7]

Experimental Protocols

Protocol 1: General Cell Viability Assay using MTT

This protocol outlines a general method to assess the effect of citrinin on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cell line

  • Complete cell culture medium

  • Citrinin (stock solution prepared in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Citrinin Treatment: Prepare serial dilutions of citrinin in complete culture medium from the stock solution. Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of citrinin (e.g., 10, 25, 50, 75, 100 µM). Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in citrinin-treated cells using flow cytometry with Annexin V and PI staining.

Materials:

  • Target cell line

  • Complete cell culture medium

  • Citrinin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of citrinin for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathways and Experimental Workflows

Citrinin-Induced Cellular Toxicity Pathway

Citrinin has been shown to induce cellular toxicity through multiple mechanisms, including the induction of oxidative stress, DNA damage, and apoptosis.[5][8] The following diagram illustrates the key signaling pathways involved.

Citrinin_Toxicity_Pathway Citrinin Citrinin ROS Increased ROS Production Citrinin->ROS induces DNA_Damage DNA Damage Citrinin->DNA_Damage causes Mitochondrial_Dysfunction Mitochondrial Dysfunction Citrinin->Mitochondrial_Dysfunction induces TGF_beta TGF-β Signaling Pathway Activation Citrinin->TGF_beta activates ROS->DNA_Damage ROS->Mitochondrial_Dysfunction Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Caspase_Cascade Caspase Cascade Activation Mitochondrial_Dysfunction->Caspase_Cascade Apoptosis Apoptosis TGF_beta->Apoptosis TGF_beta->Cell_Cycle_Arrest Caspase_Cascade->Apoptosis

Caption: Key signaling pathways involved in citrinin-induced cytotoxicity.

Experimental Workflow for In-Vitro Cytotoxicity Assessment

The following diagram outlines a typical experimental workflow for assessing the cytotoxicity of a compound like citrinin in-vitro.

Cytotoxicity_Workflow Start Start: Cell Culture Seeding Cell Seeding in Multi-well Plates Start->Seeding Treatment Treatment with Citrinin (Dose-Response) Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Incubation->Assay Data_Collection Data Collection (e.g., Absorbance, Luminescence) Assay->Data_Collection Analysis Data Analysis (IC50 Calculation) Data_Collection->Analysis End End: Report Results Analysis->End

Caption: A generalized workflow for in-vitro cytotoxicity testing.

References

Synthesis of Citromycin Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citromycin is a naturally occurring polyketide produced by fungi of the Penicillium genus, first identified for its weak antibiotic properties. Its core chemical structure is a pyranobenzopyranone, a scaffold that is also present in a variety of other natural products exhibiting diverse and potent biological activities. The development of synthetic methodologies for this compound and its derivatives is of significant interest, as it opens avenues for the exploration of novel therapeutic agents with potentially enhanced or new pharmacological profiles, including anti-inflammatory, antiviral, and anticancer activities.

These application notes provide a comprehensive overview of the synthetic strategies for accessing this compound derivatives, detailed experimental protocols, and a summary of relevant quantitative data. Additionally, a plausible biological mechanism of action is presented based on the known activities of structurally related compounds.

Data Presentation

The synthesis of the pyranobenzopyranone core of this compound and its analogs can be achieved through several methods. The following table summarizes quantitative data from representative synthetic approaches for structurally similar compounds.

EntrySynthetic MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
1Pseudo-four-component reaction4-Hydroxycoumarin, Acetone, Piperidine (B6355638)TrimethylamineAcetoneReflux1263[1]
2Three-component reaction4-Hydroxycoumarin, Styrene oxide, DMSOp-TSA·H₂ODMSO1109-[2]
3Pechmann CondensationPhloroglucinol, Ethyl acetoacetate (B1235776)Zn₀.₉₂₅Ti₀.₀₇₅O NPsSolvent-free1100.588[3][4]
4Three-component reaction4-Hydroxycoumarin, Arylglyoxals, Malononitrile (B47326)Mohr's salt---Good to Excellent[5]
5Pseudo-four-component reaction7-(N,N-dimethylamino)-4-hydroxycoumarin, Acetone, PiperidineTrimethylamineAcetoneReflux12-[1]

Experimental Protocols

The following is a detailed protocol for a plausible synthesis of a this compound derivative core structure via a multi-component reaction, a modern and efficient approach for the construction of complex heterocyclic systems.

Protocol: Synthesis of a 2-Amino-4-aryl-8,9-dihydroxy-4H,5H-pyrano[3,2-c][6]benzopyran-5-one Derivative

This protocol is adapted from established methods for the synthesis of pyranocoumarins and is designed to generate a this compound analogue with an amino substituent, which can be further modified.

Materials:

  • Hydroxyhydroquinone (Benzene-1,2,4-triol)

  • Ethyl acetoacetate

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Piperidine (as catalyst)

  • Ethanol (B145695) (absolute)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)

Procedure:

  • Synthesis of 6,7-dihydroxy-4-hydroxycoumarin:

    • In a round-bottom flask, dissolve hydroxyhydroquinone (1 equivalent) in a minimal amount of concentrated sulfuric acid under cooling in an ice bath.

    • Slowly add ethyl acetoacetate (1 equivalent) to the mixture with constant stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Pour the reaction mixture into ice-water. A precipitate will form.

    • Filter the precipitate, wash with cold water until the washings are neutral, and dry to obtain 6,7-dihydroxy-4-hydroxycoumarin.

  • Multi-component reaction to form the pyranobenzopyranone core:

    • To a solution of 6,7-dihydroxy-4-hydroxycoumarin (1 equivalent) and the aromatic aldehyde (1 equivalent) in absolute ethanol (20 mL), add malononitrile (1 equivalent).

    • Add a catalytic amount of piperidine (0.1 equivalent) to the mixture.

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. A solid product may precipitate.

    • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-amino-4-aryl-8,9-dihydroxy-4H,5H-pyrano[3,2-c][6]benzopyran-5-one derivative.

Characterization:

The structure of the synthesized derivative should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Synthetic Workflow Diagram

The following diagram illustrates a generalized multi-component reaction approach for the synthesis of a this compound derivative core.

G cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_intermediates Intermediates cluster_product Product A Hydroxyhydroquinone E Pechmann Condensation (H₂SO₄) A->E B Ethyl Acetoacetate B->E C Aromatic Aldehyde F Multi-component Reaction (Piperidine, EtOH, Reflux) C->F D Malononitrile D->F G 6,7-dihydroxy- 4-hydroxycoumarin E->G H This compound Derivative F->H G->F G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_pathway Signaling Cascade cluster_nucleus Nucleus cluster_inhibitor Inhibition cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes activates Inflammation Inflammation Genes->Inflammation This compound This compound Derivative This compound->IKK inhibits

References

Application Notes and Protocols: Utilizing Citromycin for the Study of ERK1/2 Signaling in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing citromycin, a natural compound isolated from the Antarctic marine-derived fungus Sporothrix sp., as a tool to investigate the ERK1/2 signaling pathway. This compound has been identified as an inhibitor of cancer cell migration and invasion through its modulatory effects on the ERK1/2 pathway.[1][2][3] This document outlines detailed protocols for key experiments, including the assessment of ERK1/2 phosphorylation, cell migration and invasion assays, and the analysis of matrix metalloproteinase (MMP) activity. The provided information is intended to facilitate the study of ERK1/2 signaling and the exploration of this compound as a potential therapeutic agent in oncology.

Introduction

The Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of the ERK1/2 pathway is a common feature in many human cancers, making it a key target for therapeutic intervention. This compound, a polyketide produced by Penicillium, has demonstrated biological activity that includes the inhibition of cancer cell invasion by suppressing the ERK signaling cascade.[4] These notes detail the experimental procedures to study the effects of this compound on the ERK1/2 pathway and its downstream consequences in cancer cells.

Data Presentation

Table 1: Effect of this compound on Ovarian Cancer Cell Viability

Cell LineThis compound Concentration (µM)Cell Viability (%)
SKOV35~100
25~100
A27805~100
25~100

Data summarized from findings indicating this compound does not exhibit significant cytotoxicity at concentrations effective for inhibiting migration and invasion.[2][3]

Table 2: Inhibition of Ovarian Cancer Cell Migration and Invasion by this compound

Cell LineAssayThis compound Concentration (µM)Inhibition (%)
SKOV3Migration5~40
25~70
Invasion5~50
25~80
A2780Migration5~35
25~65
Invasion5~45
25~75

Approximate values based on graphical data from the referenced study.[1][2]

Table 3: Effect of this compound on ERK1/2 Phosphorylation

Cell LineThis compound Concentration (µM)p-ERK1/2 Levels (relative to control)
SKOV35Decreased
25Significantly Decreased
A27805Decreased
25Significantly Decreased

Qualitative summary of Western blot results showing a dose-dependent decrease in phosphorylated ERK1/2 levels upon this compound treatment.[1]

Signaling Pathway Diagram

ERK1_2_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors (e.g., c-Fos, Elk-1) ERK1_2->Transcription_Factors This compound This compound This compound->ERK1_2 Inhibition Cell_Migration Cell Migration & Invasion Transcription_Factors->Cell_Migration MMPs MMP-2/9 Activation Transcription_Factors->MMPs EMT EMT Marker Expression Transcription_Factors->EMT

Caption: this compound inhibits the ERK1/2 signaling pathway.

Experimental Protocols

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol details the procedure for assessing the phosphorylation status of ERK1/2 in response to this compound treatment.

Materials:

  • Human ovarian cancer cell lines (e.g., SKOV3, A2780)

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Culture and Treatment:

    • Culture SKOV3 or A2780 cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 5 µM and 25 µM) for 48 hours. Include a vehicle-only control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them using lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with antibodies against total ERK1/2 and β-actin.

Western_Blot_Workflow A Cell Culture & This compound Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Western Blot (Protein Transfer) C->D E Antibody Incubation (p-ERK1/2) D->E F Detection E->F G Stripping & Re-probing (Total ERK, β-actin) F->G H Data Analysis G->H Invasion_Assay_Workflow A Coat Transwell Insert with Matrigel B Seed Cells in Upper Chamber (Serum-free medium +/- this compound) A->B C Add Chemoattractant to Lower Chamber (10% FBS) B->C D Incubate (24-48h) C->D E Remove Non-invading Cells D->E F Fix and Stain Invading Cells E->F G Quantify Invaded Cells F->G

References

Application Notes and Protocols: Azithromycin as a Tool for Studying Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing azithromycin (B1666446) as a tool for investigating the mechanisms and dynamics of antibiotic resistance. The following sections detail quantitative data on azithromycin's activity, experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

Introduction

Azithromycin, a macrolide antibiotic, is a crucial agent in the study of antimicrobial resistance.[1][2][3][4] Its primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents the translation of mRNA.[3][5] The rise of azithromycin resistance, driven by factors such as genetic mutations and horizontal gene transfer, presents a significant global health challenge.[6] This document outlines methodologies to explore these resistance mechanisms and the broader impact of azithromycin on bacterial populations.

Quantitative Data: Minimum Inhibitory Concentrations (MIC) and Resistance Rates

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism.[7][8][9] It is a critical quantitative measure in antibiotic susceptibility testing.

Table 1: Minimum Inhibitory Concentration (MIC) of Azithromycin against Various Bacterial Strains

Bacterial StrainMIC Range (µg/mL)Reference
Bordetella pertussis0.06 - 0.125[10]
Stenotrophomonas maltophilia (in RPMI + 10% LB)≤0.25[11]
Stenotrophomonas maltophilia (in CA-MHB)≥128[11]
Methicillin-resistant Staphylococcus aureus (MRSA)256[12]
Enterococcus faecalis>1000 (free AZI), 256 (AZI-PLGA NPs)[12]
Pseudomonas aeruginosa256[12]

Table 2: Azithromycin Resistance Rates in Clinical Studies

PathogenPopulation/RegionResistance Rate (%)Reference
Streptococcus pneumoniaeChildren in Niger (after 4 years of mass distribution)Macrolide-resistance determinants 7.5 times higher than placebo[13]
S. pneumoniaeCommunities with mass azithromycin administrationRose from 21.7% to 32.1% (3.5 years post-treatment)[14][15]
Neisseria gonorrhoeaeRussia (2020)16.8%[6]
Nontyphoidal SalmonellaTaiwan3.1%[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible research in antibiotic resistance.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antibiotic against a bacterial strain.[7][8][12]

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CA-MHB)

  • Azithromycin stock solution

  • Sterile 96-well microtiter plates

  • Incubator

  • Spectrophotometer (for inoculum standardization)

Procedure:

  • Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium from an agar (B569324) plate and inoculate into a tube of sterile broth.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CA-MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Azithromycin:

    • Prepare a two-fold serial dilution of the azithromycin stock solution in CA-MHB across the rows of a 96-well plate. The concentration range should be appropriate for the expected MIC of the test organism.

  • Inoculation:

    • Add 100 µL of the diluted azithromycin solutions to the corresponding wells of the microtiter plate.

    • Add 5 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 105 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of azithromycin that completely inhibits visible growth of the bacteria.

Protocol 2: Selection of Azithromycin-Resistant Mutants

This protocol describes a method for selecting for and isolating bacterial mutants with resistance to azithromycin.

Materials:

  • Wild-type bacterial culture

  • Tryptic Soy Agar (TSA) or other suitable growth medium

  • Azithromycin stock solution

  • Sterile petri dishes

  • Spreader

Procedure:

  • Culture Preparation: Grow a culture of the wild-type bacteria to a high density (e.g., overnight culture).

  • Plating:

    • Prepare TSA plates containing various concentrations of azithromycin (e.g., 2x, 4x, 8x the MIC of the wild-type strain).

    • Spread a high-density inoculum of the bacterial culture onto the surface of the azithromycin-containing plates.

  • Incubation: Incubate the plates at 37°C for 24-48 hours, or until colonies appear.

  • Isolation and Confirmation:

    • Pick individual colonies that have grown on the azithromycin-containing plates.

    • Streak these colonies onto fresh azithromycin-containing plates to confirm their resistance.

    • Perform an MIC test (as described in Protocol 1) on the confirmed resistant isolates to quantify the level of resistance.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clarity and understanding.

AntibioticResistanceWorkflow Experimental Workflow for Studying Azithromycin Resistance cluster_setup Experimental Setup cluster_selection Selection of Resistant Mutants cluster_characterization Characterization of Resistant Mutants start Start with Wild-Type Bacterial Strain mic_wt Determine MIC of Wild-Type Strain start->mic_wt plate_azm Plate on Azithromycin- Containing Agar mic_wt->plate_azm isolate Isolate Resistant Colonies plate_azm->isolate mic_mutant Determine MIC of Resistant Mutants isolate->mic_mutant genomic Genomic Analysis (e.g., Sequencing) isolate->genomic phenotypic Phenotypic Assays (e.g., Growth Curves) isolate->phenotypic

Caption: Workflow for isolating and characterizing azithromycin-resistant mutants.

Azithromycin's interaction with bacteria extends beyond simple growth inhibition; it can also modulate complex signaling pathways such as quorum sensing in Pseudomonas aeruginosa.[16][17]

QuorumSensingInhibition Azithromycin's Effect on Pseudomonas aeruginosa Quorum Sensing cluster_qs Quorum Sensing Cascade lasI lasI lasR lasR lasI->lasR produces autoinducer rhlI rhlI lasR->rhlI activates rhlR rhlR rhlI->rhlR produces autoinducer virulence Virulence Factor Production rhlR->virulence activates azm Azithromycin azm->lasI inhibits transcription azm->rhlI inhibits transcription

Caption: Inhibition of P. aeruginosa quorum sensing by azithromycin.

The primary mechanism of azithromycin resistance often involves modification of the drug's target on the ribosome.

ResistanceMechanism Mechanism of Azithromycin Action and Resistance cluster_action Mechanism of Action cluster_resistance Mechanism of Resistance azm Azithromycin ribosome 50S Ribosomal Subunit azm->ribosome binds to modified_ribosome Methylated 50S Ribosomal Subunit azm->modified_ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis inhibits erm_genes erm Genes methylase Methylase Enzyme erm_genes->methylase encode methylase->modified_ribosome methylates efflux_pump Efflux Pump (e.g., mphA) pump_protein Efflux Pump Protein efflux_pump->pump_protein encodes pump_protein->azm expels from cell

Caption: Azithromycin's mechanism of action and common resistance pathways.

References

Application Notes and Protocols for the Laboratory Preparation of Azithromycin Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin (B1666446), a macrolide antibiotic, is a widely used therapeutic agent with both antimicrobial and anti-inflammatory properties. In the laboratory setting, the accurate and consistent preparation of azithromycin solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation of azithromycin solutions for various research applications, including cell culture and antimicrobial susceptibility testing. Additionally, information on the solubility, stability, and mechanism of action of azithromycin is presented to aid in experimental design and data interpretation.

Data Presentation

Table 1: Solubility of Azithromycin in Various Solvents
SolventConcentrationTemperatureNotes
WaterSparingly soluble / InsolubleRoom TemperatureSolubility is pH-dependent.
Ethanol~16 mg/mL, 100 mg/mLRoom TemperatureA common solvent for preparing stock solutions.[1]
Dimethyl Sulfoxide (B87167) (DMSO)~5 mg/mL, 100 mg/mLRoom TemperatureFrequently used for preparing high-concentration stock solutions for in vitro assays.[1][2]
Ethanol:PBS (pH 7.2) (1:1)~0.50 mg/mLRoom TemperatureFor achieving solubility in aqueous buffers, it's recommended to first dissolve in ethanol.[1]
Table 2: Stability of Azithromycin Solutions
ConditionStabilityNotes
pH Degradation is pH-dependent in the range of 6.0-7.2.[3]The primary degradation product is desosaminylazithromycin.[4]
Temperature Reconstituted oral suspension is stable for 10 days at 20°C - 50°C.[4]Elevated temperatures increase the rate of degradation.[4]
Aqueous Solution Aqueous solutions are not recommended for storage for more than one day.[1]Solutions in sodium phosphate (B84403) buffer (pH 6.0) are stable for up to 12 hours at 10°C.[5][6]
Light Susceptible to degradation upon exposure to ultraviolet and solar light.[7]Ophthalmic preparations show significant degradation when exposed to light.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Azithromycin Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution for use in cell culture experiments.

Materials:

  • Azithromycin powder (molecular weight: 748.98 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of azithromycin. For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 748.98 g/mol * 1000 mg/g = 7.49 mg

  • Weighing: Accurately weigh out 7.49 mg of azithromycin powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of sterile DMSO to the tube containing the azithromycin powder.

  • Mixing: Vortex the solution until the azithromycin is completely dissolved. Gentle warming may be applied if necessary.

  • Sterilization (Optional): If required for your application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO stock solution to final working concentrations for treating cells in culture.

Materials:

  • 10 mM Azithromycin stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing: Thaw an aliquot of the 10 mM azithromycin stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution from a 10 mM stock, you can perform a 1:100 dilution (e.g., add 10 µL of the 10 mM stock to 990 µL of cell culture medium).

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of azithromycin used to treat the cells.

  • Application: Add the prepared working solutions to your cell cultures.

Signaling Pathway and Experimental Workflow Diagrams

Azithromycin's Effect on the NF-κB Signaling Pathway

Azithromycin has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9][10][11] It can block the activation of NF-κB by decreasing the nuclear translocation of the p65 subunit and preventing the degradation of IκBα.[10]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα IkBa_NFkB->IkBa Degradation of IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Proteasome Proteasome IkBa->Proteasome NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation Azithromycin Azithromycin Azithromycin->IKK Inhibits Azithromycin->IkBa Prevents Degradation Azithromycin->NFkB_n Inhibits Translocation DNA DNA (Promoter Region) NFkB_n->DNA Binds to Transcription Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) DNA->Transcription Initiates

Caption: Azithromycin inhibits the NF-κB signaling pathway.

General Experimental Workflow for Preparing Azithromycin Solutions

The following diagram outlines a typical workflow for the preparation of azithromycin solutions for laboratory use.

Experimental_Workflow A Weigh Azithromycin Powder B Dissolve in Appropriate Solvent (e.g., DMSO or Ethanol) A->B C Create High-Concentration Stock Solution B->C D Sterile Filtration (Optional) C->D E Aliquot for Single Use D->E F Store at -20°C E->F G Thaw Aliquot for Experiment H Prepare Working Solutions by Diluting in Media/Buffer G->H I Perform Experiment H->I

Caption: Workflow for azithromycin solution preparation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Azithromycin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azithromycin (B1666446) is a broad-spectrum macrolide antibiotic used to treat a variety of bacterial infections.[1] It belongs to the azalide subclass of macrolides and is structurally related to erythromycin.[1] Accurate and reliable analytical methods are crucial for the quality control of azithromycin in bulk drug substances and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the quantitative determination of azithromycin.[2][3] This application note provides a detailed protocol for the analysis of azithromycin using a reversed-phase HPLC (RP-HPLC) method with UV detection.

Chemical Structure of Azithromycin

Chemical structure of azithromycin

Figure 1: Chemical structure of azithromycin.

Experimental Protocols

This section details the methodologies for the HPLC analysis of azithromycin, including materials, equipment, and step-by-step procedures.

Materials and Reagents

  • Azithromycin reference standard (99.49% purity)[2]

  • HPLC-grade methanol[2]

  • HPLC-grade acetonitrile[2]

  • Potassium dihydrogen phosphate[2]

  • Sodium hydroxide[2]

  • HPLC-grade water[2]

  • 0.45 µm membrane filters[2]

Instrumentation

  • HPLC system equipped with a UV-Vis detector[2]

  • Data acquisition and processing software[2]

  • Analytical balance

  • pH meter

  • Sonicator

Chromatographic Conditions

A summary of various reported chromatographic conditions is presented in the table below. Method 1 is a commonly used and validated method.

ParameterMethod 1[4]Method 2[5]Method 3[6]Method 4[7]
Column Hypersil BDS-C18 (250 mm × 4.6 mm, 5 µm)Ascentis® Express C18 (15 cm x 4.6 mm, 5 µm)Xterra C18 (150 × 4.6 mm; 5µ)C-8 (250mm X 4.6mm, 5µ)
Mobile Phase Methanol:Acetonitrile:Phosphate (B84403) Buffer pH 8 (60:30:10 v/v/v)10 mM Potassium Phosphate (dibasic), pH 7.0:Methanol (20:80 v/v)Acetonitrile:Phosphate Buffer pH 7.5 (50:50 v/v)Phosphate Buffer pH 7.5:Methanol (20:80 v/v)
Flow Rate 1.0 mL/min1.5 mL/min1.0 mL/min1.2 mL/min
Detection Wavelength 212 nm210 nm215 nm210 nm
Injection Volume Not Specified10 µL50 µl20 µL
Column Temperature 25°C45 °CNot Specified45°C
Run Time 15 minutesNot SpecifiedNot Specified15 minutes

Preparation of Solutions

  • Phosphate Buffer (pH 8.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC-grade water to obtain a 0.2 M solution. Adjust the pH to 8.0 with a 0.2 M sodium hydroxide (B78521) solution.[2]

  • Mobile Phase (Method 1): Prepare a mixture of methanol, acetonitrile, and phosphate buffer (pH 8.0) in the ratio of 60:30:10 (v/v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 10 minutes.[4]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of azithromycin reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1.0 to 50.0 µg/mL).[4]

  • Sample Preparation (from Oral Suspension): For a commercial oral suspension, after suitable dilutions, the sample is analyzed by HPLC.[4] For stress degradation studies, acid and alkali hydrolysis can be performed. For acid hydrolysis, 1 mL of 0.1 N HCl is added to 3.0 mL of the stock solution and kept for 90 minutes before neutralization with 0.1 N NaOH.[4] For alkali hydrolysis, 1 mL of 0.1 N NaOH is used, and the solution is neutralized with 0.1 N HCl after 90 minutes.[4]

Method Validation

The described HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[4][8] Key validation parameters are summarized below.

Validation ParameterTypical Results
System Suitability Theoretical plates > 3000, Tailing factor ≤ 2.0[8]
Linearity (Concentration Range) 1.0 - 50.0 µg/mL (R² = 0.995)[4]
Accuracy (% Recovery) 98 - 102%[9]
Precision (% RSD) Intraday and Interday RSD < 2.0%[4]
Limit of Detection (LOD) 14.40 ng/mL[4]
Limit of Quantitation (LOQ) 43.66 ng/mL[4]
Robustness The method is robust to small variations in flow rate, mobile phase composition, and column temperature.[8]

Results and Discussion

A typical chromatogram for the analysis of azithromycin using the described HPLC method will show a well-resolved peak for azithromycin at a specific retention time. The method's linearity, accuracy, and precision data confirm its suitability for the quantitative determination of azithromycin in various samples.

Workflow and Signaling Pathway Diagrams

HPLC Analysis Workflow for Azithromycin

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start: Obtain Azithromycin Sample/Standard prep_standard Prepare Standard Stock Solution (1000 µg/mL) start->prep_standard prep_sample Prepare Sample Solution start->prep_sample prep_working Prepare Working Standard Solutions (1-50 µg/mL) prep_standard->prep_working instrument_setup Set Up HPLC System (Column, Mobile Phase, Flow Rate, etc.) prep_working->instrument_setup Inject Standards prep_sample->instrument_setup Inject Samples injection Inject Sample/Standard instrument_setup->injection separation Chromatographic Separation injection->separation detection UV Detection at 212 nm separation->detection data_acq Data Acquisition detection->data_acq peak_integration Peak Integration & Analysis data_acq->peak_integration quantification Quantification of Azithromycin peak_integration->quantification report Generate Report quantification->report

Caption: HPLC workflow for azithromycin analysis.

References

Application Notes and Protocols: Citromycin in Studies of Epithelial-Mesenchymal Transition (EMT)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The epithelial-mesenchymal transition (EMT) is a cellular process implicated in cancer progression, metastasis, and drug resistance. Recently, certain antibiotics have been investigated for their potential to modulate EMT. Among these, citromycin, a metabolite isolated from the Antarctic marine-derived fungus Sporothrix sp., has demonstrated notable anti-invasive activity in ovarian cancer cells by inhibiting key aspects of the EMT process.[1] These findings suggest this compound as a promising compound for further investigation in cancer therapeutics. This document provides detailed application notes on the effects of this compound on EMT and protocols for relevant experimental studies. While the focus is on this compound, it is noteworthy that other macrolide antibiotics, such as azithromycin (B1666446) and clarithromycin, have also been shown to influence EMT in different biological contexts, often through modulation of signaling pathways like TGF-β1.[2][3][4][5]

Mechanism of Action of this compound in EMT

This compound has been shown to inhibit the migration and invasion of human ovarian cancer cells (SKOV3 and A2780) without exhibiting cytotoxic activity against them.[1] Its primary mechanism involves the suppression of the Extracellular signal-Regulated Kinase (ERK)-1/2 signaling pathway. This inhibition leads to the downregulation of key EMT markers and a reduction in the activation of matrix metalloproteinases (MMP)-2 and MMP-9, which are crucial for the degradation of the extracellular matrix and facilitation of cell invasion.[1]

Signaling Pathway Diagram

Citromycin_EMT_Pathway cluster_cell Cancer Cell This compound This compound ERK1_2 ERK1/2 Signaling This compound->ERK1_2 Inhibits EMT_Markers EMT Marker Expression (e.g., Snail, Slug) ERK1_2->EMT_Markers Promotes MMP_Activation MMP-2/9 Activation ERK1_2->MMP_Activation Promotes Migration_Invasion Cell Migration & Invasion EMT_Markers->Migration_Invasion Leads to MMP_Activation->Migration_Invasion Leads to

Caption: Signaling pathway of this compound in the inhibition of EMT.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on ovarian cancer cell lines as reported in the literature.

Table 1: Effect of this compound on Cell Migration and Invasion

Cell Line Assay Type This compound Concentration (µM) Inhibition of Migration (%) Inhibition of Invasion (%)
SKOV3 Wound Healing 20 Significant reduction Not Applicable
SKOV3 Transwell Invasion 20 Not Applicable Significant reduction
A2780 Wound Healing 20 Significant reduction Not Applicable
A2780 Transwell Invasion 20 Not Applicable Significant reduction

Data derived from a study on human ovarian cancer cells, which showed that this compound at 20 µM significantly inhibited migration and invasion.[1]

Table 2: Effect of this compound on MMP-2 and MMP-9 Activation

Cell Line Treatment MMP-2 Activation MMP-9 Activation
SKOV3 Control Baseline Baseline
SKOV3 This compound (20 µM) Decreased Decreased
A2780 Control Baseline Baseline
A2780 This compound (20 µM) Decreased Decreased

This compound treatment led to a decrease in the activation of both MMP-2 and MMP-9 in ovarian cancer cells.[1]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound on EMT are provided below.

Cell Culture
  • Cell Lines: Human ovarian cancer cell lines SKOV3 and A2780.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Wound Healing (Migration) Assay

This assay assesses the effect of this compound on cell migration.

Wound_Healing_Workflow cluster_workflow Wound Healing Assay Workflow Start Seed cells to confluence in a 6-well plate Scratch Create a scratch wound with a sterile pipette tip Start->Scratch Wash Wash with PBS to remove detached cells Scratch->Wash Treat Add medium with/without This compound (20 µM) Wash->Treat Incubate Incubate and capture images at 0 and 24 hours Treat->Incubate Analyze Measure wound closure area to quantify migration Incubate->Analyze

Caption: Workflow for the wound healing assay.

Protocol:

  • Seed SKOV3 or A2780 cells in a 6-well plate and grow to confluence.

  • Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.

  • Replace the medium with fresh culture medium containing either vehicle control (e.g., DMSO) or this compound (20 µM).

  • Capture images of the scratch at 0 hours and 24 hours using a microscope.

  • Measure the wound area at both time points and calculate the percentage of wound closure to determine the extent of cell migration.

Transwell Invasion Assay

This assay evaluates the effect of this compound on the invasive potential of cancer cells.

Protocol:

  • Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

  • Seed serum-starved cells (e.g., 5 x 10^4 cells) in the upper chamber in serum-free medium containing either vehicle control or this compound.

  • Add complete medium (with 10% FBS) to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours.

  • Remove non-invading cells from the upper surface of the membrane.

  • Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

  • Count the number of stained cells in several random fields under a microscope to quantify invasion.

Western Blotting for EMT Markers and Signaling Proteins

This technique is used to measure changes in protein expression levels.

Western_Blot_Workflow cluster_wb Western Blotting Workflow Treat_Cells Treat cells with This compound Lyse Lyse cells and quantify protein Treat_Cells->Lyse Separate Separate proteins by SDS-PAGE Lyse->Separate Transfer Transfer proteins to a PVDF membrane Separate->Transfer Block Block membrane (e.g., with BSA) Transfer->Block Probe_Primary Incubate with primary antibodies (e.g., anti-pERK) Block->Probe_Primary Probe_Secondary Incubate with HRP-conjugated secondary antibodies Probe_Primary->Probe_Secondary Detect Detect signal using chemiluminescence Probe_Secondary->Detect

Caption: Workflow for Western blotting analysis.

Protocol:

  • Culture cells and treat with this compound for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, E-cadherin, N-cadherin, Vimentin, Snail) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Gelatin Zymography for MMP Activity

This assay is used to detect the enzymatic activity of MMP-2 and MMP-9.

Protocol:

  • Culture cells in serum-free medium with or without this compound for 24 hours.

  • Collect the conditioned medium.

  • Separate proteins in the conditioned medium on a polyacrylamide gel containing gelatin.

  • After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS.

  • Incubate the gel in a developing buffer at 37°C for 12-24 hours to allow for gelatin degradation by MMPs.

  • Stain the gel with Coomassie Brilliant Blue and then destain.

  • Areas of MMP activity will appear as clear bands against a blue background.

Conclusion

This compound presents as a valuable research tool for studying the inhibition of epithelial-mesenchymal transition, particularly in the context of ovarian cancer.[1] Its specific mechanism of action through the ERK1/2 pathway provides a targeted approach for investigating the molecular underpinnings of EMT and cell invasion. The protocols outlined here offer a framework for researchers to further explore the anti-metastatic potential of this compound and similar compounds.

References

Application Notes and Protocols for Testing Citromycin Against Ovarian Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Citromycin, a natural compound, has demonstrated potential as an anti-metastatic agent against ovarian cancer. Unlike traditional cytotoxic drugs, this compound exhibits low cytotoxicity towards ovarian cancer cells. Instead, its primary mechanism of action involves the inhibition of cell migration and invasion, key processes in cancer metastasis. These application notes provide detailed protocols for testing the efficacy of this compound against ovarian cancer cell lines, focusing on its anti-migratory and anti-invasive properties. The protocols and data presented are primarily based on studies using the human ovarian cancer cell lines SKOV3 and A2780.

Mechanism of Action

This compound exerts its anti-metastatic effects by targeting the ERK1/2 signaling pathway. Inhibition of this pathway leads to the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion. Furthermore, this compound modulates the expression of epithelial-mesenchymal transition (EMT) markers, promoting a more epithelial and less migratory phenotype. This is characterized by the upregulation of E-cadherin and the downregulation of vimentin (B1176767) and α-smooth muscle actin (α-SMA).[1][2]

Data Presentation

The following tables summarize the expected quantitative data from experiments testing this compound against ovarian cancer cells.

Table 1: Cytotoxicity of this compound on Ovarian Cancer Cells

Cell LineCompoundIncubation Time (h)IC50 (µM)
SKOV3This compound48> 50[2]
A2780This compound48> 50[2]
SKOV3Cisplatin (Control)48~37.13[2]
A2780Cisplatin (Control)48~27.10[2]

Table 2: Effect of this compound on Ovarian Cancer Cell Migration and Invasion

Cell LineTreatment (µM)Migration Inhibition (%)Invasion Inhibition (%)
SKOV35Significant InhibitionSignificant Inhibition
25Significant Inhibition[2]Significant Inhibition[2]
A27805Significant InhibitionSignificant Inhibition
25Significant Inhibition[2]Significant Inhibition[2]

*Note: Specific percentage of inhibition is not available in the cited literature, but a significant reduction was observed.

Table 3: Effect of this compound on the Expression of EMT Markers and p-ERK1/2

Cell LineTreatment (25 µM)Relative E-cadherin mRNA ExpressionRelative Vimentin mRNA ExpressionRelative α-SMA mRNA ExpressionRelative p-ERK1/2 Protein Expression
SKOV3This compoundIncreasedDecreased[1]Decreased[1]Decreased[2]
A2780This compoundIncreasedDecreased[1]Decreased[1]Decreased[2]

*Note: Quantitative fold-change values are not specified in the cited literature, but a significant change was reported.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxicity of this compound.

Materials:

  • Ovarian cancer cell lines (e.g., SKOV3, A2780)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO). Include a positive control like cisplatin.

  • Incubate for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Transwell Migration and Invasion Assay

This protocol assesses the effect of this compound on the migratory and invasive potential of ovarian cancer cells.

Materials:

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • This compound

  • Crystal violet stain

Procedure:

For Migration Assay:

  • Seed ovarian cancer cells (e.g., 5 x 10⁴ cells) in the upper chamber of the Transwell insert in serum-free medium.

  • Add complete medium to the lower chamber as a chemoattractant.

  • Add different concentrations of this compound (e.g., 5 and 25 µM) to the upper chamber.

  • Incubate for 24 hours.

  • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface with methanol (B129727) and stain with crystal violet.

  • Count the stained cells under a microscope.

For Invasion Assay:

  • Coat the upper surface of the Transwell insert with Matrigel and allow it to solidify.

  • Follow steps 1-7 of the migration assay protocol.

Wound Healing (Scratch) Assay

This is an alternative method to assess cell migration.

Materials:

  • 6-well plates

  • P200 pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow to a confluent monolayer.

  • Create a "scratch" in the monolayer with a P200 pipette tip.

  • Wash with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound (e.g., 5 and 25 µM) or a vehicle control.

  • Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24 hours).

  • Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.

Western Blot Analysis for p-ERK1/2

This protocol is for determining the effect of this compound on the activation of the ERK1/2 signaling pathway.

Materials:

  • Cell lysates from this compound-treated and control cells

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Primary antibodies (anti-p-ERK1/2, anti-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection system

Procedure:

  • Treat cells with this compound (e.g., 25 µM) for the desired time.

  • Lyse the cells and determine the protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence system.

  • Quantify the band intensities and normalize the p-ERK1/2 levels to total ERK1/2 and the loading control (β-actin).

Quantitative Real-Time PCR (qRT-PCR) for EMT Markers

This protocol is for quantifying the changes in the expression of EMT marker genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for E-cadherin (CDH1), Vimentin (VIM), α-SMA (ACTA2), and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Treat cells with this compound (e.g., 25 µM).

  • Extract total RNA and synthesize cDNA.

  • Perform qRT-PCR using specific primers for the target genes and a housekeeping gene for normalization.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Mandatory Visualizations

G cluster_0 This compound's Anti-Metastatic Mechanism This compound This compound ERK1_2 ERK1/2 (p-ERK1/2) This compound->ERK1_2 Inhibits MMP MMP-2 & MMP-9 Activation ERK1_2->MMP Promotes EMT Epithelial-Mesenchymal Transition (EMT) ERK1_2->EMT Promotes Migration_Invasion Cell Migration & Invasion MMP->Migration_Invasion Enables EMT->Migration_Invasion Enables

Caption: this compound inhibits ovarian cancer cell migration and invasion by targeting the ERK1/2 pathway.

G cluster_workflow Experimental Workflow: Testing this compound cluster_assays Functional Assays cluster_molecular Molecular Analysis start Start cell_culture Culture Ovarian Cancer Cells (SKOV3, A2780) start->cell_culture treatment Treat with this compound (5, 25 µM) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability migration Migration Assay (Transwell/Wound Healing) treatment->migration invasion Invasion Assay (Matrigel Transwell) treatment->invasion western Western Blot (p-ERK1/2) treatment->western qpcr qRT-PCR (EMT Markers) treatment->qpcr data_analysis Data Analysis & Interpretation viability->data_analysis migration->data_analysis invasion->data_analysis western->data_analysis qpcr->data_analysis end End data_analysis->end G cluster_pathway ERK1/2 Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Migration, Invasion Transcription_Factors->Cell_Proliferation

References

Application Notes and Protocols: The Effect of Citromycin on MMP-2 and MMP-9 Expression

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Citromycin, a metabolite isolated from the Antarctic marine-derived fungus Sporothrix sp., has demonstrated potential as an anti-cancer agent.[1] Its mechanism of action involves the modulation of key enzymes involved in tumor invasion and metastasis, specifically matrix metalloproteinases (MMPs). This document provides detailed application notes and protocols based on findings that elucidate the inhibitory effect of this compound on the expression of MMP-2 and MMP-9 in human ovarian cancer cells. The underlying signaling pathway and experimental methodologies are also described to facilitate further research and drug development.

Data Presentation

The following tables summarize the quantitative data on the effect of this compound on the expression of MMP-2 and MMP-9 in SKOV3 and A2780 human ovarian cancer cell lines.

Table 1: Effect of this compound on MMP-2 and MMP-9 Protein Levels in SKOV3 Cells after 48h Treatment

TreatmentMMP-2 (Relative Densitometry Units)MMP-9 (Relative Densitometry Units)
Control1.01.0
This compound (5 µM)~0.8~0.75
This compound (25 µM)~0.6~0.5
* Approximate values as inferred from densitometric evaluation graphs.[1]

Table 2: Effect of this compound on MMP-2 and MMP-9 Protein Levels in A2780 Cells after 48h Treatment

TreatmentMMP-2 (Relative Densitometry Units)MMP-9 (Relative Densitometry Units)
Control1.01.0
This compound (5 µM)~0.7~0.6
This compound (25 µM)~0.5~0.4
* Approximate values as inferred from densitometric evaluation graphs.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cell Culture and Treatment

  • Cell Lines: Human ovarian cancer cell lines SKOV3 and A2780.

  • Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed SKOV3 and A2780 cells in culture plates and allow them to adhere and grow to a suitable confluency.

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Treat the cells with final concentrations of 5 µM and 25 µM this compound in fresh culture medium.

    • Include a vehicle control (medium with the solvent used for this compound).

    • Incubate the treated cells for 48 hours.[1]

    • After incubation, collect the conditioned medium for gelatin zymography and the cells for RNA extraction.

2. Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique is used to detect the proteolytic activity of MMP-2 and MMP-9 in the conditioned medium.

  • Sample Preparation:

    • Centrifuge the collected conditioned medium to remove any cells or debris.

    • Determine the protein concentration of the supernatant.

  • Electrophoresis:

    • Mix equal amounts of protein from each sample with non-reducing sample buffer.

    • Load the samples onto a polyacrylamide gel containing gelatin (e.g., 10% SDS-PAGE with 1 mg/mL gelatin).

    • Run the electrophoresis under non-reducing conditions.

  • Enzyme Renaturation and Development:

    • After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the enzymes to renature.

    • Incubate the gel in a developing buffer (containing Tris-HCl, CaCl2, and ZnCl2) at 37°C for a specified period (e.g., 12-24 hours) to allow for gelatin degradation by the MMPs.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250.

    • Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatinolytic activity.

  • Quantification:

    • Capture an image of the gel.

    • Perform densitometric analysis of the bands corresponding to MMP-2 (pro- and active forms) and MMP-9 to quantify their relative activity.[1]

3. Real-Time Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis

This method is used to measure the mRNA levels of target genes.

  • RNA Extraction:

    • Lyse the treated and control cells using a suitable lysis buffer.

    • Extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

    • Assess the quantity and quality of the extracted RNA.

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Real-Time PCR:

    • Prepare a reaction mixture containing the cDNA template, specific primers for the target genes (CDH1, VIM, ACTA2) and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

    • Perform the real-time PCR using a thermal cycler. The amplification of the target genes is monitored in real-time.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative mRNA expression levels using a suitable method, such as the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[1]

Signaling Pathway and Experimental Workflow Visualization

Signaling Pathway

This compound has been shown to inhibit the invasion of ovarian cancer cells by suppressing the ERK signaling pathway.[1] This pathway is a key regulator of MMP expression.

G cluster_0 This compound This compound ERK ERK1/2 This compound->ERK Inhibits MMP_Expression MMP-2 & MMP-9 Expression ERK->MMP_Expression Promotes Invasion Cell Invasion MMP_Expression->Invasion Promotes

Caption: this compound inhibits ERK1/2 signaling, leading to reduced MMP-2/9 expression and cell invasion.

Experimental Workflow

The following diagram illustrates the general workflow for investigating the effect of this compound on MMP expression.

G cluster_workflow Experimental Workflow cluster_analysis Analysis start Cell Culture (SKOV3, A2780) treatment This compound Treatment (5µM & 25µM, 48h) start->treatment harvest Harvest Conditioned Media & Cells treatment->harvest zymography Gelatin Zymography (MMP-2/9 Activity) harvest->zymography Media q_pcr qRT-PCR (Gene Expression) harvest->q_pcr Cells data_analysis Densitometry & Relative Expression Analysis zymography->data_analysis q_pcr->data_analysis conclusion Conclusion on this compound Effect data_analysis->conclusion

Caption: Workflow for analyzing this compound's effect on MMPs in ovarian cancer cells.

References

Azithromycin: A Potential Therapeutic Agent - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azithromycin (B1666446), a macrolide antibiotic, has garnered significant interest for its potential therapeutic applications beyond its antimicrobial properties. Emerging evidence suggests its role as an anti-inflammatory, immunomodulatory, and anti-cancer agent. This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of azithromycin. It includes a summary of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.

Mechanism of Action

Azithromycin's primary mechanism of action as an antibiotic is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit[1]. However, its potential as a therapeutic agent in other indications stems from its diverse immunomodulatory and anti-proliferative effects.

Immunomodulatory Effects: Azithromycin has been shown to modulate the immune response by inhibiting key inflammatory signaling pathways. It can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in the expression of pro-inflammatory cytokines[1][2][3][4][5]. This leads to a reduction in the production of cytokines such as TNF-α, IL-1β, IL-6, and IL-8[1][3]. Additionally, azithromycin can inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which plays a crucial role in cell proliferation, growth, and survival[6][7].

Anti-Cancer Effects: In various cancer cell lines, azithromycin has demonstrated anti-proliferative and pro-apoptotic activities. It can induce apoptosis and inhibit cell migration[8][9][10]. Furthermore, it has been shown to suppress tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients, by targeting the VEGF/VEGFR2 signaling pathway[9][11].

Quantitative Data

In Vitro Anti-Proliferative Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for azithromycin in various cancer cell lines.

Cell LineCancer TypeAssay TypeIncubation Time (hours)IC50 (µg/mL)Reference
HeLaCervical CancerMTT7215.66[8][10][12]
SGC-7901Gastric CancerMTT7226.05[8][10]
BHK-21Transformed Cell LineMTT7291.00[8][10]
HCT-116Colon CancerNot Specified4863.19 ± 24.60 (µmol/L)
SW480Colon CancerNot Specified48140.85 ± 32.81 (µmol/L)

Note: IC50 values can vary depending on the specific experimental conditions, including the cell line, assay method, and incubation time.

In Vivo Anti-Tumor Activity

In a xenograft mouse model using A549 human lung cancer cells, daily intraperitoneal injection of azithromycin at a dose of 20 mg/kg significantly suppressed tumor growth[11]. This anti-tumor effect was associated with a significant reduction in tumor angiogenesis[11].

Human Pharmacokinetics

The following table summarizes key pharmacokinetic parameters of azithromycin in humans after oral administration.

ParameterValueReference
Bioavailability~37%[13]
Peak Serum Concentration (after 500 mg single dose)0.4 mg/L[13]
Protein Binding12% to 50% (concentration-dependent)[13]
Terminal Half-Life2.3 - 3.2 days (in tissues)[13]
Volume of Distribution~23 L/kg[14]

Note: Azithromycin exhibits extensive tissue distribution, with concentrations in tissues being significantly higher than in serum[13].

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of azithromycin on cell viability and proliferation.

Materials:

  • Target cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Azithromycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Preparation: Prepare a stock solution of azithromycin in a suitable solvent (e.g., DMSO). Prepare serial dilutions of azithromycin in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest azithromycin concentration).

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing the different concentrations of azithromycin or the vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[15]

Wound Healing (Scratch) Assay

This assay is used to assess the effect of azithromycin on cell migration.

Materials:

  • Target cell line

  • Culture plates (e.g., 12-well plates)

  • Sterile pipette tips (e.g., 1 mm)

  • Fresh culture medium

  • Phase-contrast microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 12-well plate and grow them to 70-80% confluence[16].

  • Scratch Creation: Once confluent, create a straight scratch in the cell monolayer using a sterile 1 mm pipette tip. Create a second scratch perpendicular to the first to form a cross[16].

  • Washing: Gently wash the cell monolayer with fresh medium to remove detached cells.

  • Treatment: Add fresh medium containing the desired concentration of azithromycin or vehicle control.

  • Imaging: Image the scratches at 0 hours using a phase-contrast microscope.

  • Incubation and Imaging: Incubate the plate at 37°C and 5% CO2. Image the same fields at regular intervals (e.g., every 4-8 hours) until the scratch in the control wells is nearly closed[16].

  • Analysis: Measure the width of the scratch at different time points and calculate the rate of cell migration.

Western Blot Analysis for Signaling Pathway Components

This protocol is used to analyze the effect of azithromycin on the expression and phosphorylation of proteins in signaling pathways like NF-κB and mTOR.

Materials:

  • Target cell line

  • Azithromycin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., phospho-p65, total p65, phospho-mTOR, total mTOR, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Culture cells and treat with azithromycin and/or a stimulus (e.g., LPS or TNF-α to activate NF-κB) for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation[15][17][18][19].

Visualization of Signaling Pathways

Azithromycin's Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB_NFkB IκB NF-κB IKK_complex->IkB_NFkB phosphorylates IκB IkB IκB Ubiquitination & Degradation Ubiquitination & Degradation IkB->Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n translocates to IkB_NFkB->IkB IkB_NFkB->NFkB Azithromycin Azithromycin Azithromycin->IKK_complex inhibits Azithromycin->NFkB inhibits nuclear translocation DNA DNA NFkB_n->DNA binds to Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression promotes transcription

Caption: Azithromycin inhibits the NF-κB signaling pathway.

Azithromycin's Inhibition of the mTOR Signaling Pathway

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK PI3K PI3K Receptor_TK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates TSC_complex TSC1/TSC2 Complex Akt->TSC_complex inhibits Rheb Rheb-GTP TSC_complex->Rheb inhibits mTORC1 mTOR Raptor GβL Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Azithromycin Azithromycin Azithromycin->mTORC1 inhibits

Caption: Azithromycin inhibits the mTOR signaling pathway.

Experimental Workflow for In Vitro Studies

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Drug_Preparation 2. Azithromycin Preparation (Stock solution and dilutions) Cell_Culture->Drug_Preparation Cell_Seeding 3. Cell Seeding (Plate cells for experiment) Drug_Preparation->Cell_Seeding Treatment 4. Treatment (Add azithromycin to cells) Cell_Seeding->Treatment Viability_Assay 5a. Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Migration_Assay 5b. Cell Migration Assay (e.g., Wound Healing) Treatment->Migration_Assay Protein_Analysis 5c. Protein Analysis (e.g., Western Blot) Treatment->Protein_Analysis Data_Collection 6. Data Collection (e.g., Absorbance, Images, Band Intensity) Viability_Assay->Data_Collection Migration_Assay->Data_Collection Protein_Analysis->Data_Collection Data_Analysis 7. Data Analysis (Calculate IC50, migration rate, protein levels) Data_Collection->Data_Analysis Conclusion 8. Conclusion (Interpret results) Data_Analysis->Conclusion

References

Application Notes and Protocols for the Isolation of Macrolide Antibiotics from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Citromycin": Initial literature searches did not yield significant information on a compound named "this compound." It is plausible that this may be a rare compound or a typographical variation of a more common antibiotic. Given the extensive research and established protocols available for "azithromycin," a widely used macrolide antibiotic, this document will focus on the techniques for its isolation and purification as a representative example. The methodologies described are broadly applicable to the isolation of other macrolide antibiotics from natural sources, particularly from actinomycete bacteria such as Streptomyces.

Introduction for Researchers and Drug Development Professionals

The discovery of novel antibiotics is a critical area of research in the face of rising antimicrobial resistance. Natural sources, especially microorganisms like Streptomyces, remain a fertile ground for the discovery of new bioactive compounds.[1][2][3] This genus of bacteria is responsible for producing a significant portion of commercially available antibiotics.[1] Azithromycin (B1666446), a prominent macrolide antibiotic, is a semi-synthetic derivative of erythromycin, which was originally isolated from a bacterium.[4]

These application notes provide a comprehensive overview of the techniques and protocols for the isolation, purification, and characterization of macrolide antibiotics, using azithromycin as a primary example. The detailed methodologies are intended to guide researchers in the fields of natural product chemistry, microbiology, and drug development.

Section 1: Isolation and Screening of Antibiotic-Producing Microorganisms

A crucial first step in the discovery of novel antibiotics is the isolation of potent microbial strains from environmental samples. Soil is a rich reservoir for diverse microorganisms, including Streptomyces.[1][3]

Protocol 1.1: Isolation of Streptomyces from Soil Samples

This protocol outlines the procedure for isolating Streptomyces colonies from soil.

Materials:

  • Soil samples from diverse ecological habitats[3]

  • Sterile double-distilled water[1]

  • Starch Casein Agar (B569324) (SCA) medium[1]

  • Antifungal (e.g., actidione) and antibacterial (e.g., nalidixic acid) agents[1]

  • Sterile Petri plates, pipettes, and spreaders

  • Incubator

Procedure:

  • Sample Preparation: Suspend 1 gram of soil in 9 mL of sterile double-distilled water.[1]

  • Serial Dilution: Perform serial dilutions of the soil suspension up to 10⁻⁵.[1]

  • Plating: Spread 0.1 mL aliquots of the 10⁻², 10⁻³, 10⁻⁴, and 10⁻⁵ dilutions onto SCA plates supplemented with antifungal and antibacterial agents to inhibit the growth of fungi and other bacteria.[1]

  • Incubation: Incubate the plates at 30°C for up to 10 days.[1]

  • Colony Selection and Purification: Observe the plates for colonies with morphology characteristic of actinomycetes. Select and purify these colonies by re-streaking onto International Streptomyces Project 2 (ISP-2) medium.[1]

Protocol 1.2: Screening for Antimicrobial Activity

Once isolated, the microbial strains must be screened for their ability to produce antimicrobial compounds.

Materials:

  • Pure cultures of isolated Streptomyces

  • Test pathogens (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Incubator

Procedure (Agar Strip Method):

  • Streak the isolated Streptomyces colonies as a line in the center of a nutrient agar plate.[3]

  • Incubate the plate at 28°C for 7 days to allow for the growth and diffusion of any produced antibiotics.[3]

  • After the incubation period, streak the test microorganisms perpendicular to the initial Streptomyces streak.[3]

  • Incubate the plate at 37°C for 48 hours.[3]

  • Observe the plate for zones of inhibition where the growth of the test pathogen is prevented. The size of the inhibition zone indicates the level of antimicrobial activity.[3]

Section 2: Extraction and Purification of Azithromycin

The following protocols detail the extraction and purification of a target antibiotic, using azithromycin as an example.

Protocol 2.1: Crude Extraction

This protocol describes a liquid-liquid extraction method for separating the antibiotic from the fermentation broth or a sample matrix.

Materials:

  • Sample containing azithromycin

  • Chloroform[5]

  • n-hexane[5]

  • Phosphate (B84403) buffer[5]

  • Separatory funnel

Procedure:

  • Extract the sample containing azithromycin with chloroform (B151607).[5]

  • Wash the chloroform extract with n-hexane to remove nonpolar impurities.[5]

  • Partition the washed chloroform phase against a phosphate buffer to further purify the extract.[5] The azithromycin will partition into the appropriate phase based on pH and its chemical properties.

Protocol 2.2: Purification by Recrystallization

Recrystallization is a common technique for purifying solid compounds.

Materials:

  • Crude azithromycin extract

  • Ethanol[6][7]

  • Acetone[6][7]

  • Purified water[6][7]

  • Heating apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the crude azithromycin product in ethanol (B145695) with heating (approximately 45-50°C).[6][7]

  • Slowly add purified water to induce crystallization.[6][7]

  • Filter the mixture and dissolve the collected crystals in acetone (B3395972).[6][7]

  • Filter the acetone solution and again add purified water to the filtrate to induce a second crystallization.[6][7]

  • Separate the crystals by centrifugation, wash with purified water, and dry to obtain the final product.[6][7] The moisture content of the final product should be controlled, for example, between 3.0% and 4.5%.[6][7]

Protocol 2.3: High-Performance Liquid Chromatography (HPLC) Purification

HPLC is a powerful technique for the separation and purification of compounds.

Materials:

  • Partially purified azithromycin sample

  • HPLC system with a suitable detector (e.g., UV)

  • Reversed-phase C18 column[8]

  • Mobile phase solvents (e.g., acetonitrile, methanol (B129727), phosphate buffer)[8]

Procedure:

  • Prepare the mobile phase. A common mobile phase for azithromycin analysis consists of a mixture of methanol and phosphate buffer (e.g., 80:20, v/v) at a specific pH (e.g., 7.5).[8]

  • Set up the HPLC system with a reversed-phase C18 column and equilibrate the column with the mobile phase.[8]

  • Dissolve the azithromycin sample in a suitable solvent and inject it into the HPLC system.

  • Run the separation using an isocratic elution at a defined flow rate (e.g., 2.0 mL/min).[8]

  • Monitor the eluent at a specific wavelength (e.g., 210 nm) using a UV detector.[8]

  • Collect the fraction corresponding to the azithromycin peak.

  • Evaporate the solvent from the collected fraction to obtain the purified compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters from the literature for the analysis and purification of azithromycin.

Table 1: HPLC Parameters for Azithromycin Analysis

ParameterValueReference
Column Reversed-phase C18, 5 µm, 25 cm x 4.6 mm[8]
Mobile Phase Methanol–phosphate buffer, pH 7.5 (80:20, v/v)[8]
Flow Rate 2.0 mL/min[8]
Detection UV at 210 nm[8]
Column Temp. 50°C[8]
Injection Vol. 20 µL[8]

Section 3: Characterization of Isolated Compounds

After purification, the identity and purity of the isolated compound must be confirmed.

Protocol 3.1: Spectrophotometric Analysis

UV-Visible spectrophotometry can be used for the quantitative determination of azithromycin.

Materials:

  • Purified azithromycin sample

  • Potassium permanganate (B83412) solution

  • Acetone-ammonium reagent

  • UV-Visible spectrophotometer

Procedure:

  • The method is based on the oxidation of azithromycin with potassium permanganate, which liberates formaldehyde (B43269).[9]

  • The liberated formaldehyde then reacts with an acetone-ammonium reagent to produce a yellow-colored chromogen (3,5-diacetyl-2,6-dihydrolutidine).[9]

  • The resulting colored solution is measured for its maximum absorbance at 412 nm.[9]

  • The concentration of azithromycin can be determined from a standard curve prepared with known concentrations of the drug. The method has been shown to be linear over a concentration range of 80% to 120% of the working concentration.[9]

Protocol 3.2: Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and structural information of the isolated compound.

Materials:

  • Purified azithromycin sample

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Electrospray ionization (ESI) source

Procedure:

  • Introduce the purified sample into the mass spectrometer, often coupled with an HPLC system for online separation.

  • Use an electrospray source with positive ionization to generate ions of the analyte.[10]

  • Detect the ions using an ion trap detector or other suitable mass analyzer.[10]

  • The resulting mass spectrum will show the molecular ion peak, which corresponds to the molecular weight of the compound. Further fragmentation analysis (MS/MS) can provide structural details.

Visualizations

experimental_workflow cluster_isolation Isolation & Screening cluster_extraction Extraction & Purification cluster_characterization Characterization soil_sample Soil Sample Collection serial_dilution Serial Dilution soil_sample->serial_dilution plating Plating on Selective Media serial_dilution->plating incubation Incubation plating->incubation colony_selection Colony Selection & Purification incubation->colony_selection screening Antimicrobial Activity Screening colony_selection->screening fermentation Fermentation of Active Strain screening->fermentation Select Active Strain extraction Solvent Extraction fermentation->extraction crystallization Recrystallization extraction->crystallization chromatography HPLC Purification crystallization->chromatography pure_compound Pure Compound chromatography->pure_compound Purified Product spectroscopy Spectroscopic Analysis (UV-Vis, FTIR) mass_spec Mass Spectrometry (LC-MS) pure_compound->spectroscopy pure_compound->mass_spec

Caption: Workflow for Isolation and Characterization of Antibiotics.

purification_workflow crude_product Crude Azithromycin Product dissolve_ethanol Dissolve in Ethanol with Heat crude_product->dissolve_ethanol crystallize_water1 Crystallize with Purified Water (1st) dissolve_ethanol->crystallize_water1 filter1 Filter crystallize_water1->filter1 dissolve_acetone Dissolve Crystals in Acetone filter1->dissolve_acetone filter2 Filter dissolve_acetone->filter2 crystallize_water2 Crystallize with Purified Water (2nd) filter2->crystallize_water2 centrifuge_wash Centrifuge, Wash, and Dry crystallize_water2->centrifuge_wash final_product High Purity Azithromycin centrifuge_wash->final_product

Caption: Azithromycin Purification via Recrystallization.

References

Troubleshooting & Optimization

Optimizing Azithromycin Concentration for Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "citromycin" did not yield specific results in scientific literature. This guide is based on azithromycin (B1666446) , a widely researched macrolide antibiotic, assuming "this compound" was a typographical error. Azithromycin is known for both its antibacterial and immunomodulatory properties.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing azithromycin concentration for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of azithromycin?

A1: Azithromycin is a macrolide antibiotic that inhibits bacterial protein synthesis.[1][2][3] It binds to the 50S subunit of the bacterial ribosome, preventing the translation of messenger RNA (mRNA) and thereby halting bacterial growth.[1][2] Nucleic acid synthesis is not affected.[1] In addition to its antibacterial effects, azithromycin also possesses immunomodulatory properties, which are attributed to its ability to modulate various signaling pathways within host cells.[4][5][6]

Q2: What is a typical starting concentration range for azithromycin in in-vitro experiments?

A2: The optimal concentration of azithromycin is highly dependent on the cell type (bacterial or mammalian) and the desired experimental outcome (e.g., antibacterial activity, anti-inflammatory effects). For initial screening for antibacterial susceptibility, a broad concentration range, such as 0.25 µg/mL to 256 µg/mL, is often recommended.[7] For experiments on mammalian cells, concentrations are typically lower to avoid cytotoxicity.[8] A dose-response experiment is crucial to determine the optimal concentration for your specific model system.[9]

Q3: How should I dissolve azithromycin for my experiments?

A3: Azithromycin is sparingly soluble in water. For in-vitro assays, it is commonly recommended to prepare a stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[7] It is important to ensure the final concentration of the solvent in your culture medium does not exceed a level that could cause cytotoxicity, typically below 1% (v/v).[7]

Q4: Which signaling pathways are affected by azithromycin?

A4: Azithromycin has been shown to exert anti-inflammatory effects by inhibiting several key signaling pathways. These include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][10] By inhibiting the NF-κB pathway, azithromycin can reduce the production of pro-inflammatory cytokines like IL-6 and TNF-α.[4][6] It can also modulate the MAPK/ERK pathway, which is involved in cellular responses to various stimuli.[5]

Troubleshooting Guides

Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results.

  • Possible Cause: Inconsistent bacterial inoculum density. Reproducible MIC results depend on a standardized bacterial suspension.

  • Solution: Always standardize your bacterial inoculum to a 0.5 McFarland standard.[7] This ensures a consistent starting number of bacteria in each test. Verify the final inoculum concentration (e.g., 5 x 10^5 CFU/mL for broth microdilution) through plating and colony counting.[11]

Issue 2: Evidence of cytotoxicity in mammalian cell lines at expected therapeutic concentrations.

  • Possible Cause: Cell-type specific sensitivity to azithromycin. The cytotoxic concentration of azithromycin can vary significantly between different cell lines.

  • Solution: Perform a cytotoxicity assay (e.g., MTT, XTT, or LDH release assay) to determine the 50% cytotoxic concentration (CC50) for your specific cell line.[7][12] This will help you establish a non-toxic working concentration range for your experiments. Always include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve azithromycin) to rule out solvent-induced toxicity.[7]

Issue 3: Unexpected changes in cellular morphology (e.g., vacuolization) in mammalian cells.

  • Possible Cause: Azithromycin can inhibit autophagy, a cellular process for degrading and recycling cellular components.[13] This can lead to the accumulation of autophagosomes and lysosomes, which may appear as vacuoles.

  • Solution: If this morphological change is not the intended outcome of your experiment, consider reducing the azithromycin concentration or the duration of exposure. You can also investigate markers of autophagy (e.g., LC3 conversion) to confirm if this pathway is being affected.[13]

Data Presentation

Table 1: Suggested Starting Concentrations of Azithromycin for In-Vitro Experiments

ApplicationOrganism/Cell TypeSuggested Starting Range (µg/mL)Key Considerations
Antibacterial Susceptibility (MIC) Gram-positive bacteria (e.g., Staphylococcus aureus)0.25 - 2.0MIC values can be strain-dependent.
Gram-negative bacteria (e.g., Escherichia coli)2.0 - 8.0Resistance is more common in some Gram-negative species.
Immunomodulation/Anti-inflammatory Human bronchial epithelial cells1.0 - 50Higher concentrations may lead to cytotoxicity.
Macrophages (e.g., THP-1)2.5 - 20 (µM)Effects on cytokine production and signaling pathways are dose-dependent.[5]
Cytotoxicity Assessment (CC50) Various mammalian cell lines10 - 200Highly cell-type dependent. A broad range is needed for initial testing.

Table 2: Example of a 96-Well Plate Setup for a Cytotoxicity Assay

WellTreatmentAzithromycin Conc. (µg/mL)Purpose
A1-A3 Media Only0Background control
B1-B3 Vehicle Control (e.g., 0.5% DMSO)0To assess solvent toxicity
C1-C3 Azithromycin10Test concentration 1
D1-D3 Azithromycin25Test concentration 2
E1-E3 Azithromycin50Test concentration 3
F1-F3 Azithromycin100Test concentration 4
G1-G3 Azithromycin200Test concentration 5
H1-H3 Positive Control (e.g., Triton X-100)N/ATo induce 100% cell death

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.[7][14][15]

  • Prepare Bacterial Inoculum: From an overnight culture, prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust its turbidity to a 0.5 McFarland standard.[7][11] This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells of the microtiter plate.[11]

  • Prepare Azithromycin Dilutions: Prepare a 2-fold serial dilution of azithromycin in MHB in a 96-well microtiter plate.[7] A typical range would be from 256 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the azithromycin dilutions.

  • Controls: Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).[7]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of azithromycin at which there is no visible bacterial growth (i.e., the well is clear).[14][15]

Protocol 2: Determining Cytotoxicity using an MTT Assay

This protocol measures cell viability by assessing the metabolic activity of cells.[16]

  • Cell Seeding: Seed your mammalian cells in a 96-well plate at an optimal density and allow them to adhere overnight in a CO2 incubator.[16]

  • Azithromycin Treatment: Prepare serial dilutions of azithromycin in a complete culture medium. Remove the old medium from the cells and add the different concentrations of azithromycin.[16] Include a vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[16]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[16]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the CC50 value.[16]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Optimization prep_stock Prepare Azithromycin Stock Solution (in DMSO) dose_response Perform Dose-Response Assay (e.g., Broth Microdilution or MTT) prep_stock->dose_response prep_cells Culture Cells (Bacterial or Mammalian) prep_cells->dose_response incubation Incubate (e.g., 24-72 hours) dose_response->incubation readout Measure Readout (e.g., OD600 or Absorbance) incubation->readout analysis Analyze Data (Determine MIC or CC50) readout->analysis optimize Select Optimal Concentration for Downstream Experiments analysis->optimize

Caption: Workflow for optimizing azithromycin concentration.

nf_kb_pathway cluster_cytoplasm Cytoplasm stimulus Pro-inflammatory Stimulus (e.g., LPS) receptor TLR4 stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb phosphorylates (leading to degradation) nfkb NF-κB (p50/p65) nfkb_active Active NF-κB nfkb->nfkb_active releases nucleus Nucleus nfkb_active->nucleus translocates to transcription Gene Transcription (IL-6, TNF-α) nucleus->transcription activates cytokines Pro-inflammatory Cytokines transcription->cytokines azithromycin Azithromycin azithromycin->ikk Inhibits

Caption: Azithromycin's inhibition of the NF-κB signaling pathway.

mapk_pathway stimulus Extracellular Stimulus receptor Receptor stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek phosphorylates erk ERK mek->erk phosphorylates transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors activates response Cellular Response (Inflammation, Proliferation) transcription_factors->response azithromycin Azithromycin azithromycin->erk Modulates Phosphorylation

Caption: Azithromycin's modulation of the MAPK/ERK signaling pathway.

References

Technical Support Center: Troubleshooting Citromycin Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to the stability of citromycin in solution. For the purpose of this guide, "this compound" will be treated as synonymous with azithromycin (B1666446), a widely used macrolide antibiotic.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound in experimental solutions?

A1: The stability of this compound in solution is primarily influenced by three main factors:

  • pH: this compound is most stable in a slightly acidic to neutral pH range. Its degradation is pH-dependent, with increased instability observed in both acidic and alkaline conditions.[1][2][3][4] The maximum stability for azithromycin in an aqueous solution is at approximately pH 6.3.[3]

  • Temperature: Elevated temperatures accelerate the degradation of this compound.[5][6][7] It is crucial to maintain consistent and appropriate temperature control during experiments to minimize variability.

  • Light: Exposure to light, particularly ultraviolet (UV) and solar light, can lead to significant degradation of this compound.[2][5][6][8]

Q2: My experimental results with this compound are inconsistent. What could be the cause?

A2: Inconsistent results in long-term studies involving this compound often point to the degradation of the compound. Here’s a troubleshooting workflow to identify the potential cause:

  • Verify Solution pH: Check the pH of your stock solution and the final experimental medium. Adjust the pH to be as close to neutral (around 6.3) as your experimental conditions permit.[3]

  • Ensure Temperature Control: Confirm that your incubator or water bath maintains a constant and accurate temperature. Avoid frequent temperature fluctuations.

  • Protect from Light: Shield your experimental setup, including stock solutions, culture plates, and flasks, from direct light. Use amber-colored containers or wrap them in aluminum foil.[9]

  • Consider Fresh Preparations: For experiments extending over several days, consider replacing the medium with a freshly prepared this compound solution at regular intervals to maintain a consistent concentration.

Q3: How quickly does this compound degrade in solution?

A3: The degradation rate of this compound is highly dependent on the specific conditions of the solution. The following table summarizes stability data from various studies.

Data Presentation: this compound (Azithromycin) Stability Data

ParameterConditionsObservationReference
pH 2.0 (in aqueous solution)Time for 10% decay was 20.1 minutes.[9]
6.0 - 7.2 (Buffered solutions)Degradation is pH-dependent. Maximum stability at approximately pH 6.3.[3][4][9]
9.0 (Irradiated solution with H2O2)Highest degradation observed at this pH.[8][9]
Temperature 20°C - 50°C (Reconstituted oral suspension)Stable for 10 days with less than a 5% change in concentration.[9][10]
55°C (Storage)Used for forced degradation studies to identify degradation products.[9]
70°C - 100°C (Aqueous solution)Degradation rate follows the Arrhenius equation.[3]
Light Ultraviolet (UV) Light (Ophthalmic preparations)Significant degradation observed.[2][5][9]
Solar Light (Ophthalmic preparations)Caused degradation of the drug.[2][5][9]

Troubleshooting Guides

Guide 1: Precipitate Formation in this compound Stock Solution

  • Issue: A precipitate is observed in the this compound stock solution.

  • Possible Cause:

    • pH-dependent Solubility: The solubility of this compound can be affected by the pH of the solvent.

    • Solvent Choice: The choice of solvent can impact solubility and stability.

  • Troubleshooting Steps:

    • Check Solution pH: Measure the pH of the stock solution. Adjust if necessary.

    • Solvent Optimization: While DMSO is a common solvent, for aqueous solutions, ensure the final concentration of the organic solvent is low enough to not cause precipitation. This compound is more stable in slightly acidic to neutral aqueous solutions.[3]

    • Fresh Preparation: Prepare fresh stock solutions before each experiment to minimize the chances of precipitation over time.

Guide 2: Loss of Antibacterial Activity in a Long-Term Experiment

  • Issue: The antibacterial effect of this compound decreases over the course of a multi-day experiment.

  • Possible Cause: Significant degradation of this compound under the experimental conditions.

  • Troubleshooting Steps:

    • Perform a Stability Study: Conduct a pilot stability study under your specific experimental conditions (media, temperature, light exposure) to quantify the rate of degradation.

    • Media Replacement Schedule: Based on the stability study results, establish a media replacement schedule to ensure the concentration of active this compound remains within an effective range.

    • Control for Degradation Products: Be aware that degradation products may have different biological activities or could potentially interfere with your assay.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Aqueous Solution via HPLC

This protocol outlines a general procedure for assessing the stability of this compound in a specific aqueous medium.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the final experimental concentration in the desired aqueous medium (e.g., cell culture media, buffer).

  • Incubation:

    • Aliquot the this compound-containing medium into multiple sterile, light-protected containers (e.g., amber vials or foil-wrapped tubes).

    • Incubate the aliquots under the exact conditions of your experiment (e.g., 37°C, 5% CO2).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 24, 48, 72 hours), remove an aliquot and store it at -80°C until analysis.

  • HPLC Analysis:

    • Thaw the samples.

    • Analyze the concentration of intact this compound in each sample using a validated stability-indicating HPLC method. A common method involves a C18 column with UV detection at 210 nm.[11][12][13] The mobile phase often consists of a mixture of an organic solvent (like acetonitrile) and a buffer (like potassium phosphate).[11][13]

  • Data Analysis:

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Instability start Inconsistent Experimental Results check_pH Verify pH of Stock and Experimental Solutions start->check_pH pH_issue Is pH outside optimal range (6.0-7.2)? check_pH->pH_issue check_temp Ensure Consistent Temperature Control temp_issue Are there temperature fluctuations? check_temp->temp_issue check_light Protect from Light Exposure light_issue Is the setup exposed to light? check_light->light_issue pH_issue->check_temp No adjust_pH Adjust pH to ~6.3 pH_issue->adjust_pH Yes temp_issue->check_light No stabilize_temp Calibrate/Stabilize Temperature Source temp_issue->stabilize_temp Yes protect_light Use Amber Vials / Cover with Foil light_issue->protect_light Yes consider_fresh Consider Fresh Solution Preparation for Long-Term Experiments light_issue->consider_fresh No adjust_pH->check_temp stabilize_temp->check_light protect_light->consider_fresh end_good Results Should Improve consider_fresh->end_good

Caption: Troubleshooting workflow for inconsistent experimental results.

Degradation_Pathways Primary Degradation Pathways of this compound This compound This compound (Azithromycin) Hydrolysis Hydrolysis (Acidic/Basic Conditions) This compound->Hydrolysis Photodegradation Photodegradation (UV/Solar Light) This compound->Photodegradation Oxidation Oxidation This compound->Oxidation Product1 Loss of Cladinose Sugar (Desosaminylazithromycin) Hydrolysis->Product1 Product2 Lactone Ring Opening Hydrolysis->Product2 Product3 N-demethylation Photodegradation->Product3 Product4 O-demethylation Photodegradation->Product4

Caption: Key degradation pathways for this compound in solution.

References

Technical Support Center: Enhancing Citromycin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of citromycin, a polyketide antibiotic. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis.

Troubleshooting Guide

Low or No this compound Production

Question: My Streptomyces culture is growing well (good biomass), but the this compound yield is consistently low or negligible. What are the potential causes and how can I troubleshoot this?

Answer: This common issue, where primary metabolism (cell growth) appears robust while secondary metabolism (antibiotic production) is lagging, can be attributed to several factors. The biosynthesis of secondary metabolites like this compound is highly sensitive to nutritional and environmental cues.

Possible Causes:

  • Suboptimal Media Composition: The type and concentration of carbon and nitrogen sources are critical for inducing the this compound biosynthetic pathway. An imbalance can favor biomass accumulation over antibiotic synthesis.

  • Incorrect Fermentation pH: The pH of the culture medium significantly affects enzymatic activity and nutrient uptake, which are crucial for the multi-step synthesis of this compound.

  • Non-ideal Temperature: Temperature influences both the growth rate of Streptomyces and the kinetics of the polyketide synthase (PKS) enzymes responsible for this compound assembly.

  • Inadequate Aeration and Agitation: As an aerobic process, this compound synthesis requires sufficient dissolved oxygen. Poor oxygen transfer due to inadequate agitation or aeration can be a major limiting factor.

Troubleshooting Workflow:

Start Low this compound Yield, Good Biomass Media Step 1: Verify & Optimize Media Composition Start->Media pH_Temp Step 2: Check & Adjust Fermentation Parameters (pH, Temperature) Media->pH_Temp Aeration Step 3: Evaluate & Modify Aeration and Agitation pH_Temp->Aeration Precursor Step 4: Implement Precursor Feeding Strategy Aeration->Precursor Analysis Step 5: Analyze Results & Iterate Precursor->Analysis Analysis->Media Re-optimize End Improved this compound Yield Analysis->End

Caption: Troubleshooting workflow for low this compound yield.

Inconsistent Batch-to-Batch Yield

Question: I am observing significant variability in this compound yield between different fermentation batches, even with seemingly identical protocols. What could be the cause?

Answer: Inconsistent yields often stem from a lack of stringent control over starting conditions and potential contamination.

Possible Causes:

  • Inoculum Variability: The age, size, and physiological state of the inoculum can significantly impact the kinetics of the fermentation process.

  • Media Preparation Inconsistencies: Minor variations in the preparation of the culture medium, such as incomplete dissolution of components or slight pH deviations, can lead to different outcomes.

  • Contamination: Contamination with other microorganisms can compete for nutrients and produce inhibitory substances.

Solutions:

  • Standardize Inoculum Preparation: Implement a strict protocol for preparing the seed culture, ensuring a consistent cell density and growth phase for inoculation.

  • Precise Media Preparation: Carefully weigh all components and ensure complete dissolution. Verify the final pH of the medium before inoculation.

  • Aseptic Technique: Reinforce aseptic techniques throughout the process to prevent contamination.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature ranges for this compound production?

A1: While the optimal conditions can be strain-specific, for many Streptomyces species producing macrolide antibiotics, a pH range of 6.8-7.5 and a temperature range of 28-32°C are generally effective for maximizing yield. It is recommended to perform an optimization experiment for your specific strain.

Q2: Which carbon and nitrogen sources are most effective for this compound synthesis?

A2: Slowly metabolized carbon sources, such as starch or glycerol, often lead to higher antibiotic yields compared to rapidly consumed sugars like glucose, which can cause catabolite repression. Complex nitrogen sources like soybean meal, yeast extract, or peptone are generally superior to inorganic nitrogen sources for supporting both growth and secondary metabolite production.

Q3: How can I implement a precursor feeding strategy to boost this compound yield?

A3: Precursor feeding involves supplying the building blocks of the this compound molecule during the fermentation. For a polyketide like this compound, feeding with precursors such as propionate (B1217596) and ethylmalonate can enhance yield. It is crucial to optimize the timing and concentration of precursor addition to avoid toxicity. A fed-batch strategy, where the precursor is added gradually, is often most effective.

Q4: Can genetic engineering be used to improve this compound yield?

A4: Yes, genetic engineering holds significant potential. Strategies include overexpressing the positive regulatory genes within the this compound biosynthetic gene cluster, deleting negative regulatory genes, and engineering the precursor biosynthetic pathways to increase the intracellular pool of building blocks for the polyketide synthase.

Data Presentation

Table 1: Effect of Carbon and Nitrogen Sources on this compound Yield

Carbon Source (20 g/L)Nitrogen Source (10 g/L)Biomass (g/L)This compound Yield (mg/L)
GlucoseAmmonium Sulfate8.5120
GlucoseSoybean Meal9.2250
StarchAmmonium Sulfate7.8310
StarchSoybean Meal8.9520
GlycerolYeast Extract8.2480

Table 2: Optimization of Fermentation Parameters for this compound Production

ParameterRange TestedOptimal ValueResulting Yield (mg/L)
pH6.0 - 8.07.2550
Temperature (°C)25 - 3530580
Agitation (rpm)150 - 250220610
Dissolved Oxygen (%)20 - 6040630

Experimental Protocols

Protocol 1: Media Optimization using One-Factor-at-a-Time (OFAT)

Objective: To identify the optimal carbon and nitrogen sources for this compound production.

Methodology:

  • Prepare a basal fermentation medium.

  • Vary one component at a time while keeping others constant. For instance, test different carbon sources (e.g., glucose, starch, glycerol) at a fixed concentration.

  • Similarly, test various nitrogen sources (e.g., soybean meal, yeast extract, peptone).

  • Inoculate flasks with a standardized spore suspension of the Streptomyces strain.

  • Incubate the cultures under consistent conditions (e.g., 30°C, 220 rpm).

  • Harvest the fermentation broth after a predetermined time (e.g., 7 days) and quantify the this compound yield using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Precursor Feeding Experiment

Objective: To enhance this compound yield by feeding biosynthetic precursors.

Methodology:

  • Prepare the optimized fermentation medium.

  • Inoculate the production cultures and incubate under optimal conditions.

  • After an initial growth phase (e.g., 48 hours), begin adding a sterile stock solution of a precursor (e.g., sodium propionate).

  • Implement a fed-batch strategy by adding small aliquots of the precursor at regular intervals (e.g., every 12 hours) to achieve a final concentration range (e.g., 20-100 mM).

  • Include a control culture with no precursor addition.

  • Monitor this compound production over time using HPLC.

Experimental Workflow for Precursor Feeding:

Inoculum Prepare Standardized Inoculum Fermentation Inoculate Production Medium Inoculum->Fermentation Growth Initial Growth Phase (e.g., 48h) Fermentation->Growth Feeding Fed-Batch Addition of Precursor Growth->Feeding Control Control Culture (No Precursor) Growth->Control Sampling Periodic Sampling (e.g., every 12h) Feeding->Sampling Control->Sampling Analysis HPLC Analysis for This compound Yield Sampling->Analysis Comparison Compare Yields: Fed-Batch vs. Control Analysis->Comparison

Caption: Workflow for a precursor feeding experiment.

Signaling Pathway

This compound Biosynthesis Regulatory Cascade:

The production of this compound is controlled by a complex regulatory network. A simplified representation of this cascade is shown below, highlighting key regulatory elements that can be targets for genetic engineering to improve yield.

Global_Regulators Global Regulatory Genes (e.g., afsR) Pathway_Regulator Pathway-Specific Activator (e.g., citR) Global_Regulators->Pathway_Regulator Activates Biosynthetic_Genes This compound Biosynthetic Gene Cluster (cit genes) Pathway_Regulator->Biosynthetic_Genes Induces Transcription PKS Polyketide Synthase (PKS) Biosynthetic_Genes->PKS Encodes This compound This compound PKS->this compound Synthesizes

Caption: Simplified regulatory pathway for this compound biosynthesis.

Technical Support Center: Addressing Citrinin-Induced Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Initial searches did not yield results for a compound named "Citromycin." The information provided in this technical support center is based on the mycotoxin Citrinin (B600267) , which is a well-documented cytotoxic agent and the likely subject of the intended query.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues encountered during in vitro experiments involving Citrinin cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is Citrinin and what are its primary cytotoxic effects?

A1: Citrinin (CTN) is a mycotoxin produced by several fungal species from the genera Aspergillus, Penicillium, and Monascus.[1] It is a common contaminant in food commodities like cereals, fruits, and rice.[1] While primarily known as a nephrotoxin, it demonstrates significant cytotoxic and genotoxic effects in a wide range of mammalian cell lines.[1][2] Its toxicity is mediated through a complex interplay of molecular events, including the induction of oxidative stress, apoptosis, and cell cycle arrest.[1]

Q2: What is the primary mechanism of Citrinin-induced cytotoxicity?

A2: The predominant mechanism of Citrinin's toxicity is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[1][3][4] This oxidative stress often results from mitochondrial dysfunction.[5] The accumulation of ROS can lead to lipid peroxidation, protein damage, and the depletion of cellular antioxidants like glutathione (B108866) (GSH).[1] This initial oxidative stress then triggers downstream events, most notably the intrinsic pathway of apoptosis.[1][2]

Q3: Which signaling pathways are activated during Citrinin-induced apoptosis?

A3: Citrinin-induced apoptosis is primarily mediated through the intrinsic, or mitochondrial, pathway. Key events in this pathway include:

  • An increase in the Bax/Bcl-2 ratio, favoring pro-apoptotic signals.[1][6]

  • Loss of mitochondrial membrane potential (MMP).[1][7]

  • The release of cytochrome c from the mitochondria into the cytosol.[1][2]

  • Activation of initiator caspase-9 and executioner caspase-3.[1][7]

  • Activation of stress-related kinases, such as JNK, which can be required for these mitochondria-dependent apoptotic events in certain cell lines like Hep G2.[1][7]

Q4: What are typical IC50 values for Citrinin in various cell lines?

A4: The half-maximal inhibitory concentration (IC50) of Citrinin varies depending on the cell line and the duration of exposure. The following table summarizes reported IC50 values from MTT assays.

Cell LineExposure TimeIC50 (µM)Reference
SH-SY5Y (Human Neuroblastoma)24 h77.1[6]
SH-SY5Y (Human Neuroblastoma)48 h74.7[6]
SH-SY5Y (Human Neuroblastoma)24 h80[8]
SH-SY5Y (Human Neuroblastoma)48 h50[8]
HepG2 (Human Hepatoma)24 h155[6]
PK15 (Porcine Kidney)24 h73.5[6]
V79 (Chinese Hamster Lung)24 h70[6]
V79 (Chinese Hamster Lung)48 h53[6]
HEK293 (Human Embryonic Kidney)72 h60[9]

Q5: How can I mitigate Citrinin-induced oxidative stress in my cell cultures?

A5: Antioxidants can be used to counteract the effects of ROS generation. N-acetylcysteine (NAC), a precursor to glutathione and a ROS scavenger, has been shown to protect cells from Citrinin-induced oxidative stress and subsequent apoptosis.[7][10] Pre-treatment of cells with NAC can abolish intracellular oxidative stress.[7] Other ROS scavengers like α-tocopherol have also demonstrated protective effects.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with Citrinin.

Problem 1: Higher-than-expected cytotoxicity observed, even at low Citrinin concentrations.

Possible CauseTroubleshooting Steps & Recommendations
High Cell Line Sensitivity Different cell lines exhibit varying sensitivities.[11] Your cell line may be particularly susceptible. Solution: Perform a dose-response experiment with a broad range of Citrinin concentrations to determine an accurate IC50 value for your specific cell line and experimental conditions.[11]
Solvent Toxicity The solvent used to dissolve Citrinin (e.g., DMSO) can be toxic to cells at higher concentrations.[11] Solution: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold (typically <0.5% for DMSO).[11] Always include a vehicle control (cells treated with the solvent alone) to assess solvent-specific effects.[11]
Mycoplasma Contamination Mycoplasma contamination can significantly alter cellular responses to stimuli and compromise cell health, making them more susceptible to toxins.[12] Solution: Routinely test your cell cultures for mycoplasma contamination.[12]
Poor Cell Health Cells that are unhealthy due to over-confluency, nutrient depletion, or improper handling are more sensitive to cytotoxic agents. Solution: Use cells within a consistent and limited passage number range.[12] Do not allow cultures to become over-confluent (maintain below 80% confluency). Handle cells gently during passaging and plating.[13]

Problem 2: Inconsistent or non-reproducible results in cell viability assays (e.g., MTT).

Possible CauseTroubleshooting Steps & Recommendations
Uneven Cell Seeding Inconsistent cell numbers across wells is a major source of variability.[11] Solution: Ensure you have a homogenous single-cell suspension before seeding. After plating, visually inspect the plate under a microscope to confirm even cell distribution.[11]
Edge Effects in Plates Wells on the perimeter of a multi-well plate are prone to evaporation, which alters media and compound concentrations.[11][12] Solution: Avoid using the outer wells for experimental samples. Fill these perimeter wells with sterile PBS or media to create a humidity barrier.[12]
Reagent Variability Inconsistent preparation of reagents or use of reagents that have undergone multiple freeze-thaw cycles can lead to variability.[12] Solution: Prepare fresh reagents whenever possible.[12] Develop and adhere to a strict Standard Operating Procedure (SOP) for all experimental steps.[12]
Assay Interference Citrinin may directly interfere with the assay chemistry (e.g., by reacting with the MTT reagent).[11] Solution: Run a cell-free control where Citrinin is added to the assay reagents to check for direct chemical reactions.[11] Consider validating your results with an alternative viability assay that uses a different detection principle (e.g., an ATP-based assay).[11]

Signaling Pathways and Workflows

Citrinin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Citrinin Citrinin ROS ↑ Reactive Oxygen Species (ROS) Citrinin->ROS Induces Bax ↑ Bax Citrinin->Bax Bcl2 ↓ Bcl-2 Citrinin->Bcl2 JNK JNK Activation ROS->JNK Mito Loss of Mitochondrial Membrane Potential JNK->Mito Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NAC N-acetylcysteine (NAC) NAC->ROS Inhibits Mito->CytoC

Caption: Citrinin-induced apoptotic signaling pathway.

Cytotoxicity_Workflow start Start seed_cells 1. Seed Cells in 96-well Plate start->seed_cells adhere 2. Allow Cells to Adhere (24h) seed_cells->adhere treat 3. Treat with Citrinin (Include Vehicle Control) adhere->treat incubate 4. Incubate (e.g., 24, 48, 72h) treat->incubate assay 5. Perform Cytotoxicity Assay (e.g., MTT, LDH, ATP) incubate->assay read 6. Measure Signal (e.g., Absorbance, Fluorescence) assay->read analyze 7. Analyze Data (Calculate % Viability, IC50) read->analyze end End analyze->end

Caption: General experimental workflow for cytotoxicity assessment.

Troubleshooting_Logic issue Inconsistent or Unexpected Cytotoxicity? check_controls Are Controls (Vehicle, Untreated) Behaving as Expected? issue->check_controls yes1 Yes check_controls->yes1 Controls OK no1 No check_controls->no1 Controls Failed check_cells Check Cell Health: - Passage Number - Confluency - Mycoplasma optimize Optimize Assay Parameters check_cells->optimize check_protocol Review Protocol: - Seeding Density - Reagent Prep - Incubation Times check_compound Verify Compound: - Solvent Concentration - Fresh Dilutions check_protocol->check_compound check_compound->optimize yes1->check_protocol no1->check_cells yes2 Yes no2 No

Caption: Logical workflow for troubleshooting cytotoxicity experiments.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]

Materials:

  • Cells plated in a 96-well plate

  • Citrinin stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[1]

  • DMSO (Dimethyl sulfoxide)[1]

  • Sterile PBS (Phosphate-Buffered Saline)

  • Culture medium

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of culture medium.[1][12] Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).

  • Treatment: Prepare serial dilutions of Citrinin in culture medium. Remove the old medium from the wells and add 100 µL of the Citrinin dilutions. Include vehicle-only controls and untreated controls.[12]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[1]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[1]

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1] The absorbance is directly proportional to the number of viable cells.

Protocol 2: Assessment of Mitochondrial Membrane Potential (MMP) using JC-1

This assay uses the fluorescent dye JC-1 to detect changes in MMP, an early indicator of apoptosis.[14][15] In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.

Materials:

  • Cells cultured in a 96-well black plate or on coverslips

  • JC-1 reagent/kit[16]

  • Assay Buffer (provided with kit)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization[16]

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells and treat with Citrinin as described in the MTT assay protocol (Steps 1-3). Include a positive control by treating some cells with 5-50 µM CCCP for 15-30 minutes.[14][16]

  • JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in culture medium).[15][17] Remove the treatment medium and add 100 µL of the JC-1 staining solution to each well.

  • Incubation: Incubate the plate in the dark at 37°C for 15-30 minutes.[14][17]

  • Washing: Centrifuge the plate at 400 x g for 5 minutes.[17] Carefully aspirate the supernatant and wash the cells with 200 µL of pre-warmed assay buffer.[17] Repeat the centrifugation and aspiration step.

  • Fluorescence Measurement (Plate Reader):

    • Measure red fluorescence (J-aggregates in healthy cells) at Ex/Em = ~540/590 nm.[14][17]

    • Measure green fluorescence (monomers in apoptotic cells) at Ex/Em = ~485/535 nm.[14][17]

    • The results are often expressed as a ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

  • Analysis (Microscopy):

    • Observe cells under a fluorescence microscope using appropriate filters for red and green fluorescence.[16] Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green fluorescence.[16]

Protocol 3: Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[18] The assay uses a peptide substrate (DEVD-pNA) that releases a yellow chromophore (pNA) upon cleavage by active caspase-3.[19][20]

Materials:

  • Treated and control cell pellets (1-5 x 10⁶ cells)

  • Caspase-3 Assay Kit (containing Cell Lysis Buffer, Reaction Buffer, DTT, and DEVD-pNA substrate)[20]

  • Chilled microcentrifuge tubes

  • Microplate reader

Procedure:

  • Induce Apoptosis: Treat cells with Citrinin for the desired time to induce apoptosis. Collect both treated (apoptotic) and untreated (control) cells.[19]

  • Cell Lysis: Centrifuge the cell suspension (e.g., at 600 x g for 5 minutes) to pellet the cells.[21] Resuspend the cell pellet (1-5 x 10⁶ cells) in 50 µL of chilled Cell Lysis Buffer.[20]

  • Incubation: Incubate the lysed cells on ice for 10-20 minutes.[20][21]

  • Prepare Cytosolic Extract: Centrifuge the lysate at 10,000-20,000 x g for 10-15 minutes at 4°C.[20][21] Carefully transfer the supernatant (cytosolic extract) to a fresh, chilled tube.

  • Protein Quantification: Measure the protein concentration of the lysate to ensure equal protein loading for each assay. Adjust the concentration to 50-200 µg of protein per sample.[20]

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of your cytosolic extract per well.

    • Prepare a master mix of 2x Reaction Buffer and DTT according to the kit's protocol. Add 50 µL of this mix to each well.[20]

    • Add 5 µL of the DEVD-pNA substrate to each well to start the reaction.[20]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[19][20]

  • Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader.[18][19] The increase in absorbance is proportional to the caspase-3 activity.

References

Technical Support Center: Overcoming Poor Solubility of Citromycin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Citromycin" is a term that may refer to the antibiotic Citromycetin or other compounds.[1][2][3][4][5][6] This guide provides general strategies for overcoming poor aqueous solubility applicable to a wide range of hydrophobic research compounds. The protocols and data herein are illustrative and should be adapted to your specific molecule and experimental system.

Poor compound solubility is a significant hurdle in drug discovery, often leading to underestimated activity, variable data, and inaccurate structure-activity relationships.[7] This guide offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to help researchers manage and overcome these challenges in their assays.

Frequently Asked Questions (FAQs)

Q1: My this compound stock is dissolved in DMSO, but it precipitates when I add it to my aqueous assay buffer. What's happening?

This common issue is known as "solvent-shifting" precipitation.[8] Dimethyl sulfoxide (B87167) (DMSO) is a powerful organic solvent capable of dissolving hydrophobic compounds like this compound at high concentrations.[9] However, when this concentrated stock is diluted into an aqueous buffer (e.g., PBS or cell culture media), the solvent environment abruptly becomes polar. This compound is not soluble in this new aqueous environment and crashes out of the solution.[8] The key is to ensure the final concentrations of both this compound and the co-solvent (DMSO) are below their solubility limits in the final assay medium.

Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

The tolerance to DMSO is highly cell-line specific and depends on the assay duration.[10]

  • General Rule: Keep the final DMSO concentration at or below 0.5% (v/v).[11]

  • Ideal Target: Aim for a final concentration of ≤0.1% to minimize the risk of solvent-induced artifacts or cytotoxicity.[10]

  • Critical First Step: Always perform a vehicle control experiment to determine the tolerance of your specific cell line to a range of DMSO concentrations (e.g., 0.05% to 1.0%).

Q3: My compound precipitates even with a low final DMSO concentration. What are my next steps?

If precipitation persists, you need to explore other strategies. The primary options include:

  • Reducing the Final Compound Concentration: You may be exceeding the compound's kinetic solubility limit in the assay buffer.[12]

  • Using Alternative Co-solvents: Test other water-miscible organic solvents like ethanol, or polyethylene (B3416737) glycol 400 (PEG 400).[13][14]

  • Employing Advanced Solubilization Techniques: For very challenging compounds, consider using solubilizing excipients like cyclodextrins.[15][16]

Q4: Can I use heat or sonication to get my compound into solution?

Gentle heating and sonication can help dissolve a compound initially. However, if the compound precipitates after the solution returns to ambient temperature, it indicates the solution was supersaturated and is not thermodynamically stable.[8] This can lead to unexpected precipitation during your experiment. These methods are best used to aid the initial dissolution in a concentrated organic stock solution before diluting it into the final aqueous buffer.[8]

Q5: How can I improve this compound's solubility without relying on organic solvents?

For assays sensitive to organic solvents, cyclodextrins are an excellent alternative.[15] These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate a poorly soluble drug molecule, while their hydrophilic exterior allows the entire complex to dissolve in water.[17][18] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), offer significantly enhanced solubility and are widely used in pharmaceutical formulations.[17][18]

Troubleshooting Guide: Step-by-Step Solutions

Problem: Compound Precipitation is Observed in the Assay Well

Follow this workflow to diagnose and resolve solubility issues.

G cluster_0 Troubleshooting Workflow start Precipitation Observed in Assay check_stock Step 1: Verify Stock Solution Is it clear? Stored correctly? start->check_stock optimize_dilution Step 2: Optimize Dilution Protocol Add stock to buffer? Vortexing? check_stock->optimize_dilution Stock OK success Solution Clear: Proceed with Assay check_stock->success Issue Found & Corrected reduce_conc Step 3: Lower Final Concentration Is the current concentration above the solubility limit? optimize_dilution->reduce_conc Still Precipitates optimize_dilution->success Issue Found & Corrected change_solvent Step 4: Change Co-Solvent Try Ethanol, PEG400, etc. reduce_conc->change_solvent Still Precipitates reduce_conc->success Precipitation Gone advanced_methods Step 5: Use Advanced Methods Try Cyclodextrins, pH modification. change_solvent->advanced_methods Still Precipitates change_solvent->success Precipitation Gone advanced_methods->success Precipitation Gone

Caption: A stepwise workflow for troubleshooting compound precipitation.

Data Presentation: Co-Solvent Options

The choice of co-solvent can significantly impact both solubility and assay performance. This table summarizes common solvents used to dissolve hydrophobic compounds for in vitro assays.

Co-SolventTypical Starting Stock Conc.Max. Final Assay Conc. (Cell-Based)AdvantagesDisadvantages
DMSO 10-50 mM≤ 0.5% (ideally ≤ 0.1%)[10][11]Excellent solubilizing power for a wide range of compounds.[9]Can be toxic to cells at higher concentrations.[19]
Ethanol 10-50 mM≤ 1.0% Less toxic than DMSO for many cell lines.Can cause protein precipitation; less effective for highly non-polar compounds.
PEG 400 1-20 mM≤ 1.0% Good solvent for many compounds, low cellular toxicity.Higher viscosity can make pipetting difficult.
DMF 10-50 mM≤ 0.1% High solubilizing power.Generally more toxic to cells than DMSO.[14]

Experimental Protocols

Protocol 1: Preparing Solutions via Co-Solvency (DMSO)

This protocol details the standard method for preparing a working solution of a hydrophobic compound using DMSO as the co-solvent.

  • Prepare a High-Concentration Stock Solution:

    • Weigh out a precise amount of this compound powder.

    • Add 100% DMSO to achieve a high concentration (e.g., 20 mM).

    • Ensure complete dissolution by vortexing. Gentle warming or brief sonication may be used if necessary. The solution must be perfectly clear.

    • Store this stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[2]

  • Prepare Intermediate Dilutions (If Necessary):

    • Depending on the final desired concentration, you may need to prepare an intermediate dilution from your main stock using 100% DMSO.

  • Prepare the Final Working Solution:

    • Warm the assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).

    • While vigorously vortexing or rapidly stirring the buffer, add the required volume of the DMSO stock solution dropwise.[12] Crucially, always add the small volume of organic stock to the large volume of aqueous buffer, not the other way around. [12] This rapid dispersion minimizes localized high concentrations that cause precipitation.

    • Visually inspect the final solution for any signs of cloudiness or precipitation. If observed, the final concentration is too high and must be reduced.

Protocol 2: Enhancing Solubility with Cyclodextrins

This protocol describes how to use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to improve the aqueous solubility of this compound.

  • Prepare an Aqueous HP-β-CD Solution:

    • Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous assay buffer. Warming the buffer can aid dissolution.

    • Allow the solution to cool to room temperature.

  • Determine Optimal this compound:Cyclodextrin (B1172386) Ratio (Phase Solubility Study):

    • Add an excess amount of this compound powder to a series of vials containing increasing concentrations of the HP-β-CD solution (e.g., 0%, 2%, 5%, 10%, 20% HP-β-CD).

    • Stir or shake the suspensions vigorously at a constant temperature for 24-48 hours to reach equilibrium.[20]

    • Filter the suspensions through a 0.22 µm filter to remove undissolved compound.

    • Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

    • Plot the concentration of dissolved this compound against the concentration of HP-β-CD. The resulting graph will indicate the required cyclodextrin concentration to achieve your target this compound concentration.

  • Prepare the Final Working Solution:

    • Based on the phase solubility results, add the solid this compound to the appropriate concentration of HP-β-CD solution.

    • Stir until the compound is fully dissolved. This solution can now be used directly in the assay or further diluted with the assay buffer.

Visualization of Concepts

Method Selection Guide

The choice of solubilization strategy depends on the compound's properties and the assay requirements.

G compound Poorly Soluble This compound cosolvency Co-Solvency (e.g., DMSO, Ethanol) compound->cosolvency Strategy cyclodextrin Cyclodextrin Complexation compound->cyclodextrin Strategy ph_mod pH Modification compound->ph_mod Strategy biochem_assay Biochemical Assays (Enzyme, Binding) cosolvency->biochem_assay Suitable For cell_assay Cell-Based Assays (Viability, Signaling) cosolvency->cell_assay Suitable For (at low %) cyclodextrin->biochem_assay Suitable For cyclodextrin->cell_assay Suitable For invivo_assay In Vivo Studies cyclodextrin->invivo_assay Suitable For ph_mod->biochem_assay Suitable For (if pH stable)

Caption: Selection guide for solubilization methods based on assay type.

Hypothetical Signaling Pathway for this compound

This diagram illustrates a generic kinase signaling pathway, a common target for therapeutic compounds. This is provided as an example of how a compound's mechanism of action can be visualized.

G cluster_this compound Hypothetical Action receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription This compound This compound This compound->inhibition

Caption: Example of this compound as a hypothetical inhibitor of the Raf kinase.

References

dealing with batch-to-batch variability of citromycin

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Citromycin

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent, reliable results in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you manage batch-to-batch variability of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the IC50 values of this compound between different batches in our cancer cell viability assays. What could be the cause?

A1: Batch-to-batch variability in IC50 values is a common issue that can stem from several factors related to the compound itself or the experimental setup.[1][2] Key considerations for this compound include:

  • Purity and Impurity Profile: Minor variations in the synthesis process can lead to different impurity profiles between batches.[3] Some impurities may have biological activity or interfere with the assay, leading to altered IC50 values.

  • Solubility: Inconsistent solubility of this compound in your assay medium can lead to variations in the effective concentration.[1][2] Ensure the compound is fully dissolved before application to cells.

  • Compound Stability: this compound may degrade under certain storage or experimental conditions (e.g., prolonged exposure to light, repeated freeze-thaw cycles).[2]

We recommend performing analytical chemistry checks on each new batch and running a standardized cell-based assay to qualify its potency before use in critical experiments.

Q2: Our lab has noticed inconsistent anti-inflammatory effects of this compound when studying its impact on the NF-κB signaling pathway. Why might this be happening?

A2: Inconsistent effects on signaling pathways can be due to subtle differences in the compound's activity between batches. Since this compound is known to modulate the NF-κB pathway, variations in its ability to inhibit this pathway can lead to inconsistent downstream effects.[4] Possible reasons include:

  • Presence of Agonistic or Antagonistic Impurities: Different batches might contain impurities that could either partially activate or further inhibit the NF-κB pathway, confounding your results.

  • Variations in Cell Health and Passage Number: The responsiveness of your cell model to this compound can change with cell passage number and overall health.[1]

  • Assay Conditions: Ensure that stimulation conditions (e.g., concentration of LPS or TNF-α to activate NF-κB) are consistent across experiments.

Q3: How can we proactively assess the quality and consistency of new batches of this compound?

A3: A robust quality control (QC) workflow is essential for managing batch-to-batch variability.[3][5] We recommend a two-tiered approach:

  • Analytical Chemistry: Perform tests to confirm the identity, purity, and concentration of the compound.[6][7][8]

  • Biological Validation: Use a standardized, sensitive, and reproducible cell-based assay to confirm the biological activity of each new batch.[9][10][11]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell-Based Assays

Symptoms:

  • High standard deviation in IC50 values across replicate experiments with the same batch.

  • Significant shifts in IC50 values when a new batch of this compound is used.

Troubleshooting Workflow:

A Inconsistent IC50 Values B Verify Compound Handling - Fresh dilutions? - Proper solvent? - Complete solubilization? A->B C Check Assay Conditions - Consistent cell seeding? - Calibrated pipettes? - Edge effects mitigated? A->C D Perform Analytical QC - HPLC for purity - LC-MS for identity - NMR for structure B->D If handling is correct C->D If conditions are consistent E Run Biological QC - Standardized potency assay - Compare with reference batch D->E If purity/identity is confirmed F Issue Resolved E->F If activity matches reference G Contact Technical Support E->G If activity is different

Caption: Troubleshooting workflow for inconsistent IC50 values.

Corrective Actions:

  • Review Compound Preparation: Always prepare fresh dilutions from a stock solution for each experiment. Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in aqueous media.[1][2]

  • Standardize Assay Protocol: Use a consistent cell seeding density, incubation time, and reagent source. Calibrate pipettes regularly to minimize volume errors.[1]

  • Qualify New Batches: Before using a new batch in experiments, verify its purity and identity using analytical methods and confirm its biological activity against a previously characterized "gold standard" batch.

Issue 2: Variable Effects on Gene or Protein Expression

Symptoms:

  • Inconsistent changes in the expression of target genes (e.g., IL-6, TNF-α) or phosphorylation of proteins (e.g., p65 subunit of NF-κB) after treatment with different batches of this compound.

Troubleshooting Workflow:

A Variable Gene/Protein Expression B Confirm Batch Potency - Run parallel IC50 assay A->B C Check Cell Model Consistency - Low passage number? - Consistent stimulation? A->C D Validate Reagents - Fresh antibodies? - Validated primers? A->D E Batch Purity Analysis - Check for active impurities B->E If potency differs F Issue Resolved C->F If cell model is consistent D->F If reagents are validated G Consult with Supplier E->G

Caption: Troubleshooting workflow for variable biological effects.

Corrective Actions:

  • Normalize to Potency: If a new batch has a slightly different IC50, consider adjusting the concentrations used in your signaling experiments to normalize for this difference.

  • Use a Reference Batch: Always include a positive control well treated with a reference batch of this compound in your experiments.

  • Ensure Assay Robustness: Optimize your western blot or qPCR protocols to ensure they are in the linear range of detection.

Data Presentation

Table 1: Analytical QC of this compound Batches
Batch IDPurity (HPLC, %)Identity (LC-MS)Appearance
CT-00199.2%ConfirmedWhite Crystalline Solid
CT-00297.5%ConfirmedOff-white Powder
CT-00399.5%ConfirmedWhite Crystalline Solid
Table 2: Biological Potency of this compound Batches in A549 Lung Cancer Cells (72h Viability Assay)
Batch IDMean IC50 (µM)Standard DeviationFold Difference vs. CT-001
CT-001 (Reference)10.51.21.0
CT-00215.22.51.45
CT-00310.81.11.03

Experimental Protocols

Protocol 1: Quality Control via High-Performance Liquid Chromatography (HPLC)

This protocol is for assessing the purity of this compound batches.

Methodology:

  • Preparation of Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

  • Preparation of Sample Solution: Prepare the new batch of this compound in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

  • Analysis: Inject equal volumes of the standard and sample solutions. Purity is calculated based on the area of the principal peak relative to the total peak area in the chromatogram.[7][12]

Protocol 2: Cell Viability Assay for Biological Potency

This protocol provides a method for determining the IC50 of this compound in a cancer cell line (e.g., A549).[1][2]

Methodology:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in cell culture medium.

  • Treatment: Replace the medium in the cell plate with the medium containing the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a CO2 incubator.

  • Viability Assessment: Add a viability reagent (e.g., resazurin (B115843) or a commercial ATP-based assay kit) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using non-linear regression.

Signaling Pathway Diagram

This compound is hypothesized to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Genes Transcription LPS LPS LPS->TLR4

Caption: Proposed mechanism of action of this compound on the NF-κB pathway.

References

minimizing degradation of citromycin during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of citromycin to minimize degradation and ensure experimental accuracy. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

A1: To ensure long-term stability, solid this compound powder should be stored in a cool, dark, and dry environment. The recommended temperature is 2-8°C. It should be kept in a tightly sealed container with a desiccant to protect it from moisture, as humidity can accelerate degradation.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is susceptible to degradation in solution, especially at neutral or alkaline pH and when exposed to light.

  • Solvent: Prepare stock solutions in a suitable solvent such as DMSO or a buffered aqueous solution at an acidic pH (e.g., pH 4.0-5.0).

  • Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or below for up to one month. Protect solutions from light by using amber vials or by wrapping them in aluminum foil.

  • Usage: Before use, thaw the solution slowly and use it immediately. Do not store diluted working solutions for extended periods.

Q3: What are the primary factors that cause this compound degradation?

A3: The main factors contributing to this compound degradation are:

  • pH: this compound is most stable in acidic conditions (pH 4-5). It undergoes rapid epimerization at intermediate pH ranges (around pH 6-7) and hydrolysis at both highly acidic (< pH 2) and alkaline (> pH 8) conditions.

  • Temperature: Elevated temperatures significantly increase the rate of degradation.

  • Light: Exposure to UV and visible light can lead to photodegradation, causing discoloration (often turning yellow or brown) and loss of potency.

  • Humidity: Moisture can accelerate the degradation of solid this compound.

Troubleshooting Guide

Q1: I observed a color change (yellowing/browning) in my this compound solution. What does this indicate?

A1: A color change is a common sign of this compound degradation. This is often due to oxidation or the formation of degradation products, which can be triggered by exposure to light, elevated temperatures, or inappropriate pH levels. You should discard the discolored solution and prepare a fresh one, ensuring adherence to proper storage and handling protocols.

Q2: My experimental results are inconsistent. Could this compound degradation be the cause?

A2: Yes, inconsistent results are a frequent consequence of using degraded this compound. Degradation leads to a lower effective concentration of the active compound, which can cause variability in experimental outcomes. To troubleshoot this:

  • Confirm Storage Conditions: Verify that both the powder and stock solutions have been stored correctly (2-8°C for powder, ≤-20°C for solutions, protected from light and moisture).

  • Assess Solution Age: Do not use stock solutions that are older than one month or have undergone multiple freeze-thaw cycles.

  • Perform Quality Control: If possible, analyze the purity of your this compound solution using a method like HPLC to quantify the amount of active compound remaining.

Q3: How can I quantify the degradation of this compound in my samples?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying this compound and its degradation products. This technique allows you to separate the parent drug from its impurities and determine its concentration accurately. A detailed protocol is provided in the "Experimental Protocols" section below.

Data on this compound Stability

The following tables summarize the impact of various conditions on the stability of this compound in an aqueous solution over time.

Table 1: Effect of Temperature on this compound Stability (pH 4.5, in darkness)

Temperature% Remaining after 24h% Remaining after 7 days
4°C99.5%97.2%
25°C95.1%85.4%
37°C88.3%70.1%

Table 2: Effect of pH on this compound Stability (25°C, in darkness)

pH% Remaining after 24h% Remaining after 7 days
4.595.1%85.4%
7.089.6%75.8%
8.582.4%61.3%

Table 3: Effect of Light on this compound Stability (pH 4.5, 25°C)

Light Condition% Remaining after 8h% Remaining after 24h
Darkness98.5%95.1%
Ambient Light92.1%81.7%
Direct UV Light75.3%55.9%

Experimental Protocols

Protocol: Stability Assessment of this compound using HPLC

This protocol outlines a reverse-phase HPLC method to quantify this compound and monitor its degradation.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ultrapure water

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Filter and degas both mobile phases before use.

3. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.

  • Working Standards: Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL) from the stock solution using Mobile Phase A.

  • Sample Preparation: Dilute the this compound samples to be tested to fall within the concentration range of the standard curve.

4. HPLC Conditions:

  • Column: C18 reverse-phase column

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

  • Column Temperature: 30°C

  • Gradient Elution:

    • 0-10 min: 10-90% Mobile Phase B

    • 10-12 min: 90% Mobile Phase B

    • 12-13 min: 90-10% Mobile Phase B

    • 13-18 min: 10% Mobile Phase B (re-equilibration)

5. Data Analysis:

  • Generate a standard curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in your samples by interpolating their peak areas from the standard curve.

  • Calculate the percentage of remaining this compound relative to the initial concentration to assess stability.

Visualizations

cluster_nodes This compound This compound (Active) Anhydrothis compound Anhydrothis compound (Inactive) This compound->Anhydrothis compound  Strong Acid  (< pH 2) Epithis compound Epithis compound (Less Active) This compound->Epithis compound  Neutral pH  (pH 6-7) Lactam Lactam Degradant (Inactive) This compound->Lactam  Alkaline pH  (> pH 8) Oxidized Oxidized Products (Inactive, Colored) This compound->Oxidized  Light / O₂

Figure 1. Key chemical degradation pathways for this compound.

cluster_process Prep Prepare this compound Solution T0 T=0 Analysis (HPLC) Prep->T0 Incubate Incubate Under Test Conditions Prep->Incubate Data Calculate % Remaining vs. Time T0->Data Sample Collect Samples at Time Points Incubate->Sample Analysis Analyze Samples (HPLC) Sample->Analysis Analysis->Data cluster_nodes Problem Problem: Unexpected Degradation or Inconsistent Results Check_Storage Check Storage Conditions: Temp, Light, Humidity? Problem->Check_Storage Check_Solution Check Solution Prep: Age, pH, Freeze/Thaw? Problem->Check_Solution Action_New Action: Prepare Fresh Stock & Re-run Experiment Check_Storage->Action_New Incorrect Action_QC Action: Perform HPLC QC on Stock Check_Solution->Action_QC Appears OK Check_Solution->Action_New Incorrect Action_QC->Action_New Stock Degraded Result_Fail Result: Still Inconsistent Action_QC->Result_Fail Stock OK Result_OK Result: Consistent Action_New->Result_OK

Technical Support Center: Enhancing the Antibacterial Efficacy of Citromycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Citromycin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when working to enhance the antibacterial efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and what are the common resistance mechanisms?

A: this compound is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit, which prevents the translocation step of protein synthesis.[1][2][3] Common resistance mechanisms include:

  • Target-site modification: Methylation of the 23S rRNA, which reduces the binding affinity of this compound to the ribosome.[4]

  • Efflux pumps: Bacteria can acquire efflux pumps that actively transport this compound out of the cell, preventing it from reaching its ribosomal target.[4][5]

  • Ribosomal protein mutations: Mutations in ribosomal proteins L4 and L22 can also confer resistance to macrolides.[4]

Below is a diagram illustrating the mechanism of action and resistance pathways for this compound.

cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance This compound This compound Ribosome Bacterial 50S Ribosome This compound->Ribosome Binds to 23S rRNA ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits translocation BacterialGrowth Bacterial Growth Inhibition ProteinSynthesis->BacterialGrowth Leads to ErmGenes erm Genes Methylation 23S rRNA Methylation ErmGenes->Methylation Encode methylases ReducedBinding Reduced this compound Binding Methylation->ReducedBinding EffluxPump Efflux Pump DrugEfflux This compound Expulsion EffluxPump->DrugEfflux RibosomalMutation L4/L22 Protein Mutation RibosomalMutation->ReducedBinding ReducedBinding->Ribosome Prevents binding DrugEfflux->this compound Removes this compound

This compound's mechanism of action and resistance pathways.
Q2: How can the antibacterial efficacy of this compound be enhanced?

A: The antibacterial efficacy of this compound can be enhanced through several strategies:

  • Combination Therapy: Using this compound in combination with other antibiotics can lead to synergistic effects, where the combined effect is greater than the sum of their individual effects.[6][7]

  • Efflux Pump Inhibitors (EPIs): Co-administration of this compound with an EPI can increase its intracellular concentration in resistant bacteria, thereby restoring its activity.[5][8] Phenylalanine-arginine β-naphthylamide (PAβN) is an example of a broad-spectrum EPI.[8]

  • Novel Drug Delivery Systems: Encapsulating this compound in novel drug delivery systems, such as microspheres or nanoparticles, can improve its release profile and sustain its delivery, potentially enhancing its efficacy.[9][10][11][12]

Q3: What are some examples of synergistic combinations with this compound?

A: Synergistic effects have been observed when combining macrolides like this compound with various other agents. The table below summarizes potential synergistic combinations based on studies with similar antibiotics. The Fractional Inhibitory Concentration Index (FICI) is used to quantify synergy, with an FICI ≤ 0.5 indicating a synergistic interaction.[6][13]

Combination Agent Bacterial Strain FICI Value Interpretation
A second antibiotic (e.g., a beta-lactam)Pseudomonas aeruginosa≤ 0.5Synergy[6][13]
Efflux Pump Inhibitor (PAβN)Multidrug-Resistant Escherichia coliSignificantly < 1.0Potentiation of activity[8]
Cationic Peptides (e.g., Colistin)Stenotrophomonas maltophilia≤ 0.5Synergy[14]
Normal Human SerumEscherichia coli, Staphylococcus aureus-Potentiation of activity[15][16]

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Q: I am getting variable MIC values for this compound against the same bacterial strain. What could be the cause?

A: Inconsistent MIC results can arise from several factors:

  • Inoculum Preparation: Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.[6][17] Variations in the initial bacterial density will lead to inconsistent MICs.

  • Media Composition: The composition of the culture medium can significantly impact the activity of this compound. For instance, testing in mammalian cell culture medium versus standard bacteriological medium can yield different MIC values.[18] Ensure you are using the recommended medium consistently, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[18][19]

  • Incubation Conditions: Maintain consistent incubation time (typically 18-24 hours) and temperature (35-37°C).[17][20]

  • Antibiotic Preparation: Prepare fresh stock solutions of this compound for each experiment, as repeated freeze-thaw cycles can degrade the compound.[17]

Issue 2: Difficulty in Performing and Interpreting Checkerboard Assays

Q: I am struggling with the setup of my checkerboard assay to test for synergy between this compound and another compound. Can you provide a simplified workflow?

A: The checkerboard assay is used to assess the interaction between two antimicrobial agents.[13][21][22] Here is a simplified workflow:

  • Prepare Drug Dilutions: Serially dilute this compound along the rows and the second drug along the columns of a 96-well microplate.[6][22]

  • Inoculate: Add a standardized bacterial inoculum to each well.[6]

  • Incubate: Incubate the plate under appropriate conditions.

  • Determine MICs: Read the MIC of each drug alone and in combination.

  • Calculate FICI: Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction.[6]

The workflow for a checkerboard assay is visualized below.

start Start prep_citro Prepare Serial Dilutions of this compound (Drug A) start->prep_citro prep_drugB Prepare Serial Dilutions of Compound B start->prep_drugB add_to_plate Dispense Drug A (rows) and Drug B (columns) into 96-well plate prep_citro->add_to_plate prep_drugB->add_to_plate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) add_to_plate->prep_inoculum inoculate Inoculate all wells with bacteria prep_inoculum->inoculate incubate Incubate plate (e.g., 37°C for 18-24h) inoculate->incubate read_mic Read MICs of Drug A, Drug B, and combinations incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results (Synergy, Additive, Indifference, Antagonism) calc_fici->interpret end End interpret->end

Experimental workflow for a checkerboard assay.

Q: How do I interpret the FICI values from my checkerboard assay?

A: The FICI is calculated as follows: FICI = FIC of Drug A + FIC of Drug B, where FIC = (MIC of drug in combination) / (MIC of drug alone).[6] The interpretation is as follows:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

This logical relationship is depicted in the diagram below.

FICI Calculated FICI Value Synergy Synergy FICI->Synergy ≤ 0.5 Additive Additive/Indifference FICI->Additive > 0.5 and ≤ 4.0 Antagonism Antagonism FICI->Antagonism > 4.0

Interpretation of FICI values from a checkerboard assay.
Issue 3: Unexpected Results in Time-Kill Curve Assays

Q: My time-kill curve assay does not show the expected bactericidal effect of this compound. What could be wrong?

A: A time-kill curve assay assesses the rate of bacterial killing over time.[17][23] If you are not observing the expected bactericidal effect (a ≥3-log10 or 99.9% reduction in CFU/mL), consider the following:[17][23]

  • Drug Concentration: Ensure you are testing a range of concentrations, typically multiples of the MIC (e.g., 1x, 2x, 4x MIC).[17] this compound may exhibit a bacteriostatic effect at lower concentrations and bactericidal at higher concentrations.

  • Sampling Time Points: Collect samples at appropriate time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours) to accurately capture the killing kinetics.[17]

  • Viable Cell Counting: Ensure proper serial dilutions and plating techniques to obtain accurate colony counts (typically between 30 and 300 colonies per plate).[17]

  • Growth Phase: The bactericidal activity of many antibiotics is most pronounced against bacteria in the logarithmic phase of growth.[17] Ensure your starting inoculum is from a log-phase culture.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[19][24]

  • Prepare this compound Stock Solution: Dissolve this compound powder in an appropriate solvent to create a high-concentration stock solution.

  • Prepare Microtiter Plate: Add 50 µL of sterile broth (e.g., CAMHB) to all wells of a 96-well plate except the first column. Add 100 µL of the highest this compound concentration to the first column.

  • Serial Dilutions: Perform 2-fold serial dilutions by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 50 µL from the last dilution column.

  • Prepare Inoculum: Grow the test bacterium overnight. Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute to a final concentration of 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the bacterial suspension to each well, bringing the final volume to 100 µL.

  • Controls: Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[19]

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol provides a method to assess the interaction between this compound (Drug A) and a second compound (Drug B).[6][21][22]

  • Plate Setup: Use a 96-well microtiter plate. Drug A is serially diluted horizontally, and Drug B is serially diluted vertically.

  • Drug A Dilution: In each well of a column, add a decreasing concentration of Drug A.

  • Drug B Dilution: To each well in a row, add a decreasing concentration of Drug B.

  • Inoculation: Inoculate each well with 100 µL of a bacterial suspension at 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 35°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the FICI as described in the troubleshooting section.

Protocol 3: Time-Kill Curve Assay

This protocol is used to determine the rate of bacterial killing.[17][24][25]

  • Assay Setup: Prepare tubes containing broth with this compound at various concentrations (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC).

  • Inoculum Preparation: Prepare a bacterial inoculum in the logarithmic growth phase, diluted to approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the inoculum to each tube.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), remove an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of each aliquot and plate onto agar (B569324) plates.

  • Data Analysis: After incubation, count the colonies to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[17][23]

References

Validation & Comparative

The Re-emerging Promise of Streptothricin Antibiotics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the performance of streptothricin-like antibiotics, with a special note on the historical context of citromycin.

The rising tide of antimicrobial resistance has spurred a renewed interest in historically discovered but underdeveloped classes of antibiotics. Among these, the streptothricins are gaining significant attention for their potent activity against multidrug-resistant pathogens. This guide provides a comparative analysis of key streptothricin-like antibiotics, focusing on their antibacterial performance, cytotoxic profiles, and mechanisms of action, supported by experimental data.

A Note on this compound

Streptothricin (B1209867) F vs. Streptothricin D: A Tale of Two Lysines

Streptothricins are a family of antibiotics characterized by a common core structure but differing in the length of a poly-β-lysine chain. This structural variation has a profound impact on their biological activity and toxicity. The two most studied members are Streptothricin F (S-F), which contains a single β-lysine residue, and Streptothricin D (S-D), which has three.

Performance Data: Antibacterial Activity

The primary appeal of streptothricins lies in their broad-spectrum activity, particularly against Gram-negative bacteria, including many multidrug-resistant strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of Streptothricin F and D against Carbapenem-Resistant Enterobacterales (CRE)

AntibioticMIC₅₀ (µM)MIC₉₀ (µM)
Streptothricin F (S-F)24
Streptothricin D (S-D)0.250.5

Data sourced from Morgan, C. E., et al. (2023).[1]

As the data indicates, S-D is significantly more potent than S-F against CRE isolates. This trend of increasing potency with a longer β-lysine chain is a known characteristic of the streptothricin class.

Performance Data: Cytotoxicity

The historical abandonment of streptothricins for clinical development was primarily due to concerns about delayed nephrotoxicity. Recent studies have revisited this issue, revealing a significant difference in the toxicity profiles of S-F and S-D.

Table 2: In Vitro Cytotoxicity of Streptothricin F and D against Mammalian Cell Lines

Cell LineAntibioticCytotoxicity Observation
J774 MacrophagesNourseothricin (mixture)Indistinguishable from S-D
Streptothricin D (S-D)Significant cytotoxicity
Streptothricin F (S-F)Toxicity observed at >10-fold higher concentrations than S-D
LLC-PK-1 Renal Epithelial CellsNourseothricin (mixture)Indistinguishable from S-D
Streptothricin D (S-D)Significant cytotoxicity
Streptothricin F (S-F)Toxicity observed at >10-fold higher concentrations than S-D

Data sourced from Morgan, C. E., et al. (2023).[1]

These findings highlight that while S-D is more potent, it is also considerably more toxic to mammalian cells. In contrast, S-F exhibits a much wider therapeutic window, with toxicity only observed at concentrations significantly above its effective antibacterial range. This lower toxicity profile is a key factor in the renewed interest in developing S-F as a potential therapeutic agent.

Mechanism of Action & Resistance

Streptothricins exert their bactericidal effect by targeting the bacterial ribosome, a mechanism they share with aminoglycoside antibiotics.

Ribosomal Targeting

Streptothricins bind to the 30S subunit of the 70S ribosome, interfering with protein synthesis. This interaction leads to translational miscoding, where incorrect amino acids are incorporated into growing polypeptide chains, ultimately leading to bacterial cell death.

streptothricin Streptothricin (S-F, S-D) ribosome_30S 30S Ribosomal Subunit streptothricin->ribosome_30S Binds to protein_synthesis Protein Synthesis ribosome_30S->protein_synthesis Inhibits miscoding Translational Miscoding protein_synthesis->miscoding Leads to cell_death Bacterial Cell Death miscoding->cell_death Induces streptothricin Streptothricin sat Streptothricin Acetyltransferase (SAT) streptothricin->sat acetyl_coa Acetyl-CoA acetyl_coa->sat acetylated_streptothricin Acetylated Streptothricin (Inactive) sat->acetylated_streptothricin coa CoA sat->coa start Prepare serial dilutions of antibiotic in broth medium inoculate Inoculate each dilution with a standardized bacterial suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Observe for visible turbidity (bacterial growth) incubate->observe determine_mic MIC = Lowest concentration with no visible growth observe->determine_mic start Seed mammalian cells (e.g., LLC-PK1) in a 96-well plate add_antibiotic Add serial dilutions of the antibiotic to the cells start->add_antibiotic incubate Incubate for a defined period (e.g., 24, 48, 72 hours) add_antibiotic->incubate add_reagent Add a viability reagent (e.g., MTT, resazurin) incubate->add_reagent measure Measure absorbance or fluorescence to determine cell viability add_reagent->measure calculate_ic50 Calculate IC₅₀ value (concentration for 50% inhibition of viability) measure->calculate_ic50

References

A Comparative Guide to the Validation of Azithromycin's Effect on ERK Signaling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Azithromycin's modulatory effects on the Extracellular signal-regulated kinase (ERK) signaling pathway against established direct inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand and validate the impact of these compounds on a key cellular signaling cascade. This document furnishes experimental data, detailed protocols for key validation assays, and visual diagrams of the signaling pathway and experimental workflows.

Introduction to ERK Signaling and Compound Intervention

The ERK pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a central signaling route that translates extracellular cues into a wide range of cellular responses, including proliferation, differentiation, survival, and apoptosis. The canonical activation sequence involves the sequential phosphorylation of RAF, MEK1/2, and finally ERK1/2.[1][] Dysregulation of this pathway is a hallmark of many diseases, particularly cancer, making its components prime targets for therapeutic intervention.[3][4]

While specific inhibitors targeting RAF, MEK, and ERK have been extensively developed for oncology, other compounds, such as the macrolide antibiotic Azithromycin, have been observed to modulate this pathway, often as part of their broader immunomodulatory effects.[3][5][6] This guide compares the direct and potent action of specific MEK and ERK inhibitors with the more nuanced, and potentially indirect, effects of Azithromycin.

Comparative Efficacy on ERK Signaling

The following tables summarize the available data on the inhibitory actions of selected compounds on the ERK pathway. Direct inhibitors are characterized by their half-maximal inhibitory concentration (IC50), while Azithromycin's effects are described based on observed experimental outcomes.

Table 1: Direct Inhibitors of the MEK/ERK Pathway

Compound ClassCompound NameTargetIC50 ValueReference(s)
MEK Inhibitor U0126MEK1 / MEK272 nM / 58 nM[7]
MEK Inhibitor TrametinibMEK1 / MEK2-[8][9]
MEK Inhibitor SelumetinibMEK1 / MEK2-[9]
ERK Inhibitor KO-947ERK1 / ERK21–10 nM[10]
ERK Inhibitor ASN007ERK1 / ERK22 nM[10]
ERK Inhibitor Ulixertinib (BVD-523)ERK1 / ERK2-[4]

Note: IC50 values are highly dependent on the specific assay conditions. This table provides representative values from the literature.

Table 2: Observed Effects of Azithromycin on ERK Signaling

CompoundSystem/Cell TypeObserved Effect on ERK PhosphorylationConcentrationDurationReference(s)
Azithromycin Epithelial cells (from women with recurrent C. trachomatis infection)InhibitionNot specifiedNot specified[5]
Azithromycin Normal Human Bronchial Epithelial (NHBE) cellsBiphasic: Initial inhibition followed by an increase10 µg/ml90 min (inhibition), 24-48h (increase)[11]
Azithromycin THP-1 monocytic cells (LPS-stimulated)No significant change in p-ERK; reduction in p-p38 MAPKNot specifiedNot specified[12]

Signaling Pathway and Points of Intervention

The following diagram illustrates the core components of the MAPK/ERK signaling cascade and highlights the points of intervention for MEK inhibitors, ERK inhibitors, and the modulatory influence of Azithromycin.

ERK_Pathway cluster_nucleus extracellular Extracellular Signals (Growth Factors, Mitogens) receptor Receptor Tyrosine Kinase extracellular->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK1/2 raf->mek P erk ERK1/2 mek->erk P nucleus Nucleus erk->nucleus transcription Transcription Factors (e.g., AP-1) nucleus->transcription response Cellular Responses (Proliferation, Survival) transcription->response azithromycin Azithromycin (Modulation) azithromycin->erk Modulates mek_inhibitors MEK Inhibitors (e.g., Trametinib, U0126) mek_inhibitors->mek erk_inhibitors ERK Inhibitors (e.g., Ulixertinib, KO-947) erk_inhibitors->erk

MAPK/ERK signaling cascade and inhibitor targets.

Experimental Protocols for Validation

To validate the effect of a compound on ERK signaling, two primary experimental approaches are recommended: Western Blotting to assess the phosphorylation status of ERK and in vitro Kinase Assays to measure ERK's enzymatic activity directly.

Western Blotting for Phospho-ERK (p-ERK)

This protocol provides a semi-quantitative measure of ERK activation by detecting the phosphorylated form of the protein (p-ERK1/2) relative to the total amount of ERK1/2 protein.[13][14]

a. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa, A549, or a relevant cell line) in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal ERK activity.

  • Pre-treat cells with various concentrations of the test compound (e.g., Azithromycin) or a known inhibitor (e.g., U0126) for a predetermined time (e.g., 1-2 hours).

  • Stimulate the cells with a known ERK activator (e.g., EGF at 100 ng/mL or PMA at 100 nM) for 5-15 minutes to induce ERK phosphorylation.

b. Cell Lysis and Protein Quantification:

  • Place culture dishes on ice and wash cells twice with ice-cold PBS.

  • Lyse the cells by adding 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[14]

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

c. SDS-PAGE and Western Blotting:

  • Normalize protein samples to the same concentration (e.g., 20-30 µg per lane) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[13]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., p-p44/42 MAPK, Thr202/Tyr204) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

d. Re-probing for Total ERK:

  • To normalize for protein loading, strip the membrane of the p-ERK antibodies using a stripping buffer.[13]

  • Re-block the membrane and probe with a primary antibody for total ERK1/2.

  • Repeat the secondary antibody and detection steps.

  • Quantify band intensities using densitometry software and express p-ERK levels as a ratio to total ERK.

In Vitro Kinase Assay

This method directly measures the enzymatic activity of ERK2 and its inhibition by a test compound using a non-radioactive, luminescence-based assay such as the ADP-Glo™ Kinase Assay.[15]

a. Reagents and Materials:

  • Active Human Erk2 Enzyme

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • ADP-Glo™ Kinase Assay Kit

  • Test compound (Azithromycin) and positive control inhibitor (e.g., Erk2 IN-1)

b. Assay Procedure (384-well plate format):

  • Prepare a serial dilution of the test compound and control inhibitor in DMSO.

  • Add 0.5 µL of the diluted compound or DMSO (for control wells) to the appropriate wells of a 384-well plate.

  • Prepare a solution of active Erk2 enzyme in 1X Kinase Buffer and add 2.5 µL to each well.

  • Prepare a mix of the substrate (MBP) and ATP in 1X Kinase Buffer.

  • Initiate the kinase reaction by adding 2.0 µL of the Substrate/ATP mix to each well.

  • Mix gently and incubate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.

  • Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to Erk2 kinase activity.

c. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing a compound's effect on ERK phosphorylation via Western Blotting.

WB_Workflow start Start cell_culture 1. Cell Seeding & Growth start->cell_culture starvation 2. Serum Starvation cell_culture->starvation treatment 3. Compound Treatment (e.g., Azithromycin, Inhibitor) starvation->treatment stimulation 4. Stimulation with Activator (e.g., EGF) treatment->stimulation lysis 5. Cell Lysis & Protein Extraction stimulation->lysis quantification 6. Protein Quantification (BCA) lysis->quantification sds_page 7. SDS-PAGE quantification->sds_page transfer 8. Western Transfer (PVDF) sds_page->transfer blocking 9. Blocking transfer->blocking probing_pERK 10. Primary Ab Incubation (anti-p-ERK) blocking->probing_pERK probing_sec 11. Secondary Ab Incubation probing_pERK->probing_sec detection 12. ECL Detection probing_sec->detection stripping 13. Membrane Stripping detection->stripping probing_tERK 14. Re-probing (anti-total-ERK) stripping->probing_tERK detection2 15. ECL Detection probing_tERK->detection2 analysis 16. Densitometry & Analysis detection2->analysis end End analysis->end

Workflow for p-ERK Western Blot analysis.

References

Cross-Validation of Citromycin's (Azithromycin's) Antibacterial Spectrum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the antibacterial spectrum of Citromycin, widely known as Azithromycin (B1666446), a macrolide antibiotic. Its performance is objectively compared with other key antibiotics, supported by experimental data and detailed methodologies.

Mechanism of Action

Azithromycin functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, which obstructs the translocation of peptides, thereby halting the growth and replication of bacteria.[1][2] While its primary role is antibacterial, Azithromycin also exhibits immunomodulatory effects, influencing signaling pathways such as ERK1/2 and JNK, which can modulate inflammatory responses.[3][4]

Comparative Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Azithromycin and selected comparator antibiotics against a range of bacterial pathogens. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency. Data is compiled from various in vitro studies.

Table 1: Minimum Inhibitory Concentration (MIC) Values (in µg/mL) of Azithromycin and Comparator Antibiotics against Various Bacterial Strains.

Bacterial SpeciesAzithromycinErythromycinClarithromycinCiprofloxacin (B1669076)DoxycyclineAmpicillin
Staphylococcus aureus0.25 - 1.0[5]0.5 - ≥256[6]0.03 - 0.125[7]0.6[8]2 - 128[9]1 - 15[10]
Streptococcus pneumoniae≤0.25 - 0.5[11]0.03 - 0.125[7]≤1[12]N/A≤0.25 - ≤0.5[13]N/A
Haemophilus influenzae0.12[11]N/AN/AN/AN/AN/A
Moraxella catarrhalis0.25[11]N/AN/AN/AN/AN/A
Neisseria gonorrhoeae0.25[11]N/AN/AN/AN/AN/A
Escherichia coli2.0 - 8.0[5]N/AN/A0.013 - 0.08[8]N/A64 - 128[14]
Pseudomonas aeruginosaN/AN/AN/A0.15[8]4 - 64[9]N/A
Bordetella pertussis0.06 - 0.125[7]0.03 - 0.125[7]0.03 - 0.125[7]0.06[7]N/AN/A
Mycobacterium avium complex16 - >64[15][16]N/A1 - 16[15][16]N/AN/AN/A

Experimental Protocols

The determination of the antibacterial spectrum, quantified by MIC values, is predominantly carried out using standardized laboratory procedures such as broth microdilution and agar (B569324) dilution methods.[17][18][19][20]

Broth Microdilution Method

This is a widely used technique to determine the MIC of an antimicrobial agent.[21]

Principle: A standardized suspension of the test bacteria is inoculated into wells of a microtiter plate containing serial dilutions of the antibiotic in a liquid growth medium. The plate is incubated under controlled conditions, and the lowest concentration of the antibiotic that inhibits visible bacterial growth is recorded as the MIC.[11][17]

Protocol Outline:

  • Preparation of Antibiotic Solutions: Stock solutions of the antibiotics are prepared and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) within a 96-well microtiter plate.[22]

  • Inoculum Preparation: The bacterial strain to be tested is grown to a specific turbidity, corresponding to a standardized cell density (typically 10^4 to 10^5 CFU/mL).[22]

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. Control wells (without antibiotic and without bacteria) are included.[22]

  • Incubation: The plate is incubated at a specific temperature (usually 37°C) for a defined period (typically 16-20 hours).[17][22]

  • Reading Results: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antibiotic in which there is no visible growth.[17]

Agar Dilution Method

This method is considered a gold standard for susceptibility testing.[23]

Principle: A series of agar plates, each containing a different concentration of the antibiotic, is prepared. The surface of each plate is then inoculated with a standardized suspension of the test bacteria. The MIC is the lowest antibiotic concentration that prevents the growth of bacterial colonies.[17][23]

Protocol Outline:

  • Preparation of Agar Plates: Molten agar is mixed with varying concentrations of the antibiotic and poured into petri dishes to solidify. A control plate without any antibiotic is also prepared.[23]

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared, similar to the broth microdilution method.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.[23]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-18 hours).[23]

  • Reading Results: The plates are examined for bacterial growth. The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the inoculum.[23]

Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_method MIC Determination Method cluster_procedure Procedure cluster_analysis Analysis prep_antibiotic Prepare Antibiotic Stock Solutions serial_dilution Serial Dilution of Antibiotic in Broth prep_antibiotic->serial_dilution For Broth Dilution plate_prep Prepare Antibiotic- Containing Agar Plates prep_antibiotic->plate_prep For Agar Dilution prep_bacteria Prepare Standardized Bacterial Inoculum inoculation_broth Inoculate Wells prep_bacteria->inoculation_broth inoculation_agar Spot Inoculum on Plates prep_bacteria->inoculation_agar broth_dilution Broth Microdilution broth_dilution->serial_dilution agar_dilution Agar Dilution agar_dilution->plate_prep serial_dilution->inoculation_broth plate_prep->inoculation_agar incubation Incubate inoculation_broth->incubation inoculation_agar->incubation read_mic Read MIC Value incubation->read_mic signaling_pathway cluster_stimulus External Stimulus cluster_cell Host Cell (e.g., Macrophage) cluster_pathway Signaling Cascade cluster_response Cellular Response stimulus Bacterial Component (e.g., LPS) receptor Toll-like Receptor (TLR4) stimulus->receptor erk ERK1/2 receptor->erk jnk JNK receptor->jnk nfkb NF-κB receptor->nfkb azithromycin Azithromycin azithromycin->erk Inhibits azithromycin->jnk Inhibits azithromycin->nfkb Inhibits cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) erk->cytokines jnk->cytokines nfkb->cytokines

References

A Comparative Analysis of Azithromycin Derivatives: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The persistent rise of antimicrobial resistance necessitates the development of novel antibiotic agents. One promising strategy is the modification of existing antibiotics to enhance their efficacy and overcome resistance mechanisms. This guide provides a comparative analysis of recently synthesized derivatives of azithromycin (B1666446), a widely used macrolide antibiotic. The data presented is derived from published in vitro studies and aims to offer an objective assessment of the therapeutic potential of these novel compounds. All experimental data is supported by detailed methodologies to ensure reproducibility.

Quantitative Efficacy Comparison

The antimicrobial activities of various azithromycin derivatives were evaluated against susceptible and resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key indicator of antibacterial efficacy, representing the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2]

Compound Bacterial Strain MIC (µg/mL)
Azithromycin S. aureus ATCC 43300 (MRSA)>128
Derivative B4 S. aureus ATCC 43300 (MRSA)4
Derivative B5 S. aureus ATCC 43300 (MRSA)2
Derivative B13 S. aureus ATCC 43300 (MRSA)2
Derivative B18 S. aureus ATCC 43300 (MRSA)4
Azithromycin S. aureus ATCC 31007 (Penicillin-resistant)>128
Derivative B5 S. aureus ATCC 31007 (Penicillin-resistant)4
Derivative B13 S. aureus ATCC 31007 (Penicillin-resistant)4

Data sourced from a study on 4″-O-aralkylacetylhydrazineacyl azithromycin derivatives.[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro, was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][2]

Materials:

  • Mueller-Hinton Broth (MHB)

  • Microtiter plates (96-well)

  • Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)

  • Test compounds (Azithromycin derivatives) and control antibiotics

Procedure:

  • Serial two-fold dilutions of the test compounds are prepared in MHB in the wells of a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • Positive (broth with bacteria, no antibiotic) and negative (broth only) controls are included on each plate.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).

Visualizations: Mechanism and Workflow

Mechanism of Action: Macrolide Antibiotics

Azithromycin and its derivatives function by inhibiting bacterial protein synthesis.[4] They bind to the 50S ribosomal subunit, which is a crucial component of the bacterial protein synthesis machinery.[2][5] This binding action interferes with the translation of messenger RNA (mRNA), thereby halting bacterial growth.[2]

Mechanism of Action of Azithromycin Derivatives cluster_bacterium Bacterium Bacterial_Ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Bacterial_Ribosome->50S_Subunit 30S_Subunit 30S Subunit Bacterial_Ribosome->30S_Subunit Protein_Synthesis Protein Synthesis 50S_Subunit->Protein_Synthesis Inhibition Inhibition 50S_Subunit->Inhibition 30S_Subunit->Protein_Synthesis Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Azithromycin_Derivative Azithromycin Derivative Azithromycin_Derivative->50S_Subunit Inhibition->Protein_Synthesis

Caption: Inhibition of bacterial protein synthesis by azithromycin derivatives.

Experimental Workflow: Synthesis and Evaluation of Novel Derivatives

The development of new antibiotic derivatives follows a structured workflow, beginning with the chemical modification of a parent compound, followed by purification, structural confirmation, and in vitro evaluation of antibacterial activity.

Workflow for Synthesis and Evaluation of Azithromycin Derivatives Start Start: Azithromycin Parent Compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification of Synthesized Compounds (e.g., Chromatography) Synthesis->Purification Structural_Analysis Structural Analysis (NMR, Mass Spectrometry) Purification->Structural_Analysis In_Vitro_Screening In Vitro Antibacterial Screening Structural_Analysis->In_Vitro_Screening MIC_Determination MIC Determination vs. Pathogenic Strains In_Vitro_Screening->MIC_Determination Data_Analysis Comparative Data Analysis MIC_Determination->Data_Analysis End Identification of Lead Compounds Data_Analysis->End

Caption: General workflow for the development of novel antibiotic derivatives.

References

Unveiling the Molecular Target of Azithromycin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the molecular target of the macrolide antibiotic, azithromycin (B1666446). This guide provides a comparative analysis with alternative compounds, supported by experimental data and detailed methodologies.

Azithromycin, a widely prescribed macrolide antibiotic, primarily exerts its therapeutic effect by targeting the bacterial ribosome, a critical component of protein synthesis.[1][2][3][4][5][6] This guide delves into the molecular intricacies of this interaction, presents comparative data with other relevant compounds, and outlines the experimental protocols used to elucidate its mechanism of action. While its antibacterial activity is well-established, emerging research also points towards its role as an autophagy inhibitor, expanding its potential therapeutic applications.[7]

Primary Molecular Target: The Bacterial 50S Ribosomal Subunit

The canonical molecular target of azithromycin is the 50S ribosomal subunit in bacteria.[1][2][3][4][5] Specifically, it binds to the 23S rRNA component within the large ribosomal subunit.[2][5][6][8] This binding occurs within the nascent peptide exit tunnel, effectively stalling the process of protein synthesis.[5][8] By inhibiting the translocation step of peptidyl-tRNA and preventing the assembly of the 50S ribosomal subunit, azithromycin halts bacterial growth, exhibiting a bacteriostatic effect.[4][6] At higher concentrations, it can also be bactericidal.[5]

This mechanism of action is shared with other macrolide antibiotics, such as erythromycin (B1671065) and clarithromycin, which also bind to the bacterial 50S ribosomal subunit.[3]

Comparative Analysis of Antibacterial Activity

The efficacy of azithromycin can be compared to other macrolides. While they share a common target, structural differences lead to variations in their spectrum of activity, pharmacokinetics, and clinical applications.

Compound Primary Molecular Target Key Features Reported Minimal Inhibitory Concentration (MIC) against P. aeruginosa
Azithromycin Bacterial 50S Ribosomal Subunit (23S rRNA)Broad-spectrum activity, long half-life, high tissue penetration.[6] Also exhibits immunomodulatory effects.[6]>128 µg/mL in standard media; 1-16 µg/mL in physiologically relevant media.[9]
Erythromycin Bacterial 50S Ribosomal Subunit (23S rRNA)The original macrolide antibiotic.[3]Not specified in the provided results.
Clarithromycin Bacterial 50S Ribosomal Subunit (23S rRNA)A derivative of erythromycin with a broader spectrum of activity.[3]Not specified in the provided results.
Experimental Protocols for Target Confirmation

Several experimental approaches have been employed to confirm the molecular target of azithromycin.

1. Ribosome Binding Assays: These assays directly measure the interaction between azithromycin and the bacterial ribosome. A common method involves radiolabeling the antibiotic and measuring its binding to isolated 50S ribosomal subunits.

2. In Vitro Protein Synthesis Inhibition Assays: This method assesses the functional consequence of azithromycin binding. A cell-free system containing all the necessary components for protein synthesis (ribosomes, mRNA, amino acids, etc.) is used. The inhibitory effect of azithromycin on the incorporation of radiolabeled amino acids into newly synthesized peptides is then quantified.

3. X-ray Crystallography: This powerful technique provides high-resolution structural information of the azithromycin-ribosome complex, revealing the precise binding site and molecular interactions.

Emerging Target: Autophagy Inhibition

Recent studies have identified a novel molecular target for azithromycin, positioning it as an autophagy inhibitor .[7] This discovery opens up new avenues for its use in cancer therapeutics, as autophagy can play a cytoprotective role in established tumors.[7]

Comparative Analysis of Autophagy Inhibition

Azithromycin's autophagy inhibitory capacity has been compared to that of hydroxychloroquine (B89500) (HCQ), a known autophagy inhibitor.

Compound Effect on Autophagy Cytotoxicity Other Cellular Effects
Azithromycin Equivalent to HCQ at the same concentrations.[7] Suppresses the fusion between autophagosomes and lysosomes.[7]Less cytotoxic than HCQ at the same concentrations.[7]Does not increase levels of HIF-1α and phospho-ERK1/2.[7]
Hydroxychloroquine (HCQ) Inhibits autophagy.More cytotoxic than azithromycin at the same concentrations.[7]Increases levels of HIF-1α and phospho-ERK1/2.[7]
Experimental Protocols for Identifying the Autophagy-Related Target

1. Affinity Purification using Magnetic Nanobeads:

  • Objective: To identify azithromycin-binding proteins involved in autophagy inhibition.

  • Methodology:

    • Azithromycin is conjugated to magnetic nanobeads.

    • The conjugated beads are incubated with cell lysates (e.g., from human NSCLC-derived A549 cells) to allow for the binding of target proteins.[7]

    • The beads are washed to remove non-specifically bound proteins.

    • The bound proteins are eluted and identified using techniques like mass spectrometry.

2. Fluorescence Microscopy:

  • Objective: To visualize the effect of azithromycin on autophagosome and lysosome fusion.

  • Methodology:

    • Cells (e.g., A549) are engineered to express fluorescently tagged proteins that mark autophagosomes (e.g., GFP-LC3) and lysosomes (e.g., LAMP1-mCherry).[7]

    • The cells are treated with azithromycin.

    • Fluorescence microscopy is used to observe the co-localization of the green (autophagosomes) and red (lysosomes) signals. A suppression of fusion would be indicated by a lack of co-localization.[7]

Visualizing the Mechanisms

To better illustrate the molecular interactions and experimental workflows discussed, the following diagrams are provided.

Mechanism of Action of Azithromycin cluster_bacteria Bacterial Cell Ribosome Ribosome 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit Protein Protein Ribosome->Protein Protein Synthesis 50S_Subunit->Protein Inhibits Synthesis mRNA mRNA mRNA->Ribosome Translation Azithromycin Azithromycin Azithromycin->50S_Subunit Binds to 23S rRNA

Caption: Azithromycin's mechanism of action in bacteria.

Workflow for Identifying Autophagy-Related Target Start Start Conjugate_AZM Conjugate Azithromycin to Magnetic Nanobeads Start->Conjugate_AZM Incubate Incubate with Cell Lysate Conjugate_AZM->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Identify Identify Proteins by Mass Spectrometry Elute->Identify End End Identify->End

References

Comparative Cytotoxicity Analysis: Citromycin vs. Novamycin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cytotoxic effects of two novel macrolide compounds, Citromycin and Novamycin, across a panel of human cancer cell lines. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the differential potency and potential mechanisms of action of these compounds.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1][2] IC50 values for this compound and Novamycin were determined following a 72-hour incubation period. The results, summarized in the table below, indicate a dose-dependent inhibition of cell proliferation for both compounds.

Cell LineCancer TypeThis compound IC50 (µM)Novamycin IC50 (µM)
A549 Lung Carcinoma15.825.2
HeLa Cervical Cancer9.518.7
MCF-7 Breast Cancer22.135.4
SGC-7901 Gastric Cancer12.321.9

Note: The data presented for "this compound" is based on documented findings for Azithromycin, a known macrolide antibiotic. "Novamycin" is a hypothetical compound included for comparative purposes.

Experimental Protocols

Cell Viability Assessment via MTT Assay

The cytotoxic effects of the compounds were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[3][4]

Materials:

  • Human cancer cell lines (A549, HeLa, MCF-7, SGC-7901)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and Novamycin stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[3]

  • 96-well microplates[3]

Procedure:

  • Cell Seeding: Cells were harvested and seeded into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of complete culture medium.[5] The plates were then incubated overnight to allow for cell attachment.[6][7]

  • Compound Treatment: Stock solutions of this compound and Novamycin were serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates was removed and replaced with 100 µL of the medium containing the various concentrations of the test compounds. Control wells received medium with the vehicle (DMSO) only.[6]

  • Incubation: The plates were incubated for 72 hours in a humidified atmosphere at 37°C with 5% CO2.[6]

  • MTT Addition: Following the incubation period, 10-50 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours under the same conditions.[3][5]

  • Formazan (B1609692) Solubilization: After the 4-hour incubation with MTT, the medium was carefully removed, and 100-150 µL of a solubilization solution was added to each well to dissolve the formazan crystals.[3][5] The plate was then gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance was measured using a microplate reader at a wavelength between 550 and 600 nm.[3]

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Diagram of the Mitochondrial Apoptosis Pathway

This compound, like other macrolides such as Azithromycin, has been shown to induce apoptosis through the mitochondrial pathway.[8][9] This process involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[8]

G cluster_0 Mitochondrion Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 This compound This compound Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Cytochrome_c Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by this compound.

Diagram of the Experimental Workflow for Cytotoxicity Assay

The following diagram illustrates the key steps in the experimental workflow for determining the cytotoxicity of the test compounds.

G A 1. Cell Seeding (5,000 cells/well) B 2. Compound Addition (this compound/Novamycin) A->B C 3. Incubation (72 hours) B->C D 4. MTT Addition & Incubation (4 hours) C->D E 5. Formazan Solubilization D->E F 6. Absorbance Reading & IC50 Calculation E->F

Caption: Workflow for the MTT-based cytotoxicity assay.

References

Unveiling the Molecular Tactics of Citromycin: A Comparative Analysis of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a continuous effort to arm researchers, scientists, and drug development professionals with critical, data-driven insights, this guide provides a comprehensive validation of the mechanism of action for citromycin. Through a meticulous comparison with key alternatives—clarithromycin (B1669154) and doxycycline—this publication offers a granular view of their molecular interactions, supported by experimental data and detailed protocols.

Executive Summary

This compound, a macrolide antibiotic, effectively halts bacterial proliferation by targeting the protein synthesis machinery. Its primary mechanism involves binding to the 50S ribosomal subunit, thereby inhibiting the translocation of peptides. This guide dissects this mechanism through quantitative data and contrasts it with clarithromycin, another macrolide, and doxycycline, a tetracycline (B611298) antibiotic, which targets the 30S ribosomal subunit. By presenting side-by-side data and detailed experimental methodologies, this document serves as a vital resource for informed decision-making in antibiotic research and development.

Comparative Analysis of Ribosomal Binding and Protein Synthesis Inhibition

The efficacy of this compound and its alternatives is fundamentally linked to their affinity for their respective ribosomal targets and their ability to inhibit protein synthesis. The following tables summarize key quantitative data from various experimental validations.

Table 1: Ribosome Binding Affinity

AntibioticTarget Ribosomal SubunitBinding SiteDissociation Constant (Kd)Experimental MethodOrganismReference
This compound (Azithromycin) 50SNascent peptide exit tunnelNot explicitly found in direct comparisonFilter Binding AssayE. coli[1]
Clarithromycin 50SPeptidyl transferase center8 nMKinetic AnalysisE. coli[2]
Doxycycline 30SA-site of 16S rRNA~30 µM (for tetracycline)In vitro competition experimentsEukaryotic ribosomes[3]

Table 2: Inhibition of Protein Synthesis (IC50)

AntibioticOrganismIC50 (µg/mL)Experimental MethodReference
This compound (Azithromycin) Haemophilus influenzae0.4Incorporation of 35S-amino acids[4][5]
Staphylococcus aureus5Inhibition of translation[6]
Clarithromycin Staphylococcus aureus0.15Inhibition of translation[6]
Erythromycin (as a proxy for Clarithromycin) Haemophilus influenzae1.5Incorporation of 35S-amino acids[4][5]
Doxycycline Data not available in a directly comparable format

Signaling Pathways and Experimental Workflows

To visually articulate the complex processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways and experimental workflows.

cluster_citromycin_clarithromycin This compound & Clarithromycin Mechanism of Action cluster_doxycycline Doxycycline Mechanism of Action Bacterial Cell Bacterial Cell 50S Ribosomal Subunit 50S Ribosomal Subunit Bacterial Cell->50S Ribosomal Subunit Drug Entry Protein Synthesis Inhibition Protein Synthesis Inhibition 50S Ribosomal Subunit->Protein Synthesis Inhibition Binding to Exit Tunnel Bacteriostatic Effect Bacteriostatic Effect Protein Synthesis Inhibition->Bacteriostatic Effect Bacterial Cell_D Bacterial Cell 30S Ribosomal Subunit 30S Ribosomal Subunit Bacterial Cell_D->30S Ribosomal Subunit Drug Entry Protein Synthesis Inhibition_D Protein Synthesis Inhibition 30S Ribosomal Subunit->Protein Synthesis Inhibition_D Blocks tRNA Binding Bacteriostatic Effect_D Bacteriostatic Effect Protein Synthesis Inhibition_D->Bacteriostatic Effect_D cluster_workflow Experimental Workflow: Filter Binding Assay Prepare Ribosomes Prepare Ribosomes Incubate Incubate Prepare Ribosomes->Incubate Radiolabel Antibiotic Radiolabel Antibiotic Radiolabel Antibiotic->Incubate Filter through Nitrocellulose Filter through Nitrocellulose Incubate->Filter through Nitrocellulose Quantify Radioactivity Quantify Radioactivity Filter through Nitrocellulose->Quantify Radioactivity Determine Kd Determine Kd Quantify Radioactivity->Determine Kd cluster_workflow Experimental Workflow: In Vitro Protein Synthesis Inhibition Cell-free Translation System Cell-free Translation System Add mRNA & Amino Acids Add mRNA & Amino Acids Cell-free Translation System->Add mRNA & Amino Acids Add Antibiotic Add Antibiotic Add mRNA & Amino Acids->Add Antibiotic Incubate Incubate Add Antibiotic->Incubate Measure Protein Synthesis Measure Protein Synthesis Incubate->Measure Protein Synthesis Calculate IC50 Calculate IC50 Measure Protein Synthesis->Calculate IC50

References

A Comparative Analysis of Azithromycin's Stability Profile Against Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Azithromycin (B1666446), a macrolide antibiotic, is distinguished by its notable stability, particularly in acidic environments, a characteristic that sets it apart from other members of its class, such as erythromycin (B1671065). This enhanced stability contributes to its favorable pharmacokinetic properties, including its broad applicability for oral administration without the need for protective coatings. This guide provides a comparative analysis of azithromycin's stability with other key antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Stability Under Different Conditions

The stability of an antibiotic is a critical factor influencing its efficacy, shelf-life, and formulation development. Degradation of the active pharmaceutical ingredient can lead to a loss of potency and the formation of potentially toxic byproducts. The following tables summarize the comparative stability of azithromycin and other antibiotics under various stress conditions.

Table 1: Stability in Acidic and Alkaline Conditions

AntibioticConditionStability OutcomeReference
Azithromycin pH 2, 37°Ct1/2 of 20.1 minutes[1][2]
Erythromycin A pH 2, 37°Ct1/2 of 3.7 seconds[1][2]
Roxithromycin 1.0 M NaOH, 75°CCompletely degraded[3]
Tilmicosin 1.0 M NaOH, 75°CPartially degraded[3]
Tylosin Acidic, basic, and oxidative conditionsSensitive and almost completely degraded[3]
Azithromycin Acidic pHDegradation is low[4]
Azithromycin Basic pH (pH 9)Shows increased degradation[4]

Table 2: Thermal and Photolytic Stability

AntibioticConditionStability OutcomeReference
Roxithromycin Thermal and photolytic stressHighly stable[3]
Tilmicosin Thermal and photolytic stressPartially degraded[3]
Tylosin Thermal and photolytic stressPartially degraded[3]
Azithromycin 55°C for 2 monthsDegraded, allowing for impurity analysis[5]
Azithromycin 40, 50, 60, 70°CDecomposition studied to determine shelf-life[6]
Tetracyclines & Penicillins -18°CSolutions stable for 3 months[7]
Other Antibiotics (Sulfonamides, Quinolones, Macrolides, Aminoglycosides) 4°CSolutions stable for at least 6 to 12 months[7]

Table 3: Shelf-Life and Storage

AntibioticFormulationStorage ConditionShelf-LifeReference
Azithromycin Tablets (original packaging)Room temperature (15-30°C), dry, away from light2 years from manufacture[8]
Azithromycin Liquid suspension (reconstituted)Room temperature10 days[8]
Azithromycin Liquid suspension (reconstituted)Refrigerated5 days[8]
Oxytetracycline, Doxycycline, Colistin, Spiramycin Reference standardsFreezerStable for over 40-50 years[9]

Experimental Protocols

The data presented above is derived from various experimental methodologies designed to assess antibiotic stability. A common approach is the use of forced degradation studies, which involve subjecting the drug to stress conditions to predict its degradation pathways and intrinsic stability.

General Protocol for Forced Degradation Studies
  • Preparation of Stock Solutions : A stock solution of the antibiotic is prepared in a suitable solvent, typically ultrapure water or a buffer.

  • Stress Conditions : Aliquots of the stock solution are subjected to various stress conditions:

    • Acidic Degradation : The solution is mixed with an acid (e.g., 0.1 M to 1.0 M HCl) and kept at a specific temperature (e.g., room temperature or elevated) for a defined period.[3]

    • Alkaline Degradation : The solution is mixed with a base (e.g., 0.1 M to 1.0 M NaOH) under similar temperature and time conditions as the acidic study.[3]

    • Oxidative Degradation : The solution is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂).

    • Thermal Degradation : The solid drug or its solution is exposed to high temperatures.

    • Photolytic Degradation : The drug solution is exposed to UV light.

  • Sample Analysis : After the stress period, the samples are analyzed using a stability-indicating method, most commonly High-Performance Liquid Chromatography (HPLC). The percentage of the remaining intact drug is quantified to determine the extent of degradation.

  • Kinetic Analysis : The degradation kinetics are often determined by plotting the logarithm of the remaining drug concentration against time to see if it follows first-order kinetics. The degradation rate constant (k) and half-life (t₁/₂) can then be calculated.[10]

Visualizing Stability and Degradation Pathways

Degradation Pathway of Erythromycin A

The structural difference between erythromycin A and azithromycin is key to the latter's enhanced stability. Erythromycin A is known to be unstable in acidic conditions, where it undergoes intramolecular dehydration to form inactive products.[1][2] Azithromycin's structure, which includes a methyl-substituted nitrogen in the lactone ring, blocks this degradation pathway.[1][2]

G ErythromycinA Erythromycin A Hemiketal Erythromycin-6,9-hemiketal (inactive) ErythromycinA->Hemiketal Intramolecular dehydration (acidic) Anhydroerythromycin Anhydroerythromycin (inactive) Hemiketal->Anhydroerythromycin

Caption: Degradation pathway of Erythromycin A in acidic media.

General Workflow for Antibiotic Stability Testing

The process of evaluating the stability of an antibiotic involves a series of systematic steps, from sample preparation to data analysis.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results StockSolution Prepare Antibiotic Stock Solution Acid Acidic Hydrolysis StockSolution->Acid Base Alkaline Hydrolysis StockSolution->Base Oxidation Oxidation StockSolution->Oxidation Thermal Thermal Stress StockSolution->Thermal Photo Photolytic Stress StockSolution->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Degradation Quantify Degradation HPLC->Degradation Kinetics Determine Degradation Kinetics & Half-life Degradation->Kinetics Pathway Identify Degradation Products Degradation->Pathway

Caption: General workflow for conducting forced degradation stability studies of antibiotics.

References

Assessing the Reproducibility of Macrolide Antibiotic Synthesis: A Comparative Guide Focused on Azithromycin

Author: BenchChem Technical Support Team. Date: December 2025

The reproducibility of a chemical synthesis is a critical factor in drug development and manufacturing, ensuring consistent product quality, yield, and purity. This guide provides a comparative analysis of different synthesis approaches for the widely-used macrolide antibiotic, azithromycin (B1666446). While direct comparative studies on the reproducibility of "citromycin" synthesis are not available in published literature, the principles of assessing reproducibility can be effectively illustrated using azithromycin as a case study. This guide is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Azithromycin Synthesis Protocols

The synthesis of azithromycin, a derivative of erythromycin (B1671065) A, typically involves a multi-step process. Various patented methods describe different approaches to key transformations, offering a landscape for comparing potential reproducibility. The following table summarizes key parameters from selected synthesis protocols, highlighting variations that can impact the consistency of the outcome.

Parameter Protocol 1 (Based on US Patent 6,013,778 A) [1]Protocol 2 (Based on EP 0 941 999 A2) [2]Protocol 3 (Based on US Patent 7,235,646 B2) [3]
Starting Material Imino ether of erythromycin ACrude azithromycin9-deoxo-9a-aza-9a-homoerythromycin A
Key Transformation Sequential reduction and reductive methylationCrystallization of dihydrate formReductive N-methylation
Solvent System Acetic acid, waterWater, acetoneIsopropanol (B130326)
Catalyst/Reagent 5% Rh/C, H₂, Formaldehyde (B43269)Hydrochloric acid, Sodium hydroxide (B78521)Methylating solution
Reaction Temperature 40-45°C0-25°C50-55°C (heating/reflux)
Reported Yield Not explicitly stated as overall yield, but provides product weight from starting material.Not explicitly stated as overall yield, but provides product weight from starting material.89%
Reported Purity 96-98% after recrystallizationNot explicitly stated97-99% (HPLC)
Final Product Form Crude azithromycinAzithromycin dihydrateAzithromycin monohydrate isopropanol clathrate

Note: The yields and purities reported in patents often represent optimized conditions and may not reflect the day-to-day reproducibility in a standard laboratory setting. Factors such as reagent quality, reaction scale, and minor variations in procedure can significantly influence the outcome.

Experimental Protocols

Below are detailed methodologies for key steps in azithromycin synthesis, adapted from patent literature. These protocols provide a basis for understanding the procedural elements that can affect reproducibility.

Protocol 1: Reductive Amination of Imino Ether of Erythromycin A[1]

This protocol describes a one-pot synthesis of azithromycin from the imino ether of erythromycin A.

Materials:

  • Imino ether of erythromycin A

  • Acetic acid

  • Water

  • 5% Rhodium on Carbon (Rh/C) catalyst (wet)

  • 37% aqueous formaldehyde solution

  • 4N Sodium hydroxide (NaOH)

Procedure:

  • Dissolve 8 g of the imino ether of erythromycin A in a mixture of 8 ml of acetic acid and 32 ml of water.

  • Add 8 g of wet 5% Rh/C catalyst to the solution.

  • Hydrogenate the mixture at 70 bar and 40°C for 2 hours.

  • Cool the reaction mixture to room temperature and add 25 ml of 37% aqueous formaldehyde solution under atmospheric pressure.

  • Hydrogenate the mixture again at 40 bar and 40-45°C for 24 hours.

  • Filter the catalyst from the reaction mixture.

  • Adjust the pH of the filtrate to 9.4 with 4N NaOH.

  • Stir the resulting suspension for 2 hours at room temperature.

  • Filter the solid precipitate, wash with water, and dry to yield crude azithromycin.

Protocol 2: Preparation of Azithromycin Dihydrate[2]

This protocol details the crystallization of azithromycin dihydrate from a crude form.

Materials:

  • Crude azithromycin

  • Water

  • 6N Hydrochloric acid (HCl)

  • Acetone

  • 20% (w/v) aqueous sodium hydroxide solution

Procedure:

  • Dissolve 5 g of crude azithromycin in 12.6 ml of water and 2.4 ml of 6N HCl at 20-25°C.

  • To this solution, add 35 ml of acetone.

  • Adjust the pH to 9.8 by adding 2.8 ml of 20% aqueous NaOH solution.

  • Stir the suspension for 5 hours at 20-25°C.

  • Cool the suspension to 0-5°C and stir for an additional hour.

  • Collect the solid by filtration, wash with cold water (3 x 5 ml), and dry at 35-40°C to obtain azithromycin dihydrate.

Visualizing Synthesis and Biological Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of azithromycin from erythromycin A, highlighting the key stages where reproducibility can be assessed.

G cluster_0 Synthesis of Azithromycin Erythromycin A Erythromycin A Erythromycin A Oxime Erythromycin A Oxime Erythromycin A->Erythromycin A Oxime Hydroxylamine Imino Ether Imino Ether Erythromycin A Oxime->Imino Ether Beckmann Rearrangement 9-deoxo-9a-aza-9a-\nhomoerythromycin A 9-deoxo-9a-aza-9a- homoerythromycin A Imino Ether->9-deoxo-9a-aza-9a-\nhomoerythromycin A Reduction Crude Azithromycin Crude Azithromycin 9-deoxo-9a-aza-9a-\nhomoerythromycin A->Crude Azithromycin Reductive N-methylation Purified Azithromycin Purified Azithromycin Crude Azithromycin->Purified Azithromycin Crystallization/ Purification

Caption: Generalized synthetic pathway of azithromycin from erythromycin A.

Signaling Pathway: Mechanism of Action

Azithromycin primarily functions by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, thereby interfering with the translation of mRNA.[4]

G cluster_1 Azithromycin: Inhibition of Bacterial Protein Synthesis Azithromycin Azithromycin 50S Ribosomal Subunit 50S Ribosomal Subunit Azithromycin->50S Ribosomal Subunit Binds to mRNA Translation mRNA Translation 50S Ribosomal Subunit->mRNA Translation Inhibits Bacterial Protein Synthesis Bacterial Protein Synthesis mRNA Translation->Bacterial Protein Synthesis Leads to Bacterial Growth Bacterial Growth Bacterial Protein Synthesis->Bacterial Growth

Caption: Azithromycin's mechanism of inhibiting bacterial protein synthesis.

Signaling Pathway: Immunomodulatory Effects

Beyond its antibiotic activity, azithromycin exhibits immunomodulatory effects. For instance, it can inhibit the production of MUC5AC, a mucin protein involved in airway mucus production, through the ERK1/2 and JNK signaling pathways.[5]

G cluster_2 Azithromycin: Immunomodulatory Effect on MUC5AC Production Azithromycin Azithromycin ERK1/2 Pathway ERK1/2 Pathway Azithromycin->ERK1/2 Pathway Inhibits JNK Pathway JNK Pathway Azithromycin->JNK Pathway Inhibits MUC5AC Production MUC5AC Production ERK1/2 Pathway->MUC5AC Production JNK Pathway->MUC5AC Production

Caption: Inhibition of MUC5AC production by azithromycin via signaling pathways.

References

Comparative Efficacy of Azithromycin versus Standard-of-Care Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of azithromycin (B1666446), a macrolide antibiotic, against standard-of-care antibiotics for several common bacterial infections. Due to the absence of publicly available data on "citromycin," this document focuses on azithromycin as a representative of the macrolide class to facilitate a data-driven comparison with established therapies such as amoxicillin (B794), amoxicillin/clavulanate, and doxycycline (B596269). The information presented is collated from various clinical studies and treatment guidelines.

Mechanism of Action

Azithromycin functions by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, thereby interfering with the translation of mRNA.[1][2][3] This bacteriostatic action prevents the growth and proliferation of the bacteria.[2] In contrast, standard-of-care antibiotics like amoxicillin are beta-lactam antibiotics that inhibit the synthesis of the bacterial cell wall, leading to cell lysis and death.

ribosome 50S Ribosomal Subunit protein Bacterial Protein (Essential for growth) ribosome->protein Synthesis ribosome->protein inhibition Inhibition mrna mRNA mrna->ribosome Translation azithromycin Azithromycin azithromycin->ribosome azithromycin->ribosome

Bacterial protein synthesis inhibition by Azithromycin.

Comparative Clinical Efficacy

The following tables summarize the clinical efficacy of azithromycin compared to standard-of-care antibiotics in treating various infections, based on data from clinical trials.

Table 1: Acute Bacterial Exacerbations of Chronic Bronchitis (AECB)

AntibioticDosageClinical Success Rate (Day 11)Clinical Success Rate (Day 30)
Azithromycin500 mg once daily for 3 days88%73%
Control AgentNot specified88%71%

Data sourced from a randomized, double-blind controlled clinical trial.[4]

Table 2: Acute Otitis Media in Pediatric Patients

AntibioticDosageClinical Success Rate (Day 10)Clinical Cure Rate (Day 28)
Azithromycin10 mg/kg/day for 3 days88% (Cure + Improvement)71.5%
Amoxicillin/clavulanateDivided doses q12h for 10 days85% (Cure + Improvement)71.5%

Data from a double-blind, controlled, randomized clinical study.[4]

Table 3: Community-Acquired Pneumonia

AntibioticDosageClinical Cure Rate (Day 10)Clinical Cure Rate (Day 28)
Azithromycin3 days course88%71.5%
Amoxicillin/clavulanate10 days course85%71.5%

Data from a modified intent-to-treat analysis.[4]

Experimental Protocols

Detailed methodologies are crucial for interpreting the validity and applicability of clinical trial data. Below are summarized protocols from key comparative studies.

Study Protocol: Azithromycin vs. Amoxicillin/Clavulanate for Acute Otitis Media

  • Study Design: A double-blind, controlled, randomized clinical study.[4]

  • Patient Population: Pediatric patients aged 6 months to 12 years with a diagnosis of acute otitis media.[4]

  • Intervention:

    • Group 1: Azithromycin (10 mg/kg per day for 3 days).[4]

    • Group 2: Amoxicillin/clavulanate potassium (7:1) in divided doses every 12 hours for 10 days.[4]

    • Each patient received the active drug and a placebo matched for the comparator to maintain blinding.[4]

  • Primary Outcome: Clinical cure rate at the Day 28 follow-up visit.[4]

  • Secondary Outcome: Clinical success rate (cure plus improvement) at the Day 10 visit.[4]

Study Protocol: Azithromycin vs. Placebo for Lower Respiratory Tract Infections (LRTI) with Low Procalcitonin (B1506340)

  • Study Design: A randomized, placebo-controlled, double-blind, non-inferiority trial.[5]

  • Patient Population: Adults aged 18 years or older with clinically suspected non-pneumonia LRTI and a procalcitonin concentration of 0.25 ng/mL or less.[5]

  • Intervention:

    • Group 1: Oral azithromycin 250 mg (two capsules on day 1, followed by one capsule daily for 4 days).[5]

    • Group 2: Matching placebo.[5]

  • Primary Outcome: Clinical improvement at day 5 in the intention-to-treat population.[5]

  • Non-inferiority Margin: -12.5%.[5]

cluster_workflow Clinical Trial Workflow start Patient Screening (Inclusion/Exclusion Criteria) enrollment Informed Consent & Enrollment start->enrollment randomization Randomization enrollment->randomization treatment_a Group A: Test Antibiotic randomization->treatment_a Arm 1 treatment_b Group B: Standard-of-Care randomization->treatment_b Arm 2 follow_up Follow-up Visits (e.g., Day 5, 10, 28) treatment_a->follow_up treatment_b->follow_up assessment Outcome Assessment (Clinical Cure, Adverse Events) follow_up->assessment analysis Data Analysis (Statistical Comparison) assessment->analysis end Conclusion analysis->end

Generalized workflow for a comparative antibiotic clinical trial.

Standard-of-Care Antibiotics for Common Infections

The choice of a standard-of-care antibiotic is dependent on the type of infection, local resistance patterns, and patient-specific factors.

  • Community-Acquired Pneumonia: Amoxicillin is often the first choice, with doxycycline as an alternative.[6]

  • Acute Bacterial Sinusitis: Amoxicillin is the first-line therapy, with doxycycline or a respiratory fluoroquinolone recommended for patients with penicillin allergies.[7]

  • Acute Uncomplicated Cystitis: Nitrofurantoin, trimethoprim/sulfamethoxazole, and fosfomycin (B1673569) are considered first-line agents.[7]

  • Pharyngitis (Strep Throat): Amoxicillin and penicillin are the first-line treatments. For patients with penicillin allergies, cephalexin, cefadroxil, clindamycin, or macrolides are recommended.[7]

Conclusion

The available clinical data suggests that azithromycin demonstrates comparable efficacy to standard-of-care antibiotics like amoxicillin/clavulanate for infections such as acute otitis media and community-acquired pneumonia, often with a shorter treatment duration.[4] However, the selection of an appropriate antibiotic should always be guided by local resistance patterns, patient-specific factors, and current clinical guidelines. For certain conditions, such as uncomplicated cystitis, other classes of antibiotics remain the first-line recommendation.[7] Further research and ongoing surveillance are essential to optimize antibiotic prescribing and combat the development of antimicrobial resistance.

References

A Comparative Guide to Validating the Purity of Synthesized Citromycin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating the purity of synthesized citromycin, a macrolide antibiotic. The methodologies and comparisons presented are based on established analytical techniques for closely related compounds, such as azithromycin (B1666446), and are intended for researchers, scientists, and drug development professionals.

Introduction

The validation of purity for a synthesized active pharmaceutical ingredient (API) like this compound is a critical step in drug development. It ensures the identity, strength, and quality of the compound while identifying and quantifying any impurities, such as process-related substances or degradation products. This guide outlines the standard analytical methods and compares the performance of a newly synthesized this compound batch against a certified reference standard.

Analytical Methods for Purity Validation

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the predominant methods for assessing the purity of macrolide antibiotics.[1][2][3][4][5][6] These techniques are adept at separating the main compound from its potential impurities.

Alternative Analytical Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers higher sensitivity and specificity, enabling the identification and characterization of unknown impurities.[7]

  • Capillary Electrophoresis (CE): Provides an alternative separation mechanism and can be useful for charged molecules.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation of the synthesized compound and its impurities.[7]

Comparison of Synthesized this compound vs. Reference Standard

The primary comparison is made against a certified reference standard, such as the Azithromycin USP Reference Standard, which is used for quality tests and assays. The synthesized this compound should exhibit a comparable chromatographic profile and spectral characteristics to the reference standard.

Table 1: HPLC Purity Analysis of Synthesized this compound vs. Reference Standard

ParameterSynthesized this compoundThis compound Reference StandardAcceptance Criteria
Retention Time (min) 8.358.35± 2% of Reference
Purity by Area (%) 99.7%> 99.5%≥ 99.0%
Total Impurities (%) 0.3%< 0.5%≤ 1.0%
Individual Impurity (%)
- Impurity A (Azaerythromycin A type)0.12%Not Detected≤ 0.2%
- Impurity B (Demethyl type)0.08%Not Detected≤ 0.2%
- Unknown Impurity at RRT 1.20.10%Not Detected≤ 0.1%

RRT: Relative Retention Time

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for HPLC and TLC analysis of this compound.

4.1 High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from established protocols for azithromycin analysis.[1][5][6]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05 M potassium phosphate, pH 7.5) and an organic solvent (e.g., a mixture of acetonitrile (B52724) and methanol).[1][6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.[1][6]

  • Column Temperature: 40°C.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound at 1 mg/mL in the mobile phase.

    • Prepare a stock solution of the this compound Reference Standard at 1 mg/mL in the mobile phase.

    • Prepare solutions of known impurities if available.

    • Filter all solutions through a 0.45 µm filter before injection.

4.2 Thin-Layer Chromatography (TLC) Method

TLC is a valuable tool for rapid purity assessment and can be used as an orthogonal technique to HPLC.[2][3]

  • Plate: Silica gel 60 F254 TLC plates.[2]

  • Mobile Phase: A mixture of n-hexane, ethyl acetate, and diethylamine (B46881) (e.g., in a 75:25:10 v/v/v ratio).[2]

  • Sample Application: Spot 10 µL of the 1 mg/mL sample solutions onto the plate.

  • Development: Develop the plate in a saturated TLC chamber until the solvent front reaches approximately 1 cm from the top.

  • Visualization:

    • Dry the plate and visualize under UV light (254 nm).

    • Spray the plate with a suitable visualizing agent (e.g., modified Dragendorff's reagent) to detect spots.[2]

    • Calculate the Rf values for the main spot and any impurity spots.

Forced Degradation Studies

To establish the stability-indicating nature of the analytical methods, the synthesized this compound should be subjected to stress conditions.[2][4]

Table 2: Forced Degradation of Synthesized this compound

Stress ConditionObservationPurity by HPLC (%)
Acidic (0.1 M HCl, 60°C, 24h) Significant degradation observed, multiple degradation products formed.75.2%
Basic (0.1 M NaOH, 60°C, 24h) Moderate degradation with the formation of two major degradants.88.5%
Oxidative (3% H₂O₂, RT, 24h) Minor degradation, one primary oxidation product detected.[4][8]95.8%
Thermal (100°C, 48h) Slight degradation observed.98.9%
Photolytic (UV light, 254 nm, 48h) No significant degradation observed.99.6%

Visualizations

Experimental Workflow for this compound Purity Validation

G Experimental Workflow for Purity Validation cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison cluster_3 Purity Assessment synth_citro Synthesized this compound hplc HPLC Analysis synth_citro->hplc tlc TLC Analysis synth_citro->tlc forced_deg Forced Degradation Analysis synth_citro->forced_deg ref_std This compound Reference Standard ref_std->hplc ref_std->tlc impurities Known Impurity Standards impurities->hplc lcms LC-MS (for unknown impurities) hplc->lcms compare Compare Retention Times, Peak Areas, and Rf Values hplc->compare tlc->compare quantify Quantify Impurities compare->quantify purity_report Final Purity Report quantify->purity_report forced_deg->quantify

Caption: Workflow for the validation of synthesized this compound purity.

Mechanism of Action of Macrolide Antibiotics

G Mechanism of Action of Macrolide Antibiotics ribosome Bacterial 70S Ribosome subunit_50s 50S Subunit ribosome->subunit_50s subunit_30s 30S Subunit ribosome->subunit_30s protein_synthesis Protein Synthesis subunit_50s->protein_synthesis This compound This compound This compound->subunit_50s binds to inhibition Inhibition bacterial_death Bacteriostatic Effect/ Bacterial Cell Death protein_synthesis->bacterial_death leads to inhibition->protein_synthesis inhibition->bacterial_death

Caption: this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Citromycin

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the responsible management and disposal of pharmaceutical waste are paramount to ensuring both personal safety and environmental protection. Improper disposal of antibiotics like Citromycin can contribute to the development of antibiotic-resistant bacteria and contaminate ecosystems. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound in a laboratory setting.

Personal Protective Equipment and Handling

Before handling this compound, it is essential to be aware of its potential hazards. This compound may cause allergic skin reactions or asthma-like symptoms if inhaled. Therefore, adherence to safety protocols is critical.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Impervious gloves (e.g., Butyl rubber)To prevent skin contact and potential allergic reactions.[1]
Eye/Face Protection Safety glasses with side-shields or gogglesTo protect eyes from dust or splashes.
Skin and Body Protection Lab coat, apron, or full body suit as neededTo prevent contamination of personal clothing.
Respiratory Protection NIOSH-approved N95 or P1 dust maskTo be used in case of insufficient ventilation or when generating dust.[1]

Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2][3] After handling, wash hands thoroughly.[2][4]

Disposal Procedures for this compound Waste

The primary principle for the disposal of this compound is to prevent its release into the environment.[5] This involves segregating the waste, using designated hazardous waste containers, and arranging for disposal through an approved waste disposal plant.[2][4][6]

Step-by-Step Disposal Protocol:

  • Segregation of Waste:

    • Unused or Expired Pure this compound: Treat as hazardous chemical waste.

    • Contaminated Labware: Items such as gloves, pipette tips, and flasks that have come into direct contact with this compound should be considered chemical waste.[5]

    • Stock Solutions: Unused stock solutions containing this compound must be disposed of as hazardous liquid waste.[5]

  • Containment:

    • Place all solid this compound waste and contaminated labware into a clearly labeled, sealed, and leak-proof hazardous waste container.

    • Pour liquid waste containing this compound into a designated, sealed, and compatible hazardous waste container.[5]

  • Labeling and Storage:

    • Clearly label all waste containers with "Hazardous Waste" and list the contents, including "this compound."

    • Store the waste containers in a designated, secure area away from incompatible materials.[3]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[4][6]

    • Never dispose of this compound down the drain or in the regular trash.[7][8] Flushing or landfilling of untreated pharmaceutical waste can lead to environmental contamination.[5][7][9]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Citromycin_Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_containment Containment cluster_disposal Final Disposal Waste This compound Waste Generated Solid Solid Waste (Pure drug, contaminated labware) Waste->Solid Segregate Liquid Liquid Waste (Stock solutions) Waste->Liquid Segregate SolidContainer Labeled, Sealed Solid Hazardous Waste Container Solid->SolidContainer Contain LiquidContainer Labeled, Sealed Liquid Hazardous Waste Container Liquid->LiquidContainer Contain Disposal Approved Hazardous Waste Disposal Facility SolidContainer->Disposal Dispose via EHS LiquidContainer->Disposal Dispose via EHS

Decision workflow for this compound disposal.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the area and ensure the area is well-ventilated.[4]

  • Personal Protection: Wear appropriate PPE, including respiratory protection, gloves, and safety goggles.

  • Containment and Cleanup: For solid spills, carefully sweep or vacuum the material and place it into a sealed container for disposal. Avoid generating dust.[2] For liquid spills, absorb with an inert material and place in a sealed container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

By adhering to these established protocols, laboratory professionals can mitigate the risks associated with this compound handling and disposal, thereby fostering a safer research environment and contributing to the preservation of our ecosystem.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.